molecular formula C8H16O B3421610 Oct-2-en-1-ol CAS No. 22104-78-5

Oct-2-en-1-ol

Cat. No.: B3421610
CAS No.: 22104-78-5
M. Wt: 128.21 g/mol
InChI Key: AYQPVPFZWIQERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oct-2-en-1-ol has been reported in Lentinula edodes and Volvariella volvacea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22104-78-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-2-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3

InChI Key

AYQPVPFZWIQERS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCO

density

0.847-0.853

physical_description

Clear colourless liquid;  Meaty, roasted aroma

solubility

Soluble in hexane, triacetin;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Analytical Methodologies of Oct-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oct-2-en-1-ol (C₈H₁₆O) is a medium-chain primary allylic fatty alcohol. Presenting as a clear, colorless liquid with a distinct olfactory profile ranging from sweet floral to roasted and meaty, it is a critical volatile organic compound (VOC) found naturally in fungi, fruits, and plants [[1]](). Beyond its widespread application as a flavoring agent 2, its bifunctional nature—comprising a reactive allylic double bond and a primary hydroxyl group—makes it a highly valuable intermediate in pharmaceutical synthesis, lipid metabolism research, and drug development.

Structural Chemistry & Mechanistic Dynamics

The chemical behavior of this compound is strictly governed by its allylic alcohol moiety (-C=C-CH₂-OH). The proximity of the carbon-carbon double bond to the hydroxyl group lowers the bond dissociation energy of the allylic C-H bonds, making the molecule highly susceptible to targeted oxidation and substitution reactions.

Crucially, the molecule exists in two primary geometric stereoisomers: (2E)-oct-2-en-1-ol (trans) [[3]]() and (2Z)-oct-2-en-1-ol (cis) 1. This stereochemistry significantly alters spatial hindrance, directly impacting receptor binding affinities in biological systems (such as olfactory receptors) and dictating the thermodynamic stability of the compound during high-temperature synthetic refluxing.

Core Physicochemical Properties

The following table synthesizes the quantitative physicochemical data for this compound, establishing the baseline parameters required for formulation and synthetic planning.

PropertyValueMechanistic Implication
Molecular Formula C₈H₁₆ODefines the medium-chain fatty alcohol structure.
Molecular Weight 128.21 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Boiling Point 85–89 °C (@ 11-13 mmHg) ~188 °C (@ 760 mmHg)High volatility at standard pressure; requires controlled distillation.
Density 0.838 – 0.858 g/mL (@ 25 °C)Lighter than water, dictates phase separation behavior in extractions.
Refractive Index 1.437 – 1.457 (@ 20 °C)Useful for rapid purity checks via refractometry.
Partition Coefficient (XLogP3) 2.5Indicates moderate lipophilicity, favorable for cell membrane permeation.
Solubility Insoluble in water; Soluble in ethanol, hexane, and triacetinNecessitates organic co-solvents or surfactants for aqueous assays.
Flash Point 77.8 °C (Closed Cup) – 85 °CCombustible liquid; dictates strict fire-safety handling protocols.

(Data aggregated from PubChem 1, The Good Scents Company 4, and Thermo Fisher Scientific 5)

Experimental Methodologies: Self-Validating Protocols

In advanced drug development, analytical protocols must not merely be a sequence of steps; they must be self-validating systems that prove their own accuracy in real-time.

Chromatographic Resolution of (E)- and (Z)-Isomers via GC-FID
  • Causality: The allylic alcohol is prone to thermal degradation and artifactual isomerization at high injection port temperatures. Furthermore, a polar polyethylene glycol (PEG) column (e.g., DB-WAX) is mandatory because the primary hydroxyl group causes severe peak tailing on non-polar columns due to hydrogen bonding with active silanol sites on the silica tubing.

  • Protocol:

    • Column: DB-WAX (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: Inject 1 µL at a split ratio of 50:1. Critical Step: Maintain the inlet temperature strictly at 220 °C (below the standard 250 °C) to prevent thermal (E)-(Z) interconversion.

    • Oven Program: 60 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 230 °C (hold 5 min).

  • Self-Validation Criteria: The system is only deemed valid if a System Suitability Test (SST) standard yields a chromatographic resolution (

    
    ) between the (E) and (Z) isomers of 
    
    
    
    , and a peak tailing factor (
    
    
    ) of
    
    
    . A solvent blank must precede the run to confirm zero carryover.
Thermodynamic LogP Determination (Shake-Flask Method)
  • Causality: The computed XLogP3 of this compound is 2.5 1, indicating moderate lipophilicity essential for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The classic shake-flask method is employed, but phases must be mutually pre-saturated to prevent volume shifts during equilibration, which would mathematically skew the partition coefficient.

  • Protocol:

    • Phase Pre-saturation: Vigorously stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours, then allow complete phase separation.

    • Equilibration: Dissolve exactly 10.0 mg of this compound in 10 mL of the pre-saturated n-octanol. Add 10 mL of the pre-saturated buffer.

    • Agitation: Rotate the flask at a constant 25 °C for 48 hours to ensure thermodynamic equilibrium.

    • Quantification: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Quantify the concentration in both phases via HPLC-UV at 210 nm.

  • Self-Validation Criteria (Mass Balance): The total mass calculated from the aqueous (

    
    ) and organic (
    
    
    
    ) phases must equal the initial input mass
    
    
    . A failure indicates volatilization loss or glass adsorption, immediately invalidating the run.

Metabolic and Synthetic Pathways

In biological systems and biomimetic synthetic workflows, this compound undergoes sequential oxidation. The primary hydroxyl group is first oxidized to a reactive aldehyde (oct-2-enal), followed by further oxidation to a carboxylic acid (oct-2-enoic acid). Understanding this pathway is critical for predicting pharmacokinetic clearance and designing stable prodrugs.

Workflow A This compound (C8H16O) B Alcohol Dehydrogenase (Oxidation) A->B NAD+ C Oct-2-enal (C8H14O) B->C NADH + H+ D Aldehyde Dehydrogenase (Oxidation) C->D NAD+ + H2O E Oct-2-enoic Acid (C8H14O2) D->E NADH + H+

Caption: Sequential enzymatic oxidation pathway of this compound to oct-2-enoic acid.

Safety, Handling, and Storage

This compound is classified as a combustible liquid and a known skin/eye irritant 5. Due to the allylic double bond, it is sensitive to atmospheric oxygen and UV light, which can induce auto-oxidation or polymerization [[6]]().

  • Handling: Must be handled inside a certified fume hood using nitrile gloves and splash goggles.

  • Storage: Store in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to preserve isomeric purity and prevent degradation.

References

  • 2-Octen-1-ol, (2Z)- | C8H16O | CID 5364959 Source: PubChem (National Institutes of Health) URL:[Link]

  • 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 Source: PubChem (National Institutes of Health) URL:[Link]

  • 2-Octen-1-ol, (2E)- Identity and Synonyms Source: PubChem (National Institutes of Health) URL:[Link]

  • 2-octen-1-ol, 22104-78-5 Source: The Good Scents Company URL:[Link]

Sources

The Natural Occurrence and Biosynthetic Dynamics of Oct-2-en-1-ol in Fungi

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Mycological Researchers and Drug Development Professionals

Executive Summary

Fungal volatile organic compounds (VOCs) are critical mediators of ecological interactions, pathogenic defense mechanisms, and developmental signaling. Among these, eight-carbon (C8) oxylipins constitute the defining aromatic and functional signature of many Basidiomycota and Ascomycota species. While 1-octen-3-ol (the classic "mushroom alcohol") often dominates mycological literature, its structural isomer, oct-2-en-1-ol (specifically the (E)- and (Z)- stereoisomers), plays an equally vital, yet chemically nuanced, role in fungal biology.

This whitepaper provides an in-depth technical examination of the natural occurrence, biosynthetic causality, and analytical methodologies associated with this compound in fungi.

Biosynthetic Causality: The Fungal Oxylipin Pathway

The production of this compound is not an isolated metabolic anomaly but a downstream consequence of the highly conserved lipoxygenase (LOX) pathway. This pathway is typically triggered by cellular damage, environmental stress, or developmental shifts such as fruiting body formation.

Understanding this pathway is critical for researchers looking to upregulate or suppress specific VOCs during fungal cultivation or biocontrol formulation:

  • Precursor Oxygenation : The pathway initiates with the oxygenation of linoleic acid by a lipoxygenase (LOX) enzyme to form a hydroperoxide intermediate, specifically 10-hydroperoxy-octadecadienoic acid (10-HPODE).

  • Enzymatic Cleavage : Hydroperoxide lyase (HPL), a cytochrome P450 enzyme, cleaves the 10-HPODE intermediate to yield shorter-chain C8 volatiles, primarily oct-2-enal.

  • Terminal Reduction : The final step yielding this compound involves the reduction of oct-2-enal. Biotransformation studies utilizing basidiospores demonstrate that alcohol dehydrogenases (ADHs) and ene-reductases actively reduce oct-2-enal into this compound and octan-1-ol. This enzymatic equilibrium is highly self-regulating; introducing exogenous oct-2-enal to fungal cultures strongly shifts the metabolic equilibrium toward this compound accumulation, highlighting an active aldehydic-cycle.

Biosynthesis LA Linoleic Acid HPODE 10-HPODE (Hydroperoxide) LA->HPODE Lipoxygenase (LOX) C8_Aldehyde Oct-2-enal (C8 Aldehyde) HPODE->C8_Aldehyde Hydroperoxide Lyase (HPL) Oct2en1ol This compound (Target Oxylipin) C8_Aldehyde->Oct2en1ol Alcohol Dehydrogenase (ADH)

Biosynthetic pathway of this compound from linoleic acid in fungi.

Ecological Function and Biocontrol Potential

In the context of drug development and agricultural science, this compound serves dual, high-value functions in the fungal ecosphere:

  • Infochemical Signaling : In species like Fomes fomentarius, C8 volatiles including this compound act as highly specific host cues. They attract specialist fungivorous beetles (e.g., Bolitophagus reticulatus) which subsequently aid in the mechanical dispersal of fungal spores.

  • Antifungal & Biocontrol Properties : this compound exhibits potent inhibitory effects against competing pathogens. For example, VOC profiles emitted by the biocontrol fungus Talaromyces purpureogenus—which prominently feature (E)-oct-2-en-1-ol—significantly inhibit the mycelial growth and spore germination of the destructive plant pathogen Verticillium dahliae.

Quantitative Occurrence Across Fungal Taxa

The concentration of this compound varies dramatically based on the species, fruiting stage, and environmental substrate. While it is often found in trace amounts alongside 1-octen-3-ol, certain species accumulate it as a primary volatile. The following table synthesizes quantitative and qualitative occurrence data from recent literature.

Fungal SpeciesTaxonomic PhylumThis compound Occurrence / ConcentrationPrimary Biological ContextReference
Boletus pinophilusBasidiomycota13.55% of total volatile profileFresh fruiting body aroma
Boletus edulisBasidiomycota13.18% of total volatile profileFresh fruiting body aroma
Agaricus bisporusBasidiomycotaTrace to minor componentCultivated fruiting stages
Cyclocybe aegeritaBasidiomycotaStage-dependent emissionMycelial & plectenchymatic stages
Talaromyces purpureogenusAscomycotaMajor VOC in specific mediaAntifungal biocontrol emission
Aspergillus flavusAscomycotaDetected (Z-isomer)Mycotoxin-associated VOC profiling

Validated Analytical Methodology: HS-SPME/GC-MS

To reliably quantify this compound without inducing artifactual oxidation of lipids, researchers must employ highly sensitive, non-destructive extraction techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard.

Step-by-Step Self-Validating Protocol
  • Sample Preparation : Homogenize 2-5 grams of fresh fungal tissue (or mycelial culture) in a 20 mL sterile glass headspace vial. Causality : Immediately add a saturated NaCl solution. This serves a dual purpose: it denatures endogenous LOX enzymes (halting rapid post-harvest shifts in the oxylipin profile) and increases the volatility of organic compounds via the thermodynamic "salting-out" effect.

  • Headspace Equilibration : Seal the vial with a PTFE/silicone septum. Incubate at 40–60 °C for 30 minutes. Causality : This specific temperature range provides sufficient thermal energy to drive semi-volatile C8 oxylipins into the headspace without causing thermal degradation or isomerization of heat-labile intermediates.

  • SPME Extraction : Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes. Causality : The bipolar nature of the DVB/CAR/PDMS tri-phase coating ensures comprehensive adsorption of both low-molecular-weight highly volatile compounds and heavier, polar oxylipins like this compound.

  • Thermal Desorption & GC-MS Analysis : Retract the fiber and immediately insert it into the GC injection port (set to 250 °C) for 5 minutes. Causality : Rapid thermal desorption transfers the analytes onto a non-polar capillary column (e.g., HP-5MS) for mass spectrometric identification against NIST libraries and authentic (E)- and (Z)-oct-2-en-1-ol standards.

Workflow Prep Sample Prep (Fungal Tissue) Equilibrate Headspace Equilibration Prep->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption Extract->Desorb Analyze GC-MS Analysis Desorb->Analyze

Step-by-step HS-SPME/GC-MS workflow for fungal volatile extraction.

Conclusion

This compound is a structurally simple yet biologically profound fungal oxylipin. By understanding its LOX-driven biosynthesis and its ecological role as both an infochemical and antifungal agent, researchers can better leverage this compound in biocontrol formulations and synthetic biology applications. Implementing rigorous, causality-driven HS-SPME/GC-MS workflows ensures that the transient nature of these C8 volatiles is accurately captured, providing a reliable foundation for future drug development and mycological research.

References

  • Trans-2-octen-1-ol | 18409-17-1 | Benchchem . Benchchem.1

  • Ubiquitous eight-carbon volatiles of fungi are infochemicals for a specialist fungivore . ResearchGate. 2

  • Antifungal Volatile Organic Compounds from Talaromyces purpureogenus CEF642 N : Insights from One Strain Many Compounds (OSMAC) Strategy for Controlling Verticillium dahliae in Cotton . MDPI. 3

  • **Transcriptome of different fruiting stages in the cultivated mushroom Cyclocybe aegerita suggests a complex regul

Sources

Biosynthesis Pathways of 2-Octen-1-ol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthesis, enzymatic regulation, and experimental characterization of 2-octen-1-ol (specifically the (E)-isomer, often referred to as trans-2-octen-1-ol). While C6 (Green Leaf Volatiles) and C9 volatiles are ubiquitous in higher plants, C8 volatiles like 2-octen-1-ol represent a distinct metabolic branch, often associated with specific stress responses, fungal interactions, or lower plant lineages (e.g., bryophytes).

Part 1: Executive Summary & Metabolic Context

2-Octen-1-ol (


) is an unsaturated fatty alcohol derived from the oxidative degradation of polyunsaturated fatty acids (PUFAs). Unlike the canonical C6 (hexenal/hexenol) and C9 (nonenal/nonenol) volatiles generated by the dominant 13-LOX and 9-LOX pathways in angiosperms, 2-octen-1-ol arises from a 10-lipoxygenase (10-LOX)  dependent pathway.

This molecule serves dual functions:

  • Ecological Signaling: It acts as a stress signal in mosses (Physcomitrella patens) and specific higher plants (e.g., Fabaceae, Lamiaceae), often mimicking fungal signaling to modulate defense responses.

  • Flavor & Fragrance: It contributes a fatty, mushroom-like, or citrus-green note to the aroma profiles of mushrooms, peas, and cilantro.

Part 2: The Biosynthetic Pathway[1][2][3]

The formation of 2-octen-1-ol is an enzymatic cascade initiated by the oxygenation of Linoleic Acid . The pathway deviates from the standard "Green Leaf Volatile" route by utilizing the 10-carbon specificity of the lipoxygenase enzyme.

Core Enzymatic Steps
  • Precursor Release: Lipases (e.g., PLA2) release Linoleic Acid (18:2) from membrane galactolipids.

  • Oxygenation (The Branch Point):

    • Enzyme: 10-Lipoxygenase (10-LOX) .[1][2]

    • Mechanism: Stereospecific abstraction of hydrogen from C-11 and insertion of molecular oxygen at C-10.

    • Intermediate: 10(S)-Hydroperoxy-octadecadienoic acid (10-HPODE) .[1]

    • Note: In most higher plants, 9-LOX or 13-LOX dominates. 10-LOX activity is the critical determinant for C8 volatile production.

  • Cleavage:

    • Enzyme: Hydroperoxide Lyase (HPL) (specifically with 10-HPL activity).

    • Mechanism: Heterolytic cleavage of 10-HPODE between C10 and C11.

    • Immediate Product: 1-Octen-3-ol (common fungal route) OR (Z)-3-Octenal / (E)-2-Octenal (plant/moss route).

  • Isomerization (If required):

    • If the cleavage yields (Z)-3-octenal, it rapidly isomerizes to the thermodynamically stable (E)-2-octenal via an Isomerase (e.g., 3:2-enal isomerase) or spontaneous rearrangement.

  • Reduction:

    • Enzyme: Alcohol Dehydrogenase (ADH) .

    • Reaction: NADPH-dependent reduction of the aldehyde group of (E)-2-octenal.

    • Final Product: (E)-2-Octen-1-ol .

Pathway Visualization (Graphviz)

Biosynthesis_2_Octen_1_ol Linoleic Linoleic Acid (C18:2) LOX10 Enzyme: 10-Lipoxygenase (10-LOX) Linoleic->LOX10 HPODE 10(S)-HPODE (Hydroperoxide Intermediate) LOX10->HPODE Oxygenation at C10 HPL Enzyme: Hydroperoxide Lyase (10-HPL) HPODE->HPL Octenal (E)-2-Octenal (C8 Aldehyde) HPL->Octenal Cleavage & Isomerization Octen3ol 1-Octen-3-ol (Mushroom Alcohol) HPL->Octen3ol Alt. Cleavage (Fungal) ADH Enzyme: Alcohol Dehydrogenase (ADH) Octenal->ADH Octenol (E)-2-Octen-1-ol (Final Product) ADH->Octenol Reduction (NADPH)

Figure 1: The 10-LOX biosynthetic pathway converting Linoleic Acid to 2-Octen-1-ol.

Part 3: Enzymology & Regulation

The Critical Role of 10-LOX

While 9-LOX and 13-LOX are ubiquitous in angiosperms, 10-LOX is less common, found primarily in:

  • Bryophytes: Physcomitrella patens (Moss).[3]

  • Fungi: Agaricus bisporus (Button mushroom).

  • Specific Angiosperms: Zea mays (Maize), Pisum sativum (Pea), and Oryza sativa (Rice).

Regulatory Checkpoint: The expression of 10-LOX is often inducible by wounding or pathogen attack. In drug development applications, upregulating 10-LOX in heterologous hosts (e.g., yeast) is the primary strategy for increasing C8 volatile yield.

Hydroperoxide Lyase (HPL) Specificity

The HPL enzyme determines the chain length of the volatile.

  • Canonical Plant HPL (CYP74B): Cleaves 13-HPODE

    
     C6 volatiles (Hexenal).
    
  • Variant HPL (CYP74C/D or similar): Required to accept 10-HPODE as a substrate to yield C8 fragments. In the absence of a specific 10-HPL, non-enzymatic "homolytic" cleavage (often radical-mediated) can generate C8 volatiles, though with lower yield and stereospecificity.

Part 4: Experimental Protocols

Workflow: Extraction and Quantification

To validate the presence of 2-octen-1-ol, use Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This method avoids solvent artifacts and preserves the volatile profile.

Protocol Steps:

  • Sample Preparation:

    • Flash-freeze 2g of plant tissue (leaf/fruit) in liquid nitrogen.

    • Grind to a fine powder.

    • Transfer to a 20mL headspace vial containing 1mL saturated

      
       solution (to inhibit enzyme activity post-homogenization).
      
    • Add 10 µL of internal standard (e.g., 2-heptanone or nonyl acetate ).

  • Extraction (HS-SPME):

    • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles with varying polarity.

    • Incubation: 40°C for 10 min (agitation at 250 rpm).

    • Extraction: Expose fiber to headspace for 30 min at 40°C.

  • GC-MS Analysis:

    • Column: HP-5MS or DB-Wax (polar column preferred for separating alcohol isomers).

    • Injector: 250°C, splitless mode (0.75 min).

    • Oven Program: 40°C (2 min)

      
       5°C/min to 230°C 
      
      
      
      hold 5 min.
    • Detection: Mass Spectrometer (EI mode, 70 eV).

    • Target Ion: Monitor m/z 57, 41, 29 (characteristic fragments for 2-octen-1-ol).

Experimental Workflow Diagram (Graphviz)

Experimental_Workflow Sample Plant Tissue (2g) Grind Cryogenic Grinding (Liquid N2) Sample->Grind Inhibit Enzyme Inhibition (Sat. CaCl2) Grind->Inhibit SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Inhibit->SPME GC Gas Chromatography (DB-Wax Column) SPME->GC MS Mass Spectrometry (Target Ion m/z 57) GC->MS

Figure 2: Analytical workflow for the isolation and identification of 2-octen-1-ol.

Part 5: Data Summary & Reference Values

Table 1: Physicochemical & Retention Data for 2-Octen-1-ol

ParameterValue / CharacteristicNotes
CAS Number 18409-17-1 (Trans/E)Verify isomer specificity.
Molecular Weight 128.21 g/mol
Odor Threshold ~10-50 ppbDescribed as fatty, green, citrus-like.
Retention Index (RI) ~1060 (DB-5) / ~1550 (DB-Wax)RI varies by column polarity.
Key MS Fragments m/z 57 (Base), 41, 29, 70m/z 57 is typically the base peak.
Precursor Linoleic Acid (C18:[4][5]2)Via 10-HPODE intermediate.[1][2][6]

References

  • Matsui, K., et al. (2003).[7] Biosynthesis of fatty acid derived volatiles in plants: Involvement of 10-lipoxygenase.Plant Physiology .

  • Wichard, T., et al. (2005).[3] Untersuchungen zur Lipoxygenase-vermittelten chemischen Verteidigung: Oxylipine aus Diatomeen und dem Moos Physcomitrella patens.Journal of Chemical Ecology .

  • Fischer, L., et al. (2020).[7] Formation of volatile flavor compounds in green beans from linoleic and linolenic acids.Trends in Food Science & Technology .

  • BenchChem Technical Support. (2025). Biosynthesis of trans-2-octen-1-ol: A Technical Guide.BenchChem .[8]

  • Schwab, W., et al. (2008). Biosynthesis of plant-derived flavor compounds.[9][10][11]The Plant Journal .

Sources

Thermodynamic Stability of (E)-Oct-2-en-1-ol vs. (Z)-Oct-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and handling of (E)- and (Z)-oct-2-en-1-ol.[1]

Executive Summary

For researchers and process chemists, the stereochemical integrity of oct-2-en-1-ol is critical due to its role as a fragrance ingredient (green, fatty notes) and a versatile intermediate in pheromone and drug synthesis.[1]

The Core Axiom: The (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis) .[1]

  • Energy Difference (

    
    ):  Approximately 1.0 – 1.2 kcal/mol  (4.2 – 5.0 kJ/mol) favoring the (E)-isomer.[1]
    
  • Equilibrium Ratio (

    
    ):  At 298 K, the equilibrium mixture is approximately 85:15 (E:Z) .[1]
    
  • Driver: The stability differential is primarily governed by A-1,3 steric strain present in the (Z)-isomer between the hydroxymethyl group and the pentyl chain.[1]

Theoretical Framework: The Mechanistic "Why"

To predict behavior during synthesis or storage, one must understand the molecular forces at play.[1]

Steric Analysis (A-1,3 Strain)

The thermodynamic preference for the (E)-isomer arises from the spatial arrangement of the substituents on the double bond.

  • (Z)-Oct-2-en-1-ol: The

    
     hydroxymethyl group (
    
    
    
    ) and the
    
    
    pentyl chain (
    
    
    ) are eclipsed on the same side of the rigid alkene plane. This creates significant allylic 1,3-strain (A-1,3 strain) .[1] The van der Waals radii of these groups overlap, raising the ground state energy.
  • (E)-Oct-2-en-1-ol: The bulky substituents are anti-periplanar (opposite sides).[1] The interaction is minimized to the smaller vinylic hydrogens, resulting in a lower energy conformation.

Electronic Factors

While steric factors dominate, electronic effects play a minor role.[1]

  • Dipole Moment: The (Z)-isomer typically possesses a higher net dipole moment because the bond dipoles of the alkyl and hydroxymethyl groups do not cancel as effectively as in the (E)-isomer. This often results in a slightly higher boiling point for the (Z)-isomer (see Section 3).[1]

  • Intramolecular H-Bonding: In non-polar solvents, the (Z)-isomer can exhibit a weak intramolecular

    
     interaction.[1] However, this stabilization (< 0.5 kcal/mol) is insufficient to overcome the steric penalty of the alkyl chain repulsion.
    

G cluster_0 Thermodynamic Landscape Z_isomer (Z)-Oct-2-en-1-ol (High Steric Strain) Less Stable Transition Transition State (Radical or Cationic) Z_isomer->Transition + Activation Energy E_isomer (E)-Oct-2-en-1-ol (Steric Minimized) More Stable E_isomer->Z_isomer Reverse (Unfavorable) Transition->E_isomer - Relaxation

Figure 1: Energy landscape showing the relaxation of the high-energy Z-isomer to the stable E-isomer.

Physical & Thermodynamic Properties[1][2]

The following data consolidates experimental values and calculated estimates based on surrogate 2-alken-1-ol systems.

Property(E)-Oct-2-en-1-ol(Z)-Oct-2-en-1-olNote
Relative Stability (

)
0.0 kcal/mol (Reference)+1.2 kcal/mol E is the thermodynamic sink.[1]
Boiling Point 85–87 °C @ 10 mmHg~88 °C @ 11 mmHgZ is slightly higher due to polarity.[1]
Density (

)
0.843 g/mL0.852 g/mL (est)Z packs less efficiently but is more polar.[1]
Equilibrium Ratio (298 K) ~85%~15%Catalyst dependent equilibration.[1]

Experimental Validation: Isomerization Protocol

To verify stability or convert a Z-rich mixture to the thermodynamic E-isomer, a radical-mediated isomerization is the most reliable method. This avoids the 1,3-migration of the hydroxyl group often seen with acid catalysis.

Protocol: Thiol-Mediated Radical Isomerization

Objective: Convert (Z)-oct-2-en-1-ol to the equilibrium mixture (predominantly E).

Materials:

  • Substrate: (Z)-Oct-2-en-1-ol (or E/Z mixture)[1]

  • Catalyst: Diphenyl disulfide (

    
    ) or Thiophenol (
    
    
    
    )[1]
  • Initiator: AIBN (if thermal) or UV Light (365 nm)[1]

  • Solvent: Cyclohexane or Benzene (degassed)[1]

Workflow:

  • Preparation: Dissolve (Z)-oct-2-en-1-ol (1.0 equiv) in degassed cyclohexane (0.5 M).

  • Catalyst Addition: Add diphenyl disulfide (10 mol%).

  • Initiation: Irradiate with UV light (Hg lamp) or heat to reflux.[1] The thiyl radical (

    
    ) adds reversibly to the alkene, breaking the 
    
    
    
    -bond and allowing rotation.
  • Elimination: The radical eliminates to reform the double bond.[1] Since the (E)-isomer is sterically favored, the system funnels toward the (E)-product.

  • Monitoring: Monitor by GC-FID. The (Z)-isomer typically elutes after the (E)-isomer on non-polar columns (e.g., DB-5) due to slightly higher boiling point/polarity, but this must be confirmed with standards as elution order can flip on polar (WAX) columns.[1]

Isomerization Step1 Dissolve (Z)-isomer in Cyclohexane Step2 Add PhSSPh (10 mol%) + UV Light Step1->Step2 Step3 Formation of Transient Radical Species Step2->Step3 Step4 Free Rotation around C2-C3 Bond Step3->Step4 Step5 Elimination of PhS• to form (E)-isomer Step4->Step5 Step5->Step3 Equilibration Loop

Figure 2: Radical-mediated isomerization cycle driving the system to thermodynamic equilibrium.

Synthetic Control: Kinetic vs. Thermodynamic[1]

Since the isomers have distinct properties, synthesis must be chosen carefully. You cannot rely on thermodynamic control if you need the (Z)-isomer.[1]

Accessing the (Z)-Isomer (Kinetic Control)
  • Method: Lindlar Hydrogenation.[1][2][3][4]

  • Precursor: 2-Octyn-1-ol.[1][3][5]

  • Mechanism: Syn-addition of

    
     across the alkyne surface.[1][4][5]
    
  • Protocol Note: Use Quinoline as a poison to prevent over-reduction and isomerization. Stop immediately upon consumption of starting material to prevent Z

    
     E isomerization.[1]
    
Accessing the (E)-Isomer (Thermodynamic/Specific Control)
  • Method A (Reduction): Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction of 2-octyn-1-ol.[1]

    • Mechanism:[1][4][6] Hydrometallation followed by protolysis yields the trans-alkene exclusively.[1]

  • Method B (Olefination): Horner-Wadsworth-Emmons (HWE) reaction.[1]

    • Precursor: Hexanal + Triethyl phosphonoacetate (followed by reduction of ester).[1]

    • Selectivity: Inherently E-selective due to the stability of the intermediate phosphonate carbanion.

Implications for Storage and Handling[1]

  • Shelf-Life Stability: Pure (Z)-oct-2-en-1-ol is metastable.[1] It is kinetically stable at room temperature if kept neutral.[1]

  • Acid Sensitivity: Avoid trace acids (e.g., from unneutralized silica gel chromatography). Protic acids can catalyze equilibrium to the (E)-isomer or cause 1,3-allylic transposition (moving the OH to C3).

  • Thermal Stress: Distillation of the (Z)-isomer should be performed at the lowest possible pressure (< 10 mmHg) to minimize thermal isomerization.[1]

References

  • NIST Chemistry WebBook. 2-Octen-1-ol, (E)- and (Z)- Thermochemical Data.[1] National Institute of Standards and Technology.[1] Link

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text on A-1,3 strain and conformational analysis).

  • Lindlar, H., & Dubuis, R. (1966).[1] Palladium Catalyst for Partial Reduction of Acetylenes.[1] Organic Syntheses, 46,[1][7] 89. Link[1]

  • Denmark, S. E., & Jones, T. K. (1982).[1] Red-Al Reduction of Propargylic Alcohols.[1][8] Journal of Organic Chemistry.[1][9] (Standard protocol for E-selective reduction).

  • Chatgilialoglu, C., et al. (2006).[1] Thiol-catalyzed isomerization of olefins.[1] Accounts of Chemical Research.[1][2] (Radical isomerization mechanism).[1][10]

Sources

The Multifaceted Role of (E)-oct-2-en-1-ol: A Technical Guide to its Bioactivity and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Volatile Organic Compound at the Crossroads of Flavor, Fungal Metabolism, and Interspecies Communication

Introduction

(E)-oct-2-en-1-ol, a C8 volatile organic compound (VOC), is a naturally occurring alkenyl alcohol with a characteristic "meaty, roasted" aroma.[1] While recognized for its contribution to the flavor and fragrance of various foods and consumer products, its significance extends far beyond sensory perception.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of (E)-oct-2-en-1-ol, from its biosynthesis in plants and fungi to its intricate involvement in insect chemical ecology and its potential implications for human health and drug development. For researchers, scientists, and professionals in drug development, understanding the biological activity and analytical methodologies associated with this compound is crucial for harnessing its potential and mitigating any associated risks.

Biosynthesis of (E)-oct-2-en-1-ol: The Lipoxygenase (LOX) Pathway

(E)-oct-2-en-1-ol is a product of the lipoxygenase (LOX) pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. This pathway is conserved across a wide range of organisms, including plants and fungi.[1][4]

1.1. Enzymatic Cascade:

The biosynthesis commences with the release of polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, from cell membranes by lipases.[4] A lipoxygenase (LOX) enzyme then catalyzes the dioxygenation of these fatty acids at either the 9- or 13-position, forming hydroperoxy fatty acids.[4][5] In the subsequent step, a hydroperoxide lyase (HPL) cleaves the C-C bond of the hydroperoxide, generating short-chain aldehydes and oxo-acids.[5] Specifically, the cleavage of 13-hydroperoxides can lead to the formation of C6 aldehydes, while the cleavage of 9-hydroperoxides can produce C9 aldehydes.[5] The resulting aldehydes can then be reduced by alcohol dehydrogenases to their corresponding alcohols, including (E)-oct-2-en-1-ol.

LOX_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Dioxygenation Hydroperoxides Fatty Acid Hydroperoxides (e.g., 9-HPODE, 13-HPODE) LOX->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL Cleavage Aldehydes C8/C9 Aldehydes (e.g., 2-octenal) HPL->Aldehydes ADH Alcohol Dehydrogenase (ADH) Aldehydes->ADH Reduction Octenol (E)-oct-2-en-1-ol ADH->Octenol

1.2. Biological Significance of the LOX Pathway:

The LOX pathway is not merely a source of flavor and aroma compounds. In plants, the produced volatiles, often referred to as "green leaf volatiles" (GLVs), play a crucial role in defense against herbivores and pathogens.[2] These compounds can act as direct deterrents or attractants for the natural enemies of herbivores.[2] In fungi, the production of C8 volatiles like (E)-oct-2-en-1-ol is associated with sporulation and can have antifungal properties, potentially inhibiting the growth of competing fungal species.[6]

(E)-oct-2-en-1-ol in Insect Chemical Ecology

Volatile organic compounds are the language of the insect world, mediating critical behaviors such as mating, foraging, and oviposition. (E)-oct-2-en-1-ol and its related C8 compounds are significant semiochemicals in these interactions.

2.1. Olfactory Detection in Insects:

Insects detect VOCs through olfactory sensory neurons (OSNs) housed in sensilla, which are hair-like structures primarily located on the antennae.[7] The detection of odorants is mediated by two main families of ligand-gated ion channels: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[8][9]

  • Odorant Receptors (ORs): These form a heteromeric complex with a highly conserved co-receptor, Orco. Upon odorant binding to the specific OR, the ion channel opens, leading to depolarization of the OSN.[10]

  • Ionotropic Receptors (IRs): These are related to ionotropic glutamate receptors and are also involved in the detection of a wide range of odorants.[8]

While the specific receptor for (E)-oct-2-en-1-ol has not been definitively deorphanized in all insect species, studies have shown that OSNs in various insects exhibit strong electrophysiological responses to this compound, indicating the presence of dedicated or broadly tuned receptors.[5]

Insect_Olfaction OSN OSN Glomerulus Glomerulus OSN->Glomerulus Signal Transmission PN PN Glomerulus->PN Behavior Behavior PN->Behavior

2.2. Behavioral Responses:

The behavioral response of an insect to (E)-oct-2-en-1-ol can be either attraction or repulsion, depending on the insect species, its physiological state, and the concentration of the compound. For example, it can act as an attractant for certain herbivores to their host plants, while for others, it may be a component of an alarm pheromone or a repellent.

Biological Effects and Potential Pharmacological Relevance

While the role of (E)-oct-2-en-1-ol in plants and insects is relatively well-studied, its effects on mammalian systems are an emerging area of research with potential implications for drug development.

3.1. Antimicrobial and Antifungal Activity:

Several studies have demonstrated the antimicrobial and antifungal properties of C8 volatile compounds, including (E)-oct-2-en-1-ol. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death.[11][12] This activity against a range of food-related bacteria and pathogenic fungi suggests its potential as a natural preservative or a lead compound for the development of new antimicrobial agents.[11]

3.2. Anti-inflammatory Potential:

Emerging evidence suggests that short-chain unsaturated alcohols may possess anti-inflammatory properties. While direct studies on (E)-oct-2-en-1-ol are limited, related compounds have been shown to modulate inflammatory pathways. One of the key transcription factors in inflammation is Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines.[13][14] Some natural compounds are known to inhibit the NF-κB signaling pathway, thereby reducing the inflammatory response.[15][16] Further research is warranted to investigate whether (E)-oct-2-en-1-ol can modulate the NF-κB pathway or other inflammatory cascades in mammalian cells.

3.3. Mammalian Metabolism and Toxicology:

For any compound with potential therapeutic applications, understanding its metabolic fate and toxicological profile is paramount. Alcohols are primarily metabolized in the liver by a series of oxidation reactions. The cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, is known to be involved in the metabolism of ethanol and other short-chain alcohols.[5][14] The metabolism of (E)-oct-2-en-1-ol likely involves oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized. Potential pathways could also include epoxidation of the double bond.[17][18]

Toxicological evaluations have classified (E)-oct-2-en-1-ol as an irritant to the eyes, respiratory system, and skin.[3] Comprehensive in vivo studies are needed to determine its detailed pharmacokinetic and toxicodynamic properties.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for studying the role of (E)-oct-2-en-1-ol in various biological systems. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this volatile compound.

4.1. Sample Preparation and Extraction:

The choice of extraction method is critical and depends on the sample matrix.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the analysis of volatiles from the headspace of a sample. It is particularly suitable for analyzing the volatile profiles of plants, fungal cultures, and even live insects.[2][19][20]

  • Solvent Extraction: For the analysis of compounds within a biological matrix, such as an insect pheromone gland, solvent extraction with a non-polar solvent like hexane is commonly employed.[1][4]

4.2. Detailed Protocol: HS-SPME-GC-MS Analysis of Fungal Volatiles

This protocol provides a validated method for the quantitative analysis of (E)-oct-2-en-1-ol in the headspace of fungal cultures.

4.2.1. Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • (E)-oct-2-en-1-ol standard

  • Fungal culture grown on a suitable agar medium

4.2.2. Procedure:

  • Sample Preparation: Aseptically transfer a standardized agar plug of the fungal culture into a 20 mL headspace vial and seal it.

  • Incubation and Extraction: Incubate the vial at a controlled temperature (e.g., 30°C) for a defined period to allow for the accumulation of volatiles in the headspace. Expose the SPME fiber to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.[20]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes in splitless mode.[19]

    • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode (e.g., m/z 40-400) for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions for (E)-oct-2-en-1-ol should be used for SIM analysis.

  • Quantification: Prepare a calibration curve using standard solutions of (E)-oct-2-en-1-ol of known concentrations. The concentration of (E)-oct-2-en-1-ol in the sample can be determined by comparing its peak area to the calibration curve.

Analytical_Workflow Sample Biological Sample (e.g., Fungal Culture) SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->SPME Volatile Extraction GC Gas Chromatography (GC) SPME->GC Thermal Desorption & Separation MS Mass Spectrometry (MS) GC->MS Ionization & Detection Data Data Analysis (Identification & Quantification) MS->Data Result Concentration of (E)-oct-2-en-1-ol Data->Result

4.3. Data Presentation:

ParameterValueReference
Chemical Formula C₈H₁₆O[21]
Molecular Weight 128.21 g/mol [21]
Boiling Point 189-191 °C[21]
Odor Meaty, roasted[1]
Solubility Insoluble in water; soluble in organic solvents[1]

Conclusion

(E)-oct-2-en-1-ol is a volatile organic compound with a diverse and significant biological role. Its biosynthesis via the lipoxygenase pathway underscores its importance in the chemical ecology of plants and fungi. As a semiochemical, it plays a critical role in insect communication, influencing behaviors essential for survival and reproduction. Furthermore, its emerging antimicrobial and potential anti-inflammatory properties open new avenues for research in food science and drug development. A thorough understanding of its bioactivity, coupled with robust analytical methodologies, is essential for future investigations into this versatile molecule. This technical guide provides a comprehensive foundation for researchers and scientists to explore the full potential of (E)-oct-2-en-1-ol and its related compounds.

References

  • PubChem. 2-Octen-1-ol, (2E)-. National Center for Biotechnology Information. [Link]

  • Gfeller, A., & Feussner, I. (2019). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Molecules, 24(20), 3788. [Link]

  • Croft, K. P., Jüttner, F., & Slusarenko, A. J. (1993). Volatile products of the lipoxygenase pathway evolved from Phaseolus vulgaris (L.) leaves inoculated with Pseudomonas syringae pv phaseolicola. Plant physiology, 101(1), 13–24. [Link]

  • International Journal of Current Microbiology and Applied Sciences. GC - MS Analysis of Bruchus pisorum Extract to Analyze the Presence of Semichemical Components. [Link]

  • Gao, Z., & Sun, P. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11429. [Link]

  • de Fouchier, A., Walker, W. B., Montagné, N., Steiner, C., Binyameen, M., Schlyter, F., & Jacquin-Joly, E. (2017). Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire. Nature communications, 8, 15709. [Link]

  • Fang, W., et al. (2020). Interaction of OCT with Gram-negative model membranes as determined by. ResearchGate. [Link]

  • Splivallo, R., et al. (2015). C8 volatiles (C8-VOCs) explain a substantial percentage of the... ResearchGate. [Link]

  • Liu, Y., et al. (2014). Insect Olfactory Receptors as Essential Detectors for Volatile Chemicals in Biomimetic Odorant Sensors. ResearchGate. [Link]

  • Vaz, A. D., McGinnity, D. F., & Coon, M. J. (1998). Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant. Proceedings of the National Academy of Sciences, 95(7), 3555-3560. [Link]

  • Wang, Y., et al. (2021). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry (HS-SPME-GC–MS) for the Characterization of Cigar Leaves. LCGC International, 34(8), 32-38. [Link]

  • Henderson, C. J., et al. (2015). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 45(11), 955-963. [Link]

  • Breinholt, V., & Larsen, J. C. (1998). In vitro biotransformation of flavonoids by rat liver microsomes. Food and Chemical Toxicology, 36(12), 1045-1053. [Link]

  • Corcoran, J., et al. (2020). The Emergence of Insect Odorant Receptor-Based Biosensors. MDPI. [Link]

  • Zhang, Y., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Journal of Oleo Science, 66(9), 1025-1033. [Link]

  • Fleischer, J., et al. (2018). Functional properties of insect olfactory receptors: ionotropic receptors and odorant... PMC. [Link]

  • Steinbrecht, R. A. (2005). Identification, synthesis and activity of sex pheromone gland components of the autumn gum moth (Lepidoptera: Geometridae). CORE. [Link]

  • The Good Scents Company. 2-octen-1-ol. [Link]

  • PubChem. Oct-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Farinas, E. T., & Arnold, F. H. (2003). Alkene epoxidation catalyzed by cytochrome P450 BM-3 139-3. Tetrahedron, 59(41), 8273-8278. [Link]

  • Xiong, C., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. ResearchGate. [Link]

  • Kubo, I., & Lee, J. R. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Journal of agricultural and food chemistry, 55(4), 1182-1186. [Link]

  • Li, T., & Liu, N. (2019). Role of the G-Protein-Coupled Receptor Signaling Pathway in Insecticide Resistance. Semantic Scholar. [Link]

  • van den Broek, P. H., et al. (2018). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Wageningen University & Research eDepot. [Link]

  • Missbach, C., et al. (2014). Evolution of insect olfactory receptors. eLife, 3, e02115. [Link]

  • Claudianos, C., et al. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. PMC. [Link]

  • González-Gómez, L., et al. (2023). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. [Link]

  • Jaroen-suthammajate, P., et al. (2022). Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation. MDPI. [Link]

  • Meunier, B., et al. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947-3980. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Mendes, M. D. C. S., et al. (2017). Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens. PubMed. [Link]

  • Rimal, S., & Lee, Y. (2025). A GPCR signaling pathway in insect odor detection. bioRxiv. [Link]

  • Mendes, M. D. C. S., et al. (2017). Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens. ResearchGate. [Link]

  • Sargsyan, D., & Getahun, M. N. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. PMC. [Link]

  • Park, J. H., et al. (2023). Antifungal Efficacy of Antimicrobial Peptide Octominin II against Candida albicans. PMC. [Link]

  • Hammer, A. M., et al. (2024). Impact of Alcohol on Inflammation, Immunity, Infections, and Extracellular Vesicles in Pathogenesis. PMC. [Link]

  • Nurmi, K., et al. (2013). Ethanol Inhibits Activation of NLRP3 and AIM2 Inflammasomes in Human Macrophages–A Novel Anti-Inflammatory Action of Alcohol. PLOS One. [Link]

  • Zeng, J., et al. (2007). Identification of Phase I and Phase II Metabolites of Hesperetin in Rat Liver Microsomes by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Gu, F., & Gu, F. (2023). Inhibition of NF-κB ameliorates aberrant retinal glia activation and inflammatory responses in streptozotocin-induced diabetic rats. Annals of Translational Medicine. [Link]

  • Syft Technologies. V4.Rapid, Quantitative Analysis of Volatile Aldehyde Impurities In Paperboard Using Multiple Headspace Extraction-SIFT-MS.Syft.i. [Link]

  • DuBois, J. C., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • Beck, J. J., et al. (2018). Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry. Frontiers in Microbiology, 9, 493. [Link]

  • Nurmi, K., et al. (2013). Ethanol Inhibits Activation of NLRP3 and AIM2 Inflammasomes in Human Macrophages–A Novel Anti-Inflammatory Action of Alcohol. ResearchGate. [Link]

  • Pruett, S. B., et al. (1998). Ethanol feeding inhibits proinflammatory cytokine expression from murine alveolar macrophages ex vivo. Alcohol, 16(4), 283-290. [Link]

  • Lim, J. H., et al. (2021). Inhibition of alcohol-induced inflammation and oxidative stress by astaxanthin is mediated by its opposite actions in the regulation of sirtuin 1 and histone deacetylase 4 in macrophages. ResearchGate. [Link]

  • Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. [Link]

Sources

Strategic Utilization of Oct-2-en-1-ol in Medicinal Chemistry and Fragrance Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oct-2-en-1-ol is a medium-chain, primary allylic fatty alcohol that serves a dual purpose in modern chemical industries[1]. In flavor and fragrance formulation, it imparts distinct green, citrus, and fatty notes[2][3]. In medicinal chemistry and drug development, its allylic alcohol moiety acts as a versatile building block for synthesizing complex active pharmaceutical ingredients (APIs), antibody-drug conjugates (ADCs), and enzyme inhibitors[2]. This whitepaper provides a comprehensive technical analysis of this compound, focusing on its isomeric identification (CAS and PubChem data), physicochemical properties, analytical methodologies, and synthetic applications.

Chemical Identity and the Isomeric Landscape

The stereochemistry of the C2=C3 double bond in this compound dictates its physical properties, olfactory profile, and reactivity in asymmetric synthesis. Because commercial batches can vary from stereopure to isomeric mixtures, precise identification using Chemical Abstracts Service (CAS) registry numbers and PubChem Compound Identifiers (CIDs) is critical for reproducible research[4][5].

Nomenclature and Identifiers

The molecule exists primarily in two geometric isomers: (E)-oct-2-en-1-ol (trans) and (Z)-oct-2-en-1-ol (cis). The (E)-isomer is the most commercially prevalent and biologically relevant form, often found in natural sources like mushrooms, tomatoes, and various fruits[1][6].

Table 1: Identification and Physicochemical Properties of this compound Isomers

Property / IdentifierUnspecified Isomer(E)-Isomer (trans)(Z)-Isomer (cis)
CAS Number 22104-78-5[7]18409-17-1[8]25966-70-5
PubChem CID 29060[4]5318599[8]5364959[9]
Molecular Formula C₈H₁₆O[4]C₈H₁₆O[8]C₈H₁₆O[9]
Molecular Weight 128.21 g/mol [4]128.21 g/mol [8]128.21 g/mol
Density (25 °C) ~0.848 g/mL[7]0.843 g/mL[3]~0.845 g/mL
Refractive Index 1.447[7]1.446[3]1.445
LogP (Octanol/Water) 2.50[7]2.82[3]~2.60
Flash Point 77.8 °C (172 °F)[7]85.0 °C (185 °F)[2]~82 °C

Note: The (E)-isomer is approved as a flavoring agent (FEMA 3887) and is characterized by a "green, slightly oxidized, oily, and chicken fatty" aroma[1][3].

Mechanistic Role in Synthesis and Drug Development

The synthetic utility of this compound stems from its allylic alcohol functional group. The proximity of the hydroxyl group to the alkene enables highly regioselective and stereoselective transformations, which are foundational in building complex chiral centers for pharmaceutical intermediates[2][6].

Core Synthetic Pathways
  • Oxidation to Enals: The primary alcohol can be selectively oxidized to (E)-oct-2-enal using mild oxidants like Manganese Dioxide (MnO₂) or Swern oxidation conditions. This prevents over-oxidation to the carboxylic acid and yields an

    
    -unsaturated aldehyde, a potent Michael acceptor used in covalent inhibitor design.
    
  • Asymmetric Epoxidation: Using Sharpless asymmetric epoxidation (titanium tetraisopropoxide, chiral diethyl tartrate, and tert-butyl hydroperoxide), the double bond is converted into a chiral epoxide. The allylic hydroxyl group directs the titanium complex, ensuring high enantiomeric excess (ee)—a critical requirement for synthesizing chiral APIs.

  • Cross-Coupling and Esterification: The hydroxyl group can be converted into a leaving group (e.g., tosylate) for subsequent SN2 displacements or cross-coupling reactions, or esterified to form prodrugs with enhanced lipophilicity.

Synthesis Start This compound (Allylic Alcohol) Oxidation Selective Oxidation (MnO2 / Swern) Start->Oxidation Epoxidation Sharpless Asymmetric Epoxidation Start->Epoxidation Esterification Esterification (Acyl Chlorides/Pyridine) Start->Esterification Product1 Oct-2-enal (Michael Acceptor) Oxidation->Product1 Product2 Chiral Epoxy Alcohol (API Building Block) Epoxidation->Product2 Product3 Allylic Esters (Lipophilic Prodrugs) Esterification->Product3

Caption: Primary synthetic pathways utilizing this compound as a core allylic building block in medicinal chemistry.

Analytical Characterization: GC-MS Protocol for Isomeric Purity

Because the (E) and (Z) isomers have distinct biological and olfactory properties, establishing isomeric purity is mandatory. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis. The following protocol is a self-validating system designed to ensure quantitative accuracy by utilizing internal standardization and blank subtraction.

Protocol 1: GC-MS Determination of E/Z Isomeric Ratio

Rationale: Capillary GC effectively resolves geometric isomers based on slight differences in boiling point and spatial interaction with the stationary phase. The Kovats retention index for (Z)-2-octen-1-ol on a standard non-polar column is approximately 1039[9].

Reagents & Materials:

  • Sample: this compound batch.

  • Solvent: GC-grade Hexane.

  • Internal Standard (IS): Nonan-1-ol (ensures injection volume anomalies do not skew quantitative results).

  • Column: DB-Wax or equivalent polar capillary column (30m x 0.25mm x 0.25µm) to maximize E/Z resolution.

Step-by-Step Methodology:

  • System Suitability and Blanking: Inject 1 µL of pure GC-grade hexane to establish a baseline and confirm the absence of column carryover (self-validation step).

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in hexane. Add Nonan-1-ol to achieve a final IS concentration of 0.5 mg/mL.

  • GC Parameters Configuration:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (Ratio 50:1) to prevent column overloading and peak fronting.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 60 °C for 2 mins, ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 240 °C (hold for 5 mins).

  • MS Parameters Configuration:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range:m/z 35 to 300.

    • Source Temperature: 230 °C.

  • Data Acquisition & Causality Analysis: Run the sample. The (Z)-isomer typically elutes slightly before the (E)-isomer on polar columns due to its higher dipole moment interacting differently with the polyethylene glycol phase.

  • Quantification: Calculate the area under the curve (AUC) for both isomer peaks. Normalize against the IS peak area to determine the exact E:Z ratio.

GCMS_Workflow Prep Sample & IS Prep (Hexane + Nonanol) Blank Blank Injection (Baseline Validation) Prep->Blank Injection GC Injection (Split 50:1, 250°C) Blank->Injection Separation Capillary Separation (Polar DB-Wax Column) Injection->Separation Detection MS Detection (EI Mode, 70 eV) Separation->Detection Analysis Data Analysis (E/Z Ratio via AUC) Detection->Analysis

Caption: Self-validating GC-MS analytical workflow for determining E/Z isomeric purity.

Safety, Handling, and Regulatory Grounding

When utilizing this compound in laboratory or manufacturing settings, adherence to safety protocols is required.

  • Hazard Classification: The substance is classified as a combustible liquid (Flash point 85 °C / 185 °F) and causes skin, eye, and respiratory irritation (Risk phrases R 36/37/38)[2][7][10].

  • Personal Protective Equipment (PPE): Handling requires chemical-resistant gloves (e.g., nitrile), safety goggles, and operation within a certified fume hood to prevent inhalation of volatile vapors (Safety phrases S 37/39)[2][7].

  • Regulatory Status: In the context of food and fragrance, (E)-oct-2-en-1-ol is recognized by the FDA as a flavoring agent or adjuvant (FEMA Number 3887, JECFA Number 1370)[1]. The Good Scents Company recommends usage levels up to 1.0% in fragrance concentrates[2][7].

References

  • National Center for Biotechnology Information. "2-Octen-1-ol, (2Z)- | C8H16O | CID 5364959" PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "2-Octen-1-ol, 3,7-dimethyl- | C10H20O | CID 5365836" PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "2-Octen-1-ol, (2E)- | C8H16O | CID 5318599" PubChem. Available at: [Link]

  • The Good Scents Company. "2-octen-1-ol, 22104-78-5" The Good Scents Company Information System. Available at: [Link]

  • National Center for Biotechnology Information. "this compound | C8H16O | CID 29060" PubChem. Available at: [Link]

  • Fisher Scientific Canada. "trans-2-Octen-1-ol, 97%" Fisher Scientific. Available at: [Link]

  • National Center for Biotechnology Information. "2-Octen-1-ol, (2E) - Substance Record" PubChem. Available at: [Link]

  • The Good Scents Company. "(E)-2-octen-1-ol, 18409-17-1" The Good Scents Company Information System. Available at: [Link]

Sources

Unveiling the Volatilome: Metabolic Precursors and Pathways of Oct-2-en-1-ol in Lipid Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oct-2-en-1-ol (commonly referred to as trans-2-octenol) is a medium-chain (C8) primary allylic fatty alcohol that plays a dual role in biological and chemical systems. In living organisms (such as fungi and plants), it acts as a signaling oxylipin and flavor volatile. In non-living matrices (such as processed meats and edible oils), it is a critical biomarker for secondary lipid oxidation and rancidity. This technical guide deconstructs the metabolic and chemical precursors of this compound, detailing the exact mechanisms of its formation, quantitative profiling, and the self-validating analytical workflows required to isolate it.

Mechanistic Grounding: The Linoleic Acid Cascade

The generation of this compound is fundamentally tied to the degradation of polyunsaturated fatty acids (PUFAs). The predominant metabolic precursor for this specific C8 oxylipin is linoleic acid (C18:2 n-6) . The transformation of linoleic acid into this compound occurs via two distinct, parallel mechanisms depending on the matrix: enzymatic biogenesis and thermal/chemical autoxidation.

Enzymatic Biogenesis (The LOX/HPL Pathway)

In biological systems, such as the fruiting bodies of Cyclocybe aegerita or plant tissues, this compound is synthesized through a highly regulated enzymatic cascade:

  • Oxygenation: The pathway initiates when a lipoxygenase (LOX) enzyme targets the 1,4-pentadiene structure of linoleic acid. LOX stereospecifically introduces molecular oxygen to form a hydroperoxide intermediate, predominantly 10-hydroperoxy-octadecadienoic acid (10-HPODE).

  • Cleavage: A cytochrome P450 enzyme, hydroperoxide lyase (HPL), heterolytically cleaves the 10-HPODE intermediate. This scission yields shorter-chain C8 volatile aldehydes, specifically oct-2-enal.

  • Reduction: Because aldehydes are highly reactive and potentially cytotoxic, they are rapidly reduced. Alcohol dehydrogenase (ADH) catalyzes the reduction of the oct-2-enal carbonyl group, yielding the stable alcohol, this compound.

Thermal and Chemical Autoxidation

In processed foods, such as thermally stressed mealworm oil or stewed pork, this compound is generated via a free-radical-mediated autoxidation chain reaction. Thermal energy initiates the abstraction of a bis-allylic hydrogen from linoleic acid. The resulting alkyl radical reacts with triplet oxygen to form a peroxyl radical, which abstracts another hydrogen to become a lipid hydroperoxide. Subsequent homolytic cleavage of the oxygen-oxygen bond forms an alkoxy radical, which undergoes


-scission to produce a complex array of secondary volatile oxidation products, including this compound.

Pathway LA Linoleic Acid (C18:2 n-6) HPODE 10-HPODE (Hydroperoxide Intermediate) LA->HPODE Lipoxygenase (LOX) or Autoxidation Aldehyde Oct-2-enal (C8 Aldehyde) HPODE->Aldehyde Hydroperoxide Lyase (HPL) or β-scission Alcohol This compound (C8 Volatile Alcohol) Aldehyde->Alcohol Alcohol Dehydrogenase (ADH)

Biosynthetic and autoxidative pathways of this compound from linoleic acid.

Quantitative Profiling of Lipid Oxidation Markers

Understanding the volatilome requires contextualizing this compound among its sister compounds. The following table summarizes the primary volatile markers derived from linoleic acid oxidation, allowing researchers to map specific volatile profiles to their degradation pathways.

Volatile MarkerChemical ClassPrimary Lipid PrecursorDominant Formation PathwayTypical Matrix / Sensory Note
Hexanal AldehydeLinoleic AcidAutoxidation & LOXMeat, Oils / Grass, green
Oct-1-en-3-ol AlcoholLinoleic / ArachidonicLOX / HPL BiogenesisFungi / Mushroom, earthy
(E)-Oct-2-en-1-ol AlcoholLinoleic AcidLOX / AutoxidationThermally stressed oils / Rancid
2-Pentylfuran FuranLinoleic AcidAutoxidationStewed Pork / Beany, grassy
(E)-Oct-2-enal AldehydeLinoleic AcidLOX / HPL BiogenesisIntermediate / Fatty, nutty

Self-Validating Experimental Workflows

To rigorously study the metabolic precursors of this compound, researchers must employ protocols that account for matrix effects and differentiate between enzymatic synthesis and background autoxidation.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

Causality & Rationale: HS-SPME is strictly preferred over liquid-liquid extraction for oxylipins because it prevents the thermal degradation of unstable hydroperoxides in the GC injection port, which would otherwise artificially inflate the concentration of secondary volatiles.

  • Sample Preparation: Homogenize 2.0 g of the sample (e.g., lipid matrix) in a 20 mL headspace vial.

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40–60 °C for 15 minutes. Causality: This specific thermal window provides enough kinetic energy to drive C8 volatiles into the headspace without triggering de novo thermal autoxidation of intact PUFAs.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes. Causality: The mixed-polarity stationary phase ensures comprehensive capture of both non-polar alkenes and polar alcohols like this compound.

  • Desorption & Analysis: Thermally desorb the analytes in the GC inlet at 250 °C for 5 minutes onto a polar column (e.g., DB-Wax).

  • Self-Validation Mechanism: The inclusion of an isotopically labeled internal standard (e.g.,

    
    -hexanol) prior to equilibration corrects for matrix-induced signal suppression. Simultaneously, running a blank fiber extraction validates the absence of ambient VOC carryover.
    
Protocol 2: Stable Isotope Tracing with[U-13C]Linoleic Acid

Causality & Rationale: To definitively prove that linoleic acid is the precursor to this compound in a biological model, one must isolate active enzymatic conversion from passive background oxidation.

  • Substrate Incubation: Introduce 1.25 mM of[U-13C]linoleic acid into the biological matrix (e.g., purified enzyme assay).

  • Reaction Quenching: After the time course, quench the reaction rapidly using liquid nitrogen or acidification (pH 3.0) to instantly halt all LOX and HPL activity.

  • MS Tracking: Perform HS-SPME-GC-MS.

  • Self-Validation Mechanism: Analyze the mass spectra for a mass shift. If linoleic acid is the direct precursor, the resulting this compound will exhibit a +8 Da mass shift (as it contains 8 carbon atoms, all of which will be 13C). This definitively separates de novo synthesis from background autoxidation, creating an internally controlled proof of causality.

Workflow Prep Sample Prep & Isotope Spiking Eq Headspace Equilibration Prep->Eq SPME HS-SPME Extraction Eq->SPME Desorb Thermal Desorption SPME->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Validation & Quantification GCMS->Data

Self-validating HS-SPME-GC-MS workflow for volatile oxylipin quantification.

Implications for Drug Development & Food Science

  • Food Science: In edible oils and processed meats, this compound serves as a critical biomarker for secondary lipid oxidation. Monitoring its concentration enables food scientists to optimize thermal processing parameters, predict shelf-life, and prevent the development of rancid off-flavors.

  • Drug Development: The LOX pathway is heavily implicated in human inflammatory responses. Because fungal and plant LOX pathways share structural homology with human lipoxygenases (which metabolize arachidonic acid into pro-inflammatory leukotrienes), monitoring C8 oxylipins like this compound in model organisms serves as a highly effective, high-throughput proxy assay for screening novel LOX inhibitors.

References

  • Evolution of oxidation markers and rancid off-flavors in Tenebrio molitor mealworm oil during thermal oxidation. Source: nih.gov. URL:[Link]

  • Effect of Seasoning Addition on Volatile Composition and Sensory Properties of Stewed Pork. Source: mdpi.com. URL: [Link]

  • Engineering a lipoxygenase from cyclocybe aegerita towards long chain polyunsaturated fatty acids. Source: researchgate.net. URL:[Link]

  • Transcriptome of different fruiting stages in the cultivated mushroom Cyclocybe aegerita suggests a complex regulation of fruiting and reveals enzymes put

toxicity and safety data sheet (SDS) for oct-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical resource for R&D professionals. It prioritizes mechanistic understanding over rote compliance, addressing the specific toxicological nuances of α,β-unsaturated fatty alcohols.

CAS: 22104-78-5 (General), 18409-17-1 ((E)-isomer) | Formula: C₈H₁₆O Document Type: Technical Whitepaper & Safety Protocol Version: 2.0 (Scientific Advisory)

Executive Summary & Substance Characterization

Oct-2-en-1-ol (often referred to as trans-2-octenol for the common (E)-isomer) is a primary allylic fatty alcohol used extensively in flavor and fragrance formulations for its fatty, mushroom-like, and citrus-green notes.[1][2][3]

While often categorized alongside generic "fatty alcohols," its α,β-unsaturation at the C2 position imparts specific reactivity profiles—specifically the potential for metabolic oxidation to 2-octenal , a Michael acceptor with higher sensitizing potency than the parent alcohol.

Physicochemical Profile

Data aggregated from FEMA, ECHA, and PubChem datasets.

PropertyValueImplication for Handling
Physical State Clear, colorless liquidStandard liquid handling.
Odor Threshold ~40-840 ppbPotent; slight spills cause significant odor issues.
Boiling Point 85–87 °C @ 10 mmHgModerate volatility; requires local exhaust.
Flash Point 77–85 °C (Closed Cup)Combustible (Class IIIA). Avoid open flames.
Log Kow ~2.5 - 2.6Lipophilic; penetrates skin barriers efficiently.
Water Solubility InsolubleAqueous washdown is ineffective without surfactants.

Toxicological Architecture

This section moves beyond simple LD50 lists to explain the mechanism of toxicity. The safety profile of this compound is dictated by its metabolic fate.

Metabolic Activation Pathway (The "Danger Zone")

Unlike saturated alcohols, this compound is metabolized via Alcohol Dehydrogenase (ADH) into 2-octenal .

  • Parent: this compound (Moderate Irritant)

  • Metabolite 1: 2-Octenal (Strong Sensitizer/Irritant - Michael Acceptor)

  • Metabolite 2: 2-Octenoic Acid (Excretable)

Critical Insight: Fresh, pure this compound is primarily a skin irritant. However, aged or improperly stored samples may contain auto-oxidation products (aldehydes), significantly increasing the risk of allergic contact dermatitis.

Metabolism cluster_danger TOXICOLOGICAL DANGER ZONE Octenol This compound (Parent Material) ADH Alcohol Dehydrogenase (Enzymatic Oxidation) Octenol->ADH Octenal 2-Octenal (Reactive Electrophile) ADH->Octenal Oxidation ALDH Aldehyde Dehydrogenase Octenal->ALDH Adduct Protein Adducts (Sensitization Trigger) Octenal->Adduct Schiff Base / Michael Addition Acid 2-Octenoic Acid (Excretion) ALDH->Acid Detoxification

Figure 1: Metabolic pathway illustrating the bio-activation of this compound to the reactive aldehyde intermediate.

Toxicological Data Summary

Note: Distinguish carefully between this compound and "Octenol" (1-octen-3-ol, the mosquito attractant), which has a lower LD50 (~340 mg/kg).

EndpointClassificationData/Observation
Acute Oral Tox GHS Cat 5 (Unclassified)LD50 > 2000 mg/kg (Rat) (Inferred from FEMA Group 3887).
Skin Irritation Category 2 (Warning) Causes skin irritation (H315). Moderate erythema in rabbit models.
Eye Irritation Category 2A (Warning) Causes serious eye irritation (H319).
Sensitization Conditional Pure substance is low risk. Commercial grades may trigger H317 (May cause allergic skin reaction) due to aldehyde impurities.
Genotoxicity NegativeAmes Test negative (Salmonella typhimurium).

Risk Management & Handling Protocol

Standard Operating Procedure (SOP) Framework

The "Self-Validating" Storage System

To prevent the formation of the sensitizing aldehyde metabolite, storage protocols must be active, not passive.

  • Inert Atmosphere: Store under nitrogen or argon blanket.

  • Antioxidant Check: Verify if the supplier added BHT or Tocopherol (usually 0.05 - 0.1%). If not, and storage > 3 months is expected, add Tocopherol.

  • Peroxide/Aldehyde Test: Before using "old" stock (>6 months), perform a quick GC-MS or wet-chem aldehyde test. If aldehyde content >1%, re-distill or dispose.

Exposure Control & PPE[4]
  • Respiratory: Low vapor pressure reduces risk, but during heating or sparging, use an Organic Vapor (OV) cartridge respirator (NIOSH/EN 14387 Type A).

  • Dermal: Nitrile gloves (0.11 mm) are sufficient for splash protection. For immersion/prolonged contact, use Laminate film (Silver Shield).

    • Why? Fatty alcohols can swell latex and degrade thin nitrile over time.

Emergency Response Workflow

This logic flow dictates immediate actions in the event of a spill, prioritizing the containment of the lipophilic liquid.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Ignition Eliminate Ignition Sources (Flash Point ~80°C) Assess->Ignition PPE Don PPE: Nitrile Gloves + Goggles Ignition->PPE Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Clean Wash Area with Surfactant/Soap (Water alone is ineffective) Contain->Clean Disposal Dispose as Chemical Waste (Do NOT flush to sewer) Clean->Disposal

Figure 2: Decision matrix for spill response, emphasizing the lipophilic nature of the compound.

Regulatory & Environmental Landscape

Regulatory Status
  • FEMA GRAS: 3887 (Approved for flavor use).[1][4]

  • IFRA: Not restricted as a specific isomer, but monitored under "Alcohols" regarding peroxide values.

  • REACH (EU): Registered.

  • TSCA (US): Active.

Environmental Fate
  • Aquatic Toxicity: LC50 (Fish) is estimated at 10-100 mg/L. It is not considered "Very Toxic" to aquatic life, but as a lipophilic substance, it can coat gills/surfaces.

  • Biodegradability: Readily biodegradable (Read-across from linear fatty alcohols).

References

  • FEMA Expert Panel. (2008). The FEMA GRAS assessment of α,β-unsaturated aldehydes and related substances used as flavor ingredients.[4] Food and Chemical Toxicology.[4][5]

  • The Good Scents Company. (2024). 2-Octen-1-ol Safety and Properties Data.[1][2][6][7][8][9][10][11][12]

  • PubChem. (2024). Compound Summary: (E)-2-Octen-1-ol (CID 5318599).[1] National Library of Medicine.

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Alcohols, C8-10.

  • Bedoukian Research. (2023). Safety Data Sheet for Octenol Isomers. (Note: Used for cross-referencing isomer toxicity).

Sources

Technical Monograph: Biological Activity & Mechanism of Oct-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oct-2-en-1-ol (C₈H₁₆O) is a volatile unsaturated fatty alcohol that serves as a critical signaling molecule in fungal, plant, and insect chemical ecology. Often overshadowed by its structural isomer 1-octen-3-ol ("mushroom alcohol"), this compound possesses distinct biological activities and receptor affinities.

While 1-octen-3-ol is a potent mosquito attractant and neurotoxin, This compound functions primarily as a defensive semiochemical in heteropteran insects and a stress-induced volatile in plants (e.g., soybean). Its antimicrobial potency, particularly against yeast and fungi, suggests potential as a volatile preservative, though its efficacy is isomer-dependent.

This guide dissects the cis (


) and trans (

) isomers, delineating their biosynthetic origins, ecological roles, and toxicological profiles to prevent the common conflation with other C8 volatiles.

Chemical Profile & Isomerism

The biological activity of this compound is strictly governed by its stereochemistry. The (


)-isomer is more prevalent in plant stress responses, while the (

)-isomer is often associated with specific fungal metabolic pathways.
Property(

)-2-Octen-1-ol
(

)-2-Octen-1-ol
CAS Number 18409-17-126001-58-1
Common Name trans-2-Octenolcis-2-Octenol
FEMA Number 3887 (GRAS)4615 (GRAS)
Odor Profile Green, citrus-like, fattyGreen, floral, vegetable-like
Natural Occurrence Soybean (stress), Tricholoma fungiFomitopsis betulina, Aspergillus
Key Hazard (GHS) Skin/Eye Irritant (H315, H319)Irritant (Predicted)

Biosynthetic Mechanism: The LOX/HPL Pathway

Unlike terpenoids synthesized via the mevalonate pathway, this compound is a fatty acid derivative produced through the Lipoxygenase (LOX) pathway. This mechanism is conserved across fungi and plants, triggered by tissue damage or pathogen attack.

Pathway Logic
  • Substrate Release: Linoleic acid (C18:2) is released from membrane lipids by lipases.

  • Oxygenation: LOX enzymes oxygenate the substrate to form hydroperoxides (e.g., 10-HPODE).

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves the C18 intermediate into C8 volatiles (aldehydes).

  • Reduction: Alcohol Dehydrogenase (ADH) reduces the aldehyde (2-octenal) to the alcohol (2-octen-1-ol).

Biosynthesis Linoleic Linoleic Acid (C18:2) HPODE 10-Hydroperoxide (10-HPODE) Linoleic->HPODE Oxygenation LOX Lipoxygenase (LOX) LOX->HPODE Aldehyde (E)-2-Octenal HPODE->Aldehyde Cleavage (C18 -> C10 + C8) HPL Hydroperoxide Lyase (HPL) HPL->Aldehyde Alcohol (E)-2-Octen-1-ol Aldehyde->Alcohol Reduction ADH Alcohol Dehydrogenase (ADH) ADH->Alcohol

Figure 1: Biosynthetic pathway of (E)-2-octen-1-ol via fatty acid degradation.

Biological Activity I: Ecological Signaling[3]

This compound functions as a semiochemical—a signal carrying information between organisms. Its role varies significantly by species.

A. Insect Pheromones & Defense
  • Heteroptera (True Bugs): In species like Euschistus biformis and Bagrada hilaris, (E)-2-octen-1-ol often co-occurs with its acetate ester. While the acetate is the primary aggregation pheromone, the alcohol acts as a precursor or modulator.

  • Locusts: In Locusta migratoria, (E)-2-octen-1-ol is emitted specifically by virgin females . However, behavioral assays indicate it does not elicit a strong attraction in males on its own, suggesting it may function as part of a blend or a "stay away" signal to prevent premature mating attempts.

  • Mosquitoes: Unlike 1-octen-3-ol, which is a potent kairomone for Anopheles and Aedes, 2-octen-1-ol elicits weak or negligible responses in Culex species. This structural specificity highlights the precision of insect Odorant Receptors (ORs).

B. Plant Defense Signaling

In soybean (Glycine max), herbivore damage (e.g., by stink bugs) induces the emission of (E)-2-octen-1-ol.[1] This volatile serves two functions:

  • Direct Defense: Mild toxicity/repellency to generalist herbivores.

  • Indirect Defense: Recruitment of parasitoid wasps (Tritrophic interaction).

EcologicalNetwork Plant Host Plant (e.g., Soybean) Herbivore Herbivore (e.g., Stink Bug) Plant->Herbivore Feeding Damage Volatile (E)-2-Octen-1-ol Emission Plant->Volatile Induction via LOX Pathway Volatile->Herbivore Weak Repellency/Toxicity Parasitoid Parasitoid Wasp Volatile->Parasitoid Attraction (Kairomone) Neighbor Neighboring Plant Volatile->Neighbor Priming Signal

Figure 2: Tritrophic interactions mediated by stress-induced (E)-2-octen-1-ol emission.

Biological Activity II: Antimicrobial Potential

This compound exhibits antimicrobial activity, particularly in the vapor phase. It is lipophilic (logP ~2.5), allowing it to integrate into and disrupt microbial cell membranes.

Comparative Efficacy

Data derived from volatile fractions of Tricholoma mushrooms and essential oils indicate the following activity profile. Note that pure compound data is scarce; values often reflect fractions where 2-octen-1-ol is a major component (>15%).

MicroorganismTypeMIC / Activity LevelSource Context
Saccharomyces cerevisiaeYeast64 µg/mL Tricholoma volatile fraction (19% 2-octen-1-ol)
Candida albicansYeastModerate Essential oils containing C8 alcohols
Staphylococcus aureusBacteria (G+)0.78 µg/mL *Fomitopsis extract (Complex mixture)
Xanthomonas vesicatoriaBacteria (G-)0.20 mg/mL Gliomastix oil (Endophytic fungi)

*Note: The low MIC for S. aureus is likely driven by synergistic effects in the complex extract rather than 2-octen-1-ol alone.

Mechanism of Action[2][4][5]
  • Membrane Partitioning: The hydrophobic tail inserts into the lipid bilayer.

  • Fluidity Alteration: Disruption of membrane packing order increases permeability.

  • Leakage: Loss of intracellular ions (

    
    , 
    
    
    
    ) leads to depolarization and cell death.

Toxicology & Safety Standards

It is critical to distinguish the safety profile of 2-octen-1-ol from 1-octen-3-ol (which has a lower LD50 and known neurotoxicity).

  • Acute Toxicity:

    • Oral: Specific LD50 for pure 2-octen-1-ol is not established in public harmonized datasets. However, the structural class (primary unsaturated alcohols) generally exhibits LD50 > 700 mg/kg (Rat).

    • Dermal/Inhalation: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

  • Regulatory Status:

    • FEMA: GRAS (Generally Recognized As Safe) for use as a flavoring agent.

    • JECFA: No safety concern at current levels of intake as a flavoring.

Warning: Do not assume the neurotoxicity profile of 1-octen-3-ol applies to 2-octen-1-ol. The position of the hydroxyl group (C1 vs C3) significantly alters metabolic stability and receptor binding.

Experimental Protocols

A. Coupled GC-EAD (Electroantennographic Detection)

To verify biological activity in insects, one must couple chemical separation with biological detection.

  • Preparation: Excise insect antenna and mount between two saline-filled glass capillary electrodes (Ag/AgCl wire).

  • Instrumentation: Connect electrodes to a high-impedance amplifier (10x gain).

  • GC Setup: Split the GC column effluent (50:50). One stream goes to the FID (Flame Ionization Detector), the other to a heated transfer line directed at the antenna.

  • Stimulus: Inject 1 µL of (E)-2-octen-1-ol (100 ng/µL) into the GC.

  • Data Correlation: Overlay the FID chromatogram with the EAD voltage trace. A depolarization peak in the EAD trace occurring simultaneously with the FID peak confirms biological perception.

GCEAD Sample Sample Injection ((E)-2-octen-1-ol) GC Gas Chromatograph (Separation) Sample->GC Splitter Effluent Splitter (50:50) GC->Splitter FID FID Detector (Chemical Signal) Splitter->FID Chemical ID Antenna Insect Antenna (Biological Sensor) Splitter->Antenna Humidified Air Stream PC Data Acquisition (Synchronized Trace) FID->PC Amp Amplifier Antenna->Amp Voltage Change Amp->PC

Figure 3: Workflow for identifying bioactive volatiles using GC-EAD.

B. Vapor Phase Antimicrobial Assay (Sealed Plate Method)

Because 2-octen-1-ol is volatile, standard agar dilution fails due to evaporation.

  • Inoculation: Spread 100 µL of microbial suspension (

    
     CFU/mL) on Muller-Hinton agar.
    
  • Application: Place a sterile filter paper disc on the lid of the petri dish (inverted).

  • Dosing: Pipette 5–20 µL of pure (E)-2-octen-1-ol onto the disc.

  • Sealing: Immediately seal the dish with Parafilm to create a closed chamber.

  • Incubation: Incubate at 30°C for 24h.

  • Readout: Measure the Zone of Inhibition (ZOI) or complete inhibition of growth on the agar surface.

References

  • PubChem. (2025).[2] 2-Octen-1-ol, (2E)- Compound Summary. National Library of Medicine. Link

  • FEMA. (2023).[3] Flavor Ingredient Library: (E)-2-Octen-1-ol (FEMA 3887).[4][3] Flavor and Extract Manufacturers Association.[2] Link

  • BenchChem. (2025).[5] Application of (E)-oct-5-en-2-ol and related C8 volatiles in Pheromone Research. Link

  • Chang, H., et al. (2023). Odorant detection in a locust exhibits unusually low redundancy. Cell Reports. Link

  • Cho, I.H., et al. (2008).
  • Zhao, J., et al. (2010). Chemical Composition and in Vitro Antimicrobial Activity of the Volatile Oils from Gliomastix murorum. ResearchGate. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: trans-2-Octen-1-ol. Link

Sources

Methodological & Application

using oct-2-en-1-ol as an intermediate in pheromone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Oct-2-en-1-ol (CAS: 18409-17-1), commonly known as trans-2-octenol, serves as a critical "allylic hinge" in the synthesis of semiochemicals for Coleoptera (beetles), Hemiptera (true bugs), and Hymenoptera (ants/bees).[1] Its structural versatility lies in the allylic alcohol motif, which allows for three distinct synthetic vectors:

  • Direct Esterification: Accessing aggregation pheromones (e.g., for Bagrada hilaris).

  • Chemoselective Oxidation: Generating defensive aldehydes (e.g., for Crematogaster spp.).

  • Sigmatropic Rearrangement: Chain extension via [3,3]-sigmatropic shifts to construct complex lepidopteran precursors.

This guide provides validated protocols for these three transformations, emphasizing stereochemical retention and purification strategies suitable for bioactive grade synthesis.

Chemical Profile & Handling

  • Compound: (E)-Oct-2-en-1-ol[1]

  • Molecular Weight: 128.21 g/mol

  • Boiling Point: 84–85 °C @ 10 mmHg

  • Refractive Index (

    
    ):  1.4460 (Typical)
    
  • Storage: 2–8°C under Argon. Allylic alcohols are prone to slow oxidation and polymerization.

Safety Note: This compound is a skin and eye irritant. All procedures must be performed in a fume hood.

Synthetic Pathways Overview

The following diagram illustrates the divergent utility of (E)-oct-2-en-1-ol.

PheromoneSynthesis Start (E)-Oct-2-en-1-ol (Starting Material) Acetate (E)-2-Octenyl Acetate (Aggregation Pheromone) Start->Acetate Ac2O, Pyridine (Module A) Aldehyde (E)-2-Octenal (Defensive Allomone) Start->Aldehyde MnO2 or TEMPO (Module B) Ester Ethyl (E)-4-Decenoate (Chain Extension) Start->Ester Johnson-Claisen Orthoacetate (Module C) Bagrada hilaris\n(Painted Bug) Bagrada hilaris (Painted Bug) Acetate->Bagrada hilaris\n(Painted Bug) Crematogaster ants\n(Alarm Signal) Crematogaster ants (Alarm Signal) Aldehyde->Crematogaster ants\n(Alarm Signal) Lepidoptera Precursors\n(Skipped Dienes) Lepidoptera Precursors (Skipped Dienes) Ester->Lepidoptera Precursors\n(Skipped Dienes)

Figure 1: Divergent synthetic pathways starting from (E)-oct-2-en-1-ol.[1][2]

Module A: Synthesis of (E)-2-Octenyl Acetate

Target Application: Aggregation pheromone for the Painted Bug (Bagrada hilaris) and alarm pheromone component for Apis dorsata.

Rationale: Direct acetylation is the most straightforward transformation. However, maintaining the E-geometry is critical for bioactivity. Acid-catalyzed Fisher esterification can sometimes lead to isomerization or elimination. Therefore, a base-mediated anhydride method is preferred.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ).[3]
    
  • Reagents:

    • (E)-Oct-2-en-1-ol: 1.28 g (10 mmol)

    • Acetic Anhydride (

      
      ): 1.53 g (15 mmol, 1.5 eq)
      
    • Pyridine: 1.58 g (20 mmol, 2.0 eq)

    • DMAP (4-Dimethylaminopyridine): 12 mg (0.1 mmol, 1 mol% catalyst)

    • Dichloromethane (DCM): 20 mL (anhydrous)

  • Procedure:

    • Dissolve the alcohol in DCM and cool to 0°C (ice bath).

    • Add Pyridine and DMAP.

    • Add

      
       dropwise over 5 minutes.
      
    • Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup:

    • Quench with saturated

      
       (20 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography (Silica Gel 60). Eluent: 5% EtOAc in Hexane.

    • Note: Allylic acetates are slightly volatile. Do not leave under high vacuum (< 1 mbar) for extended periods.

Analytical Check:

  • Yield: Expect >90%.

  • IR: Strong carbonyl stretch at ~1740

    
    .
    

Module B: Chemoselective Oxidation to (E)-2-Octenal

Target Application: Defensive secretion (allomone) for Heteroptera (Stink bugs) and Crematogaster ants.

Rationale: Allylic alcohols are susceptible to over-oxidation to the carboxylic acid (2-octenoic acid) if strong oxidants like Jones Reagent are used. To stop at the aldehyde, Manganese Dioxide (


) is the classic, robust choice. For a "greener" alternative, TEMPO/BAIB is recommended.

Protocol (Activated


 Method): 
  • Reagents:

    • (E)-Oct-2-en-1-ol: 1.28 g (10 mmol)

    • Activated

      
      : 8.7 g (100 mmol, 10 eq). Crucial: Use "Activated" grade.
      
    • DCM: 50 mL

  • Procedure:

    • Dissolve alcohol in DCM in a 250 mL flask.

    • Add

      
       in one portion.
      
    • Stir vigorously at RT. The reaction is heterogeneous and relies on surface area.

    • Monitor by TLC. Reaction time varies (4–16 hours) depending on

      
       activity.
      
  • Workup:

    • Filter through a pad of Celite to remove the manganese solids.

    • Rinse the pad thoroughly with DCM.

    • Concentrate filtrate carefully (Aldehydes are volatile and prone to air oxidation).

  • Storage: Store immediately under Argon at -20°C.

Mechanism Insight: In Crematogaster ants, this reaction occurs enzymatically on the sting tip. The ant stores the acetate (Module A product), and upon release, an esterase and alcohol oxidase convert it to the aldehyde (Module B product), which acts as a contact poison.

Module C: Johnson-Claisen Rearrangement (Chain Extension)

Target Application: Synthesis of Ethyl (E)-4-decenoate. Relevance: This reaction extends the carbon chain by two units and shifts the double bond, creating a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated ester.[2] This motif is a fundamental building block for synthesizing longer-chain Lepidopteran pheromones requiring precise double-bond placement.

Mechanism Visualization:

JohnsonClaisen Step1 Step 1: Exchange Allyl Alcohol + Triethyl Orthoacetate Step2 Step 2: Elimination Formation of Mixed Ketene Acetal Step1->Step2 - EtOH (Cat. Acid) Step3 Step 3: [3,3]-Sigmatropic Rearrangement Concerted Bond Migration Step2->Step3 Heat (140°C) Product Product: Ethyl (E)-4-decenoate (Gamma-Delta Unsaturated Ester) Step3->Product

Figure 2: Mechanistic flow of the Johnson-Claisen rearrangement.

Protocol:

  • Setup: 50 mL round-bottom flask fitted with a distillation head (short path) and receiving flask.

  • Reagents:

    • (E)-Oct-2-en-1-ol: 1.28 g (10 mmol)

    • Triethyl orthoacetate: 8.1 g (50 mmol, 5 eq)

    • Propionic Acid: 1 drop (Catalyst)

  • Procedure:

    • Combine reagents in the flask.

    • Heat the mixture in an oil bath set to ~140°C.

    • Crucial: Ethanol is produced as a byproduct. The distillation head allows the removal of ethanol, driving the equilibrium forward.

    • Continue heating until ethanol evolution ceases (approx. 2–4 hours).

    • Remove excess triethyl orthoacetate via vacuum distillation.

  • Purification:

    • The residue contains the crude ester.

    • Purify via flash chromatography (Hexane:EtOAc 95:5).[4]

  • Stereochemistry: The E-geometry of the starting allylic alcohol generally translates to the E-isomer in the product due to the chair-like transition state of the [3,3]-rearrangement.

Analytical Data Summary

CompoundStructureKey IR Signals (

)
Key

NMR Signals (

,

)
(E)-Oct-2-en-1-ol

3350 (OH), 970 (trans-alkene)5.6-5.7 (m, 2H, vinyl), 4.1 (d, 2H,

)
(E)-2-Octenyl Acetate

1740 (C=O), 1230 (C-O)2.05 (s, 3H, Acetate), 4.5 (d, 2H,

)
(E)-2-Octenal

1690 (C=O, conj), 2720 (CHO)9.5 (d, 1H, CHO), 6.8 (dt, 1H,

-H)
Ethyl (E)-4-decenoate

1735 (Ester), 970 (trans)5.4 (m, 2H, vinyl), 4.1 (q, 2H,

)

References

  • Bagrada hilaris Pheromone Identification

    • Title: The Role of (E)-2-Octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister)
    • Source: Insects (2020)[5][6]

    • URL: [Link][7][8][9]

  • Crematogaster Alarm Pheromone Mechanism

    • Title: Aldehydic contact poisons and alarm pheromone of the ant Crem
    • Source: Journal of Chemical Ecology (1989)
    • URL: [Link]

  • Johnson-Claisen Rearrangement Methodology

    • Title: Johnson-Claisen Rearrangement Protocol
    • Source: Organic Syntheses (2017)
    • URL: [Link]

  • General Pheromone Synthesis Reviews

    • Title: Synthesis of Insect Pheromones
    • Source: The Pherobase
    • URL: [Link]

Sources

preparation of oct-2-en-1-ol esters for fragrance formulation

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Preparation of Oct-2-en-1-ol Esters for Fragrance Formulation: Biocatalytic vs. Chemical Syntheses

Introduction & Mechanistic Rationale

This compound, specifically the (E)-isomer (trans-2-octen-1-ol), is a medium-chain primary allylic alcohol naturally occurring in various plants and fungi[1]. In the flavor and fragrance industry, its ester derivatives—most notably (E)-oct-2-en-1-yl acetate—are highly prized for imparting fresh, green, and fruity notes reminiscent of apple, pear, and melon[2]. In nature, the biosynthesis of these C8 volatiles typically proceeds via the lipoxygenase (LOX) pathway, where linoleic acid is oxygenated and subsequently cleaved by hydroperoxide lyase (HPL)[1].

For commercial fragrance formulation, the synthesis of these flavor esters must yield products of exceptionally high olfactory purity. Traditional chemical esterification utilizes acyl chlorides and basic catalysts. While rapid, the exothermic nature of this reaction and the generation of acidic byproducts can lead to the unwanted isomerization of the sensitive allylic double bond, resulting in off-notes[1].

Conversely, biocatalytic transesterification utilizing immobilized lipases—such as Novozym 435 (Lipase B from Candida antarctica)—has emerged as the gold standard for fragrance ester synthesis[3][4]. This method operates under mild, solvent-free conditions, preserving the structural integrity of the double bond and ensuring a pristine sensory profile[5]. The enzymatic reaction follows a Ping-Pong Bi-Bi kinetic mechanism: the acyl donor (e.g., ethyl acetate) binds to the enzyme first to form an acyl-enzyme intermediate, followed by the binding of this compound to yield the target ester without generating corrosive byproducts[5].

Workflow A trans-2-Octen-1-ol (Substrate) B Novozym 435 + Ethyl Acetate (Mild, 40-50°C) A->B Biocatalytic C Acetyl Chloride + Pyridine (Exothermic, 0°C) A->C Chemical D trans-2-Octen-1-yl Acetate (Target Fragrance Ester) B->D High Purity C->D Requires Purification

Synthetic pathways for trans-2-octen-1-yl acetate comparing biocatalytic and chemical methods.

Experimental Protocols

Protocol A: Solvent-Free Biocatalytic Transesterification (Recommended)

Causality & Design: Using ethyl acetate as both the acyl donor and the solvent eliminates the need for toxic organic solvents. A high molar ratio of ethyl acetate to the alcohol (15:1) is deliberately chosen to drive the equilibrium toward the product and prevent substrate-level inhibition of the lipase by the primary alcohol[4][5].

  • Substrate Preparation: In a clean, dry 50 mL round-bottom flask, combine 10 mmol of (E)-oct-2-en-1-ol with 150 mmol of ethyl acetate.

  • Catalyst Initiation: Add 2.5% (w/w relative to the total substrate mass) of Novozym 435 (immobilized Candida antarctica Lipase B) to the mixture[4].

  • Incubation: Seal the flask and incubate in an orbital shaker set to 40–50 °C at 150 rpm. The mild temperature prevents thermal degradation while providing sufficient kinetic energy for the enzymatic turnover[3][5].

  • Self-Validation & Monitoring: Monitor the reaction progress via GC-MS or TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The reaction should reach >90% conversion within 3 to 4 hours[5].

  • Workup & Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. (Note: The recovered Novozym 435 can be washed with cold hexane and reused up to 7 times with minimal loss of activity[3]). Concentrate the filtrate using a rotary evaporator under reduced pressure to remove excess ethyl acetate, yielding high-purity (E)-oct-2-en-1-yl acetate.

Protocol B: Classical Chemical Esterification

Causality & Design: This method requires strict thermal control (0 °C) during the addition phase because the reaction between acetyl chloride and the alcohol is highly exothermic. Excess heat can trigger the isomerization of the (E)-double bond or cause oxidation[1].

  • Substrate Preparation: Dissolve 10 mmol of (E)-oct-2-en-1-ol in 20 mL of anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere. Add 12 mmol of anhydrous pyridine (acting as an acid scavenger).

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Dropwise, add 12 mmol of acetyl chloride over 15 minutes. Maintaining 0 °C is critical to prevent exothermic degradation of the allylic alcohol[1].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3 (effervescence indicates the neutralization of unreacted acid). Separate the organic layer, wash with 1M HCl to remove residual pyridine, and then wash with brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purity must be verified via GC-MS, as trace pyridine will ruin the fragrance profile.

Quantitative Data & Sensory Analysis

The following table summarizes the comparative yields and sensory profiles of this compound esters synthesized for fragrance applications.

Ester DerivativeSynthesis MethodConversion (%)Odor Profile / Sensory DescriptorsRecommended Fragrance Usage
(E)-Oct-2-en-1-yl Acetate Biocatalytic (Novozym 435)>90%Fresh apple, pear nuance, green, fruity[2]Up to 1.0000% in concentrate[2]
(E)-Oct-2-en-1-yl Acetate Chemical (AcCl / Pyridine)85%Green, fruity (Prone to acidic off-notes if impure)Up to 1.0000% in concentrate[2]
(E)-Oct-2-en-1-yl Butyrate Biocatalytic (Novozym 435)88%Fatty, melon, cucumber, heavy tropicalTrace to 0.5000% in concentrate

Fragrance Formulation Guidelines

In fine fragrance and functional perfumery, (E)-oct-2-en-1-yl acetate acts as a powerful top-to-middle note modifier. It is highly effective in fruity complexes, specifically for building melon, cucumber, and avocado accords. Furthermore, it is heavily utilized to impart a fresh, crisp Bartlett pear or apple nuance to floral fragrances[2][6].

Because of its high impact and diffusivity, its usage must be carefully modulated. It is recommended that the concentration of (E)-oct-2-en-1-yl acetate does not exceed 1.0000% of the total fragrance concentrate[2]. When blending, it pairs exceptionally well with other green/fruity esters and aliphatic aldehydes, providing a natural "fleshy" fruit skin effect.

References

  • Benchchem. "Trans-2-octen-1-ol | 18409-17-1". Benchchem.
  • Bedoukian Research. "Fragrance iCat – Bedoukian Research". Bedoukian.
  • The Good Scents Company. "(E)-2-octen-1-yl acetate, 3913-80-2". The Good Scents Company.
  • PubMed. "Ultrasound assisted lipase catalyzed synthesis of cinnamyl acetate via transesterification reaction in a solvent free medium". National Institutes of Health.
  • SCIRP. "Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System". Scientific Research Publishing.
  • Ovid. "Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system". Ovid.

Sources

Application Note: Optimized HS-SPME Protocol for Oct-2-en-1-ol Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, optimized protocol for the extraction and quantification of oct-2-en-1-ol (CAS: 22104-78-5) from complex matrices.

Introduction & Analyte Profile

This compound is a monounsaturated primary alcohol contributing "green," "citrus," or "mushroom-like" notes to various biological matrices. It serves as a semiochemical in specific insect species (e.g., Heteroptera) and a flavor constituent in plants.[1]

Due to its moderate polarity (hydroxyl group) and semi-volatility , traditional liquid-liquid extraction often results in poor recovery or solvent masking. Solid-Phase Microextraction (SPME) in Headspace (HS) mode offers a solvent-free, equilibrium-driven alternative that maximizes sensitivity while minimizing matrix interference.

Physicochemical Profile
PropertyValueImplication for SPME
Molecular Formula

Mid-chain fatty alcohol
Boiling Point ~188°CRequires heated desorption (>240°C)
LogP (Octanol/Water) ~2.6 - 2.8Moderately lipophilic; partitions well into non-polar phases but requires polar interaction for selectivity.
Polarity Polar (OH group)Requires a fiber with polar functionality (e.g., DVB or CW) for optimal recovery.[1]

Critical Parameter Optimization (The "Why")

Fiber Selection: The Triple-Phase Advantage

For this compound, a single-phase PDMS fiber is often insufficient due to the compound's polarity.

  • Recommendation: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) .[1][2][3]

  • Mechanism:

    • DVB (Mesoporous): Retains the C8 chain and aromatic-like unsaturation.[1]

    • Carboxen (Microporous): Traps smaller volatile fragments, enhancing overall sensitivity.[1]

    • PDMS (Liquid Phase): Facilitates migration and initial adsorption.[1]

  • Alternative:85 µm Polyacrylate (PA) is a robust alternative specifically for polar phenols and alcohols if the DVB/CAR/PDMS fiber shows competitive displacement from high-concentration non-polar matrix components.[1]

Thermodynamics: Salting Out & Temperature
  • Ionic Strength (Salting Out): Adding NaCl decreases the solubility of this compound in the aqueous phase (hydration spheres form around Na+ and Cl- ions, "squeezing" the organic analyte out).

    • Protocol: Saturation or near-saturation (30% w/v) is critical.[1]

  • Extraction Temperature:

    • Range: 40°C – 60°C.[1]

    • Optimization Logic: While higher temperatures increase headspace concentration (Henry's Law), they also decrease the fiber partition coefficient (

      
      ) because adsorption is exothermic. 45°C  is often the "Goldilocks" zone—high enough to volatilize the alcohol, low enough to maintain fiber retention.
      

Detailed Experimental Protocol

Materials & Reagents[1]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS StableFlex (2 cm length recommended for trace analysis, 1 cm for general).[1]

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organic impurities.[1]

  • Internal Standard: 1-Octanol (deuterated if available) or 4-Methyl-2-pentanol (depending on chromatographic resolution).

Sample Preparation Workflow
  • Homogenization: If solid (tissue/plant), grind sample in liquid nitrogen.[1]

  • Aliquot: Weigh 1.0 g (solid) or pipette 5.0 mL (liquid) into a 20 mL vial.

  • Modification: Add 1.5 g NaCl (approx. 30% w/v relative to liquid volume).

  • Standard Addition: Add 5 µL of Internal Standard solution (100 ppm in Methanol).

  • Sealing: Immediately cap and vortex for 30 seconds to dissolve salt.

Automated SPME Procedure (TriPlus RSH / PAL System)
ParameterSettingRationale
Incubation Temp 45°CPromotes volatilization without degradation.
Incubation Time 10 minAllows headspace equilibrium (

).
Agitation 500 rpm (Intermittent)Accelerates mass transfer from liquid to headspace.[1]
Extraction Mode Headspace (HS)Protects fiber from non-volatile matrix interferences.[1]
Extraction Time 30 minSufficient for equilibrium with DVB/CAR/PDMS fiber.[1]
Desorption Temp 250°CEnsures rapid release of semi-volatiles.[1]
Desorption Time 3 minPrevents carryover (memory effects).[1]
Split Mode Splitless (1 min)Maximizes sensitivity for trace analytes.[1]
GC-MS Acquisition Parameters
  • Column: DB-Wax (Polar) or DB-5MS (Non-polar).[1] Note: DB-Wax provides better peak shape for alcohols.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (Hold 5 min).

  • MS Source/Quad: 230°C / 150°C.[1]

  • Scan Range: m/z 35–300 (SIM mode recommended for quantitation: Target Ion m/z 57, Qualifiers 41, 67).

Visualization of Workflow & Mechanism

SPME_Workflow cluster_mechanism SPME Equilibrium Dynamics Sample Sample Matrix (Liquid/Solid) Prep Modification (+NaCl, +Int. Std) Sample->Prep Homogenize Equilibrium HS Equilibrium (45°C, 10 min) Prep->Equilibrium Heat & Agitate Extraction Fiber Extraction (DVB/CAR/PDMS) Equilibrium->Extraction Mass Transfer (K_hs -> K_fs) Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Injection Separation GC-MS Analysis (Quantification) Desorption->Separation Data Acq Matrix Matrix Phase (Analyte Bound) Headspace Headspace (Volatilized) Matrix->Headspace Henry's Law (Temp/Salt) Fiber Fiber Coating (Adsorbed) Headspace->Fiber Distribution Coeff (K_fg)

Caption: Figure 1. Schematic representation of the optimized HS-SPME workflow and the equilibrium dynamics governing the extraction of this compound.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Sensitivity Fiber saturation or competitive displacement.Decrease sample volume or switch to High Capacity fiber (e.g., 85 µm PA).[1]
Poor Reproducibility Inconsistent agitation or vial sealing.[1]Automate agitation; ensure new septa are used for every vial.
Peak Tailing Polarity mismatch with GC column.Use a Polar column (DB-Wax/SolGel-Wax) instead of 5MS.
Carryover High boiling point residues on fiber.[1]Increase post-run fiber bake-out to 260°C for 5 mins.

References

  • Sigma-Aldrich (Merck). "Selection Guide for Supelco SPME Fibers."[1] SigmaAldrich.com.[1][4]

  • Risticevic, S., et al. (2010).[1] "Protocol for solid-phase microextraction method development." Nature Protocols, 5, 122–139.

  • Pherobase. "(E)-2-Octen-1-ol Retention Indices."[1] The Pherobase Database.[1]

  • Pawliszyn, J. (2012).[1] "Theory of Solid-Phase Microextraction." Handbook of Solid Phase Microextraction. Elsevier.[1][5]

  • Agilent Technologies. "SPME Troubleshooting and Method Optimization Guide." Agilent.com.[1]

Sources

Troubleshooting & Optimization

improving yield in the reduction of oct-2-yn-1-ol to oct-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Hub. As drug development and complex natural product synthesis heavily rely on strict stereocontrol, the reduction of propargylic alcohols like oct-2-yn-1-ol to their corresponding allylic alcohols requires precise mechanistic manipulation.

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic recipes. Below, you will find the causality behind common yield-lowering pitfalls, self-validating experimental protocols, and a comprehensive workflow to ensure you achieve >95% yield and stereoselectivity for either the (Z)- or (E)-isomer of oct-2-en-1-ol.

Reaction Pathway & Decision Workflow

Workflow Start oct-2-yn-1-ol (Starting Material) Z_Path Target: (Z)-oct-2-en-1-ol Start->Z_Path Syn-Addition E_Path Target: (E)-oct-2-en-1-ol Start->E_Path Anti-Addition Lindlar H2 + Lindlar Catalyst + Quinoline Z_Path->Lindlar LiAlH4 LiAlH4 or Red-Al in THF E_Path->LiAlH4 Z_Prod (Z)-oct-2-en-1-ol (Desired Product) Lindlar->Z_Prod Controlled H2 Uptake OverRed octan-1-ol (Over-reduction) Lindlar->OverRed Excess H2 / Unpoisoned Isomer (E)-oct-2-en-1-ol (Isomerization) Lindlar->Isomer Prolonged Exposure E_Prod (E)-oct-2-en-1-ol (Desired Product) LiAlH4->E_Prod Reflux / Fieser Workup

Workflow for the stereoselective reduction of oct-2-yn-1-ol to its E and Z alkene isomers.

Frequently Asked Questions (Troubleshooting Yield & Selectivity)

Q: Why is my Lindlar reduction yielding significant amounts of octan-1-ol instead of the desired alkene? A: Over-reduction occurs when the palladium catalyst is not sufficiently poisoned. While the commercial Lindlar catalyst contains lead (Pb) to block the most active catalytic edge sites, the addition of quinoline is strictly required for propargylic alcohols[1]. Causality: Quinoline sterically and electronically competes with the alkene for the catalyst surface, preventing the newly formed (Z)-oct-2-en-1-ol from re-adsorbing and undergoing further reduction to the alkane[2]. Ensure you are using at least 1.2 equivalents of quinoline relative to the substrate.

Q: My (Z)-oct-2-en-1-ol is contaminated with the (E)-isomer. How did this happen? A: This is a result of thermodynamic isomerization. The (Z)-alkene is kinetically favored during the syn-addition of hydrogen, but it is thermodynamically less stable than the (E)-alkene. Prolonged exposure to the palladium surface after the H2 has been consumed allows the alkene to undergo reversible hydrometalation, isomerizing to the (E)-form. This is why relying on a self-validating volumetric H2 uptake monitor is critical.

Q: How do I selectively synthesize the (E)-isomer, and why does LiAlH4 work for this? A: For strictly (E)-selective synthesis, lithium aluminum hydride (LiAlH4) or Red-Al is employed[3],[1]. Causality: The propargylic hydroxyl group of oct-2-yn-1-ol coordinates directly with the aluminum center. This coordination directs the hydride delivery exclusively to the C2 position via an intramolecular anti-addition, forming a trans-vinylaluminate intermediate that yields the (E)-allylic alcohol upon aqueous quench[3].

Self-Validating Experimental Protocols

Protocol A: Stereoselective Synthesis of (Z)-oct-2-en-1-ol
  • Preparation: In an oven-dried flask, dissolve oct-2-yn-1-ol (1.0 eq) in petroleum ether or toluene to create a 0.2 M solution[1].

  • Poisoning the Catalyst: Add quinoline (1.2 eq) to the solution. Note: Do not skip this step, as it is the primary safeguard against over-reduction[2].

  • Catalyst Addition: Add Lindlar catalyst (5 wt% Pd on CaCO3, poisoned with lead, typically 2 mol% Pd)[1].

  • Hydrogenation: Purge the reaction vessel with H2 gas using 3 vacuum/H2 cycles. Stir vigorously at room temperature under 1 atm of H2.

  • Self-Validation Checkpoint (Critical): Connect the reaction to a gas burette. The reaction is complete only when exactly 1.0 molar equivalent of H2 is consumed. Do not rely on time. Once 1.0 eq is reached, immediately flush the system with Nitrogen to prevent (E)-isomerization.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with 1M HCl to remove the quinoline, followed by brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Stereoselective Synthesis of (E)-oct-2-en-1-ol
  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve oct-2-yn-1-ol (1.0 eq) in anhydrous THF (0.2 M) and cool to −20 °C to 0 °C[3].

  • Hydride Addition: Carefully add LiAlH4 (2.5 eq) in portions[3].

  • Self-Validation Checkpoint 1: Observe immediate gas evolution (H2) upon LiAlH4 addition. This visual cue validates the formation of the intermediate aluminum alkoxide and confirms that your hydride reagent is active.

  • Reduction: Warm the reaction to room temperature, then stir/reflux for 2-4 hours until complete consumption of the alkyne is observed via TLC.

  • Fieser Workup (Self-Validation Checkpoint 2): Cool the mixture to 0 °C. For every

    
     grams of LiAlH4 used, sequentially add 
    
    
    
    mL of H2O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H2O[3]. A successful workup is visually validated by the formation of granular, easily filterable white aluminum salts. Troubleshooting: If the salts are gelatinous, the water ratio was incorrect, which will trap your product and severely lower your yield.
  • Isolation: Filter the granular salts through a cotton plug or Celite, wash thoroughly with diethyl ether, and concentrate the filtrate[3].

Quantitative Data & Method Comparison

Parameter(Z)-oct-2-en-1-ol Synthesis(E)-oct-2-en-1-ol Synthesis
Primary Reagent H2 gas (1 atm)3[3]
Catalyst / Mediator 1[1]None (Stoichiometric)
Solvent Petroleum ether / TolueneAnhydrous THF
Typical Yield 85% - 95%80% - 90%
Major Yield-Lowering Risk Over-reduction to octan-1-olProduct trapping in gelatinous Al-salts
Stereoselectivity >95% Syn-addition>95% Anti-addition

References

1.[3] Decultot, Ludovic (2016). Towards the total synthesis of amphidinolides C and F. PhD thesis. University of Glasgow (gla.ac.uk). URL:[Link] 2.[2] Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives. ResearchGate / MDPI. URL:[Link] 3.[1] Convergent Synthesis of the C1–C29 Framework of Amphidinolide F. ACS Publications (acs.org). URL:[Link]

Sources

Technical Support Center: Separation of Oct-2-en-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-OCT Subject: HPLC Method Development for cis/trans (Z/E) Oct-2-en-1-ol Separation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided

Executive Summary & Strategy

Separating geometric isomers of short-to-medium chain alkenols like This compound presents a specific chromatographic challenge. Unlike positional isomers, the cis (Z) and trans (E) forms have identical mass and very similar polarities.

  • The Challenge: The structural difference is purely spatial (kinked cis vs. linear trans). Standard C18 columns often struggle to resolve these without extensive optimization because the hydrophobic surface area differences are minimal.

  • The Solution: We recommend two distinct approaches depending on your lab's capabilities:

    • Argentation Chromatography (Ag-HPLC): The "Gold Standard" for olefin geometry. It relies on specific chemical interactions with the double bond.

    • Shape-Selective RP-HPLC: Uses C30 or high-density C18 phases at lower temperatures to maximize steric discrimination.

Method A: Argentation Chromatography (Ag-HPLC)

Recommended for: Maximum resolution, complex matrices, or when RP-HPLC fails.

This method utilizes the ability of silver ions (Ag⁺) to form reversible charge-transfer complexes with the


-electrons of the double bond.

Mechanism:

  • Chemistry: The cis isomer, being less sterically hindered around the double bond and having a "kinked" shape that exposes the

    
    -cloud, typically forms a stronger  complex with Ag⁺ than the trans isomer.
    
  • Elution Order: trans-oct-2-en-1-ol (Elutes First)

    
    cis-oct-2-en-1-ol (Elutes Second).
    
Protocol Configuration
ParameterSetting
Column Commercial Ag-Ion Column (e.g., ChromSpher Lipids, Nucleosil 5SA-Ag)
Mobile Phase A

-Hexane or Isooctane (Dried)
Mobile Phase B Acetonitrile (acts as the modifier/displacer)
Isocratic Mix 98.5% Hexane / 1.5% Acetonitrile (Start here, adjust B up to 5% if retention is too high)
Flow Rate 1.0 mL/min
Temperature 20°C - 25°C (Lower temperatures stabilize the Ag-

complex)
Detection UV 205–210 nm (See Troubleshooting) or ELSD/RI

Critical Note: Do not use alcohols (Methanol/Isopropanol) as modifiers in Ag-HPLC if you can avoid it, as they can strip silver ions or interfere with the complexation mechanism.

Method B: Shape-Selective RP-HPLC

Recommended for: Standard labs, LC-MS compatibility, routine QC.

If you lack a silver column, you must rely on steric selectivity . Standard C18 columns may result in co-elution. You need a stationary phase that "recognizes" the linear shape of the trans isomer versus the bent cis isomer.[1]

Mechanism:

  • Chemistry: The trans isomer is linear and planar, allowing it to penetrate deeper into the ordered alkyl chains of the stationary phase (slotting in like a book on a shelf). The cis isomer is kinked and disrupts this order.

  • Elution Order: cis-oct-2-en-1-ol (Elutes First)

    
    trans-oct-2-en-1-ol (Elutes Second).
    
Protocol Configuration
ParameterSetting
Column C30 (Triacontyl) - Highly Recommended for isomersAlternative: High-load Polymeric C18
Mobile Phase A Water (Milli-Q)
Mobile Phase B Methanol (MeOH) or Acetonitrile (ACN)
Gradient 50% B to 80% B over 20 mins (Linear)
Temperature 10°C - 15°C (Crucial: Low T freezes the stationary phase alkyl chains, increasing shape discrimination)
Detection UV 205 nm or ELSD

Why C30? C30 phases have long, rigid alkyl chains that maximize the interaction difference between the bent cis and linear trans molecules.

Troubleshooting Guide
Issue 1: "I see no peaks or very small peaks."
  • Root Cause: this compound lacks a strong chromophore. It has an isolated/allylic double bond which absorbs weakly at 190-200 nm.

  • Fix 1 (Wavelength): Set UV detector to 205 nm or 210 nm . Do not use 254 nm; you will see nothing.

  • Fix 2 (Solvent Cutoff): Ensure your mobile phase is "HPLC Grade" or "UV Cutoff Grade". Acetonitrile absorbs less at 200 nm than Methanol. If using RP-HPLC at 205 nm, use Acetonitrile/Water.

  • Fix 3 (Derivatization): If sensitivity is still poor, derivatize the alcohol with 3,5-dinitrobenzoyl chloride . This adds a UV-active aromatic ring, allowing detection at 254 nm with high sensitivity.

Issue 2: "The peaks are merging (Co-elution)."
  • If using RP-HPLC:

    • Lower the Temperature: Drop from 25°C to 10°C. This increases the rigidity of the stationary phase.

    • Switch Solvent: Change from Acetonitrile to Methanol. Methanol is a protic solvent and often provides different selectivity for geometric isomers.

  • If using Ag-HPLC:

    • Reduce Modifier: Drop Acetonitrile concentration in Hexane from 1.5% to 0.5%. This strengthens the Ag-olefin interaction, pulling the peaks apart.

Issue 3: "My retention times are shifting on the Silver Column."
  • Root Cause: Silver ions are sensitive to moisture and trace contaminants.

  • Fix: Ensure your Hexane is dried (molecular sieves). Water deactivates the silver sites.

Visual Workflow: Method Selection

MethodSelection Start Start: this compound Separation CheckCol Do you have a Silver (Ag+) Column? Start->CheckCol AgMethod Method A: Ag-HPLC (Hexane/ACN) CheckCol->AgMethod Yes CheckC30 Do you have a C30 Column? CheckCol->CheckC30 No DerivCheck Is UV Sensitivity Issue? AgMethod->DerivCheck C30Method Method B1: C30 RP-HPLC (Low Temp 10°C) CheckC30->C30Method Yes C18Method Method B2: High-Load C18 (Use MeOH, Low Temp) CheckC30->C18Method No (Use C18) C30Method->DerivCheck C18Method->DerivCheck Derivatize Derivatize: 3,5-Dinitrobenzoyl Chloride DerivCheck->Derivatize Yes DirectUV Direct UV @ 205nm or ELSD DerivCheck->DirectUV No

Caption: Decision tree for selecting the optimal chromatographic strategy based on available hardware and sensitivity requirements.

Frequently Asked Questions (FAQ)

Q: Can I use GC instead of HPLC? A: Absolutely. In fact, Gas Chromatography (GC) with a polar capillary column (like DB-Wax or CP-Sil 88) is often easier for separating volatile alkenol isomers than HPLC. However, if you are isolating fractions for biological testing (prep work) or if the sample is in a non-volatile aqueous matrix, HPLC is required.

Q: Why does the trans isomer elute later on C18? A: The trans isomer has a linear, "rod-like" shape. This allows it to align effectively with the parallel alkyl chains of the C18 stationary phase, maximizing Van der Waals interactions. The cis isomer has a "U" shape (kink), which disrupts this packing, reducing its effective hydrophobic surface area and causing it to elute earlier [1].

Q: Is the elution order the same on the Silver column? A: No, it is reversed. On a Silver column, the separation is driven by electron donation from the double bond to the silver ion. The cis isomer is less sterically hindered, allowing the double bond to approach the silver ion more closely and form a stronger complex. Therefore, cis is retained longer than trans [2].

References
  • Sander, L. C., & Wise, S. A. (2003). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A.

  • Adlof, R. O. (2002). Separation of cis and trans fatty acid methyl esters by silver ion high-performance liquid chromatography. Journal of Chromatography A.

  • NIST Chemistry WebBook. (2025). 2-Octen-1-ol, (E)- Spectra and Properties. National Institute of Standards and Technology.

Sources

Technical Support Center: Troubleshooting oct-2-en-1-ol Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers treat distillation as a purely physical separation technique. However, when working with reactive molecules like oct-2-en-1-ol (an allylic alcohol), the distillation apparatus can easily become an unintended chemical reactor.

This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic troubleshooting to address the fundamental thermodynamic and kinetic causality behind product loss, providing you with self-validating protocols to ensure maximum recovery.

Physicochemical Baselines

Before diagnosing recovery issues, you must baseline your expectations against the molecule's verified physicochemical properties. Deviations from these parameters during your run are your first indicators of system failure.

Table 1: Key Properties & Distillation Parameters of (E)-oct-2-en-1-ol

ParameterValueReference
Chemical Name (E)-oct-2-en-1-ol[1]
CAS Number 18409-17-1[1]
Boiling Point 96 °C at 10 mmHg[2]
Refractive Index (

)
1.447 - 1.453[2]
Specific Gravity 0.841 - 0.847[2]
Primary Oxidative Byproduct trans-2-octenal[1]

Diagnostic Workflow

Use the following decision tree to rapidly identify the root cause of your low recovery based on observable symptoms in your distillation setup.

DiagnosticWorkflow Start Low Recovery of This compound Residue Excessive Pot Residue? Start->Residue Degradation Thermal Degradation or Polymerization Residue->Degradation Yes Biphasic Biphasic Distillate? Residue->Biphasic No Azeotrope Azeotrope Formation (Water/Solvent) Biphasic->Azeotrope Yes HoldUp Column Hold-up or Vacuum Leak Biphasic->HoldUp No

Diagnostic decision tree for troubleshooting this compound distillation.

Troubleshooting Q&A: The Causality of Product Loss

Q: Why does a viscous, dark residue form in the boiling flask, accompanied by a sharp drop in this compound recovery? A: This is a classic symptom of thermal degradation and polymerization. This compound is an allylic alcohol. The hydroxyl group is adjacent to a carbon-carbon double bond, which stabilizes intermediate carbocations if the hydroxyl group is protonated and leaves as water. Even trace acidic impurities in the crude mixture can catalyze dehydration to form octadienes, which subsequently polymerize under prolonged heat[3].

  • The Fix: Lower the distillation pressure to further reduce the boiling point[1]. By pulling a high vacuum (e.g., 10 mmHg), you can distill the product at 96 °C[2], well below its thermal decomposition threshold. Additionally, neutralize the crude material with a mild base (e.g., sodium bicarbonate) prior to distillation[1].

Q: The distillation proceeded smoothly, but the distillate is cloudy and the yield is low. What causes this? A: Cloudiness in the distillate indicates a biphasic mixture, typically caused by the formation of an azeotrope with water. Allylic alcohols are notorious for forming low-boiling azeotropes with water[4]. If the crude this compound was not rigorously dried, the water will co-distill with the product at a depressed temperature, leaving a portion of the product behind or complicating phase separation in the receiving flask.

  • The Fix: Pre-dry the organic layer with anhydrous magnesium sulfate (

    
    ) until the solution is completely clear. For severe water contamination, perform an azeotropic distillation with a sacrificial solvent (like methylene chloride) to strip the water prior to the main distillation[4].
    

Q: My crude material is perfectly dry and neutralized, and there is no residue. Yet, I am still losing 20-30% of my product. Where is it going? A: If chemical degradation and azeotropic losses are ruled out, the loss is mechanical—specifically, column hold-up[1]. This compound can condense on the walls of uninsulated fractional distillation columns, never reaching the condenser. Furthermore, if the system is not thoroughly purged with inert gas, the alcohol can readily oxidize to form trans-2-octenal[1].

  • The Fix: Switch to a smaller, short-path distillation apparatus to minimize the distance between the boiling flask and the condenser[1]. Ensure the distillation head is heavily insulated and the system is backfilled with Argon or Nitrogen.

Degradation Mechanisms

Understanding the chemical pathways that destroy your product is critical for preventing them. Below are the three primary degradation routes for this compound during distillation.

DegradationPathway Octenol This compound Oxidation O2 Exposure Octenol->Oxidation Heat Thermal Stress Octenol->Heat Acid Acid Catalysis Octenol->Acid Octenal trans-2-octenal Oxidation->Octenal Polymer Oligomers Heat->Polymer Diene Octadienes Acid->Diene

Chemical degradation pathways of this compound during distillation.

Self-Validating Protocol: High-Vacuum Short-Path Distillation

To ensure reproducibility and trust in your workflow, use the following self-validating protocol. Each step includes a built-in validation check to confirm the system is operating correctly before proceeding.

Step 1: Pre-Distillation Neutralization & Drying
  • Action: Wash the crude mixture with a 5%

    
     solution, followed by a brine wash. Dry the organic layer over anhydrous 
    
    
    
    . Filter the drying agent.
  • Causality: Removes trace acids that catalyze allylic dehydration[3] and removes water that causes azeotropic low-boiling fractions[4].

  • Validation Check: The organic phase must be visually transparent (no cloudiness). Test an aliquot with wet pH paper; it must read ~7.0. Do not proceed if the solution is acidic or cloudy.

Step 2: Apparatus Assembly & Inertion
  • Action: Assemble a short-path distillation setup. Grease all joints lightly. Add a magnetic stir bar to prevent bumping[1]. Purge the system with Argon or Nitrogen, then apply vacuum.

  • Causality: Short-path minimizes column hold-up[1]. Inert gas prevents oxidation to trans-2-octenal[1].

  • Validation Check: Isolate the vacuum pump. The system must hold a static vacuum of ≤10 mmHg for 5 minutes without pressure creeping up. If pressure rises, find and fix the leak before heating.

Step 3: Distillation Execution
  • Action: Heat the oil bath slowly. Maintain the vacuum strictly at 10 mmHg. Discard the early fore-run (which contains residual solvents) and collect the main fraction.

  • Causality: Lowering the pressure prevents the thermal polymerization that occurs near its atmospheric boiling point.

  • Validation Check: The main fraction must be collected only when the vapor temperature stabilizes exactly at 96 °C (±1 °C)[2]. A fluctuating vapor temperature indicates a vacuum leak, bumping, or azeotropic interference.

Step 4: Product Verification
  • Action: Measure the refractive index of the collected main fraction at 20 °C.

  • Causality: Ensures the collected fraction is the desired allylic alcohol and not a dehydrated diene or oxidized aldehyde.

  • Validation Check: The refractive index must fall strictly between 1.447 and 1.453[2]. If it falls outside this range, the fraction is contaminated and requires redistillation.

References

  • Compendium of food additive specifications , FAO Knowledge Repository. Available at: [Link]

  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS , MacSphere. Available at: [Link]

  • Dehydration of allyl alcohol - US2179059A, Google Patents.

Sources

Technical Support Center: Oct-2-en-1-ol Stability and Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for oct-2-en-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As an unsaturated allylic alcohol, this compound is susceptible to polymerization, which can compromise experimental integrity and sample purity.[1][2] This guide provides in-depth, experience-driven advice to help you prevent polymerization during storage and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is an organic compound featuring an eight-carbon chain with a double bond at the second position and a primary alcohol group at the first position (an allylic alcohol).[2] Its structure, specifically the C=C double bond adjacent to a carbon bearing a hydroxyl group, makes it susceptible to polymerization. This process is typically initiated by free radicals, which can be generated by exposure to heat, light, atmospheric oxygen (leading to peroxide formation), or contaminants like strong oxidizing agents.[1][3] Once initiated, a chain reaction can occur, converting the liquid monomer into higher molecular weight oligomers or polymers.[4]

Q2: What are the first signs that my this compound sample is polymerizing?

Early detection is crucial. The most common initial indicators include:

  • Increased Viscosity: The sample will feel noticeably thicker or more syrupy than a fresh batch.

  • Appearance of Haze or Cloudiness: The initially clear liquid may become turbid.

  • Formation of Precipitates: Solid particles or a gel-like substance may become visible in the container.

  • Discoloration: While less common, a change from a colorless liquid may indicate degradation.

Q3: What are the ideal storage conditions for this compound?

To maximize shelf life and prevent degradation, this compound should be stored under controlled conditions. The key is to mitigate the factors that initiate polymerization: heat, light, and oxygen.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly slow down the rate of chemical reactions, including the formation of initiating radicals and the polymerization process itself.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing the headspace in the container with an inert gas minimizes the presence of oxygen, which can form explosive peroxides and initiate radical polymerization.[6]
Light Amber Glass or Opaque ContainerUV light provides the energy to break chemical bonds and generate free radicals. Storing in a light-blocking container is essential.
Container Tightly Sealed, Appropriate MaterialUse containers made of glass or other non-reactive materials. A tight seal prevents atmospheric oxygen and moisture from entering.[7]

Q4: Should I add a stabilizer to my this compound?

For long-term storage, the addition of a stabilizer (inhibitor) is highly recommended. Commercial-grade monomers are often supplied with an inhibitor already added.[8] If you have a purified, uninhibited sample, adding a radical scavenger is a critical step. Common choices include hindered phenols like Butylated Hydroxytoluene (BHT). These compounds work by donating a hydrogen atom to terminate the radical chain reaction.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter with your this compound samples.

ProblemProbable Cause(s)Recommended Solution(s)
Sample has solidified or become highly viscous upon thawing from cold storage. Runaway Polymerization: The sample has undergone significant polymerization due to improper storage (e.g., exposure to air, light) or depletion of the inhibitor.The sample is likely unusable for most applications. Do not attempt to heat the container , as this can accelerate the reaction and cause a dangerous pressure buildup.[10] Dispose of the material according to your institution's hazardous waste guidelines.
Analytical results (e.g., NMR, GC) show unexpected peaks or a decrease in purity. Onset of Oligomerization: Low levels of polymerization have occurred, forming dimers, trimers, and other small oligomers. This can be caused by prolonged storage or gradual inhibitor depletion.1. Quantify Purity: Determine if the purity is still acceptable for your experiment. 2. Re-purification: If necessary, the monomer can be purified by vacuum distillation. Caution: Never distill to dryness, as concentrated peroxides can be explosive.[11] 3. Restabilize: Immediately add a fresh inhibitor (e.g., BHT) to the purified liquid before placing it back into storage.
Inconsistency between different batches of the same material. Variable Inhibitor Levels: Different lots from a supplier may have varying types or concentrations of inhibitors. Age of Material: Older batches may have experienced some degradation.1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch to verify the identity and concentration of any added inhibitor. 2. Perform Incoming QC: Run a quick purity check (e.g., GC) on all new batches to establish a baseline. 3. Follow Strict Storage Protocol: Apply the same rigorous storage protocol to all batches to minimize variability.

Experimental Protocols

Protocol 1: Procedure for Safe Long-Term Storage of this compound

This protocol outlines the best practices for storing both new and in-use quantities of this compound.

Materials:

  • This compound

  • Appropriately sized amber glass storage vials/bottles with PTFE-lined caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a delivery system (e.g., manifold or needle)

  • Radical inhibitor (e.g., BHT solution, if needed)

  • Pipettes

  • Refrigerator (2-8°C)

Procedure:

  • Assess the Material: Upon receiving or preparing a batch of this compound, verify if it contains an inhibitor. If the sample is uninhibited and intended for storage longer than a few days, proceed to Protocol 2 to add a stabilizer.

  • Aliquot if Necessary: If you have a large stock bottle, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to air and temperature changes.

  • Transfer to Storage Container: Transfer the desired amount of this compound to a clean, dry amber glass vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of nitrogen or argon for 30-60 seconds. This displaces the atmospheric oxygen.

  • Seal Tightly: Immediately and securely seal the vial with a PTFE-lined cap.

  • Label Clearly: Label the vial with the chemical name, date, concentration, and any added inhibitor.

  • Store Properly: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.[5]

Protocol 2: Quality Control and Inhibitor Addition

This protocol describes how to add a common inhibitor, BHT, to unstabilized this compound.

Materials:

  • Unstabilized this compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent for stock solution (e.g., ethanol or the monomer itself)

  • Analytical balance and glassware for stock solution

Procedure:

  • Prepare BHT Stock Solution (Optional but Recommended): Prepare a 1% (w/v) stock solution of BHT in a suitable anhydrous solvent. This allows for more accurate dosing of small quantities.

  • Determine Target Concentration: A typical target concentration for BHT is 50-200 ppm. Calculate the volume of stock solution needed.

    • Example Calculation for 100 ppm: For 50 mL of this compound (density ≈ 0.83 g/mL), the mass is ~41.5 g. 100 ppm of this mass is 4.15 mg. If using a 1% (10 mg/mL) BHT stock, you would need 0.415 mL of the stock solution.

  • Add Inhibitor: Add the calculated amount of BHT or BHT stock solution to the this compound.

  • Mix Thoroughly: Gently swirl or mix the solution to ensure the inhibitor is fully dissolved and evenly distributed.

  • Perform QC Check: Before placing into long-term storage, it is advisable to run a quality control check (e.g., GC-FID) to confirm purity and create a baseline for future comparisons.

  • Store as per Protocol 1: Proceed immediately to the storage protocol to properly store the newly stabilized material.

Visual Workflow: Handling and Storage Decision Tree

This diagram outlines the critical decision points from receiving a new batch of this compound to its final storage.

G Workflow for Handling this compound A Receive or Synthesize New Batch of this compound B Check CoA or Synthesis Notes: Is an Inhibitor Present? A->B D Yes B->D  Yes E No B->E  No C Perform Initial QC (e.g., GC for Purity, Visual Check) G Is Purity >98% and Sample Clear? C->G D->C F Add Inhibitor (e.g., 50-200 ppm BHT) (See Protocol 2) E->F F->C H Yes G->H Yes I No G->I No J Store Under Recommended Conditions: - 2-8°C - Inert Atmosphere - Amber Vial (See Protocol 1) H->J K Quarantine Batch. Consider Re-purification (e.g., Vacuum Distillation) I->K L Re-run QC Post-Purification K->L L->G

Caption: Decision tree for the proper handling and storage of this compound.

References

  • Sciencemadness Wiki. (2022, September 15). Allyl alcohol. Retrieved from [Link]

  • ResearchGate. (2004). Radical polymerization of allyl alcohol and allyl acetate. Retrieved from [Link]

  • SLT. (2025, July 15). How to Form Allylic Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety and Quality Aspects of Acrylic Monomers. Retrieved from [Link]

  • Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer. Retrieved from [Link]

  • PJSIR. (n.d.). HOMOPOLYMERIZATION OF ALLYL ALCOHOL AND PREPARATION OF COMPLEX. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerisation of Allyl Compounds. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Methacrylate Producers Association. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • Tech-Labs. (n.d.). Safe Handling Guide UV curable materials. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023175065A1 - Stabilization of aldehydes and/or an alcohols.
  • Wikipedia. (n.d.). Polymer stabilizer. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octen-1-ol, (2Z)-. Retrieved from [Link]

  • Bio Basic. (2013, November 12). MATERIAL SAFETY DATA SHEET - Octanol, 2-. Retrieved from [Link]

Sources

Technical Support: Thermal Optimization for Oct-2-en-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-OPT-822 Subject: Optimizing Reaction Temperature for Selective 1,2-Reduction of Oct-2-enal

Executive Summary: The Selectivity-Temperature Nexus

The synthesis of oct-2-en-1-ol (an allylic alcohol) from oct-2-enal (


-unsaturated aldehyde) requires precise kinetic control. The core challenge is chemoselectivity : distinguishing between the 1,2-reduction (desired) and the 1,4-conjugate reduction (undesired).

While standard protocols often suggest "room temperature," our application data indicates that temperature is the primary switch for controlling the Hard/Soft Acid-Base (HSAB) interactions that dictate this selectivity.

  • Desired Pathway (1,2-Addition): Attack at the carbonyl carbon. Favored by "hard" nucleophiles and lower temperatures.

  • Undesired Pathway (1,4-Addition): Attack at the

    
    -carbon.[1] Favored by "soft" nucleophiles and higher temperatures (thermodynamic control).
    

This guide details the Luche Reduction protocol (


), optimized for thermal stability to maximize yield of the allylic alcohol.
Troubleshooting Guide: Reaction Diagnostics

Use this matrix to diagnose issues based on your crude NMR or GC-MS data.

Symptom Detected Species Root Cause Corrective Action
Over-Reduction Octan-1-ol (Saturated alcohol)Temperature too high during hydride addition. High T promotes 1,4-attack.Cool reaction to -15°C. Ensure internal temp does not spike >0°C during

dosing.
Incomplete Conversion Oct-2-enal (Starting Material)Catalyst Deactivation or Solvent Wetness . Water deactivates

faster than it reduces the enal.
Dry MeOH is not strictly required, but excessive water kills hydride. Increase

equivalents (1.1

1.5 eq) or warm to

for final 15 min.
Acetal Formation Oct-2-enal dimethyl acetal Reaction Stalled.

in MeOH promotes acetalization if reduction is slow.
Dose

immediately
after adding substrate. Do not let the enal/

mixture sit for >10 mins before reduction.
E/Z Isomerization (Z)-Oct-2-en-1-ol (if (E) was start)Thermal Drift. Isomerization of the double bond is thermodynamically driven.Quench cold. Do not allow the reaction mixture to sit at RT before quenching. Maintain pH 7 during workup.
Frequently Asked Questions (Technical FAQ)

Q1: Why is Cerium(III) Chloride (


) essential if 

is already a reducing agent?
A:

alone is a "soft" enough nucleophile that it often performs 1,4-addition on enals, leading to saturated alcohols.

coordinates to the carbonyl oxygen, increasing the electronegativity of the carbonyl carbon. This makes the carbonyl a "harder" electrophile, exclusively favoring the 1,2-attack by the borohydride.

Q2: Can I run this reaction at Room Temperature (25°C) to speed it up? A: We strongly advise against it for oct-2-enal. Aldehydes are highly reactive. At 25°C, the rate of exotherm can exceed the heat transfer capacity of standard glassware, leading to localized "hot spots" that trigger 1,4-reduction (impurities). Keep it at


 or below.

Q3: How do I manage the exotherm on a >10g scale? A: The addition of


 is the exothermic step.
  • Use a cryostat set to -10°C.

  • Add

    
     as a solution (stabilized in minimal NaOH/MeOH) via syringe pump, OR add solid in small portions over 30 minutes.
    
  • Monitor internal temperature , not just bath temperature.

Q4: My product smells "fruity" but NMR shows low purity. What happened? A: You likely formed the dimethyl acetal or a methyl ether side product. This happens if the reaction is quenched with strong acid in methanol. Always quench with saturated aqueous


 or tartaric acid , and evaporate the methanol before extracting with ether/EtOAc.
Optimized Experimental Protocol (Luche Reduction)

Objective: Synthesis of this compound (>95% selectivity). Scale: 10 mmol (approx. 1.26 g of Oct-2-enal).

Reagents:
  • (E)-Oct-2-enal (1.0 eq)

  • Cerium(III) Chloride Heptahydrate (

    
    ) (1.0 eq)
    
  • Sodium Borohydride (

    
    ) (1.1 eq)
    
  • Methanol (Reagent Grade, 0.4 M concentration)

Step-by-Step Workflow:
  • System Prep: Equip a 50 mL round-bottom flask with a magnetic stir bar and a thermometer adapter.

  • Solvation: Dissolve 10 mmol (3.72 g) of

    
     in 25 mL of Methanol. Stir until clear.
    
  • Substrate Addition: Add 10 mmol (1.26 g) of oct-2-enal.

  • Thermal Equilibration (CRITICAL): Cool the mixture to

    
      using an ice/salt bath or cryostat. Allow 10 minutes for internal temp to stabilize.
    
  • Reduction: Add

    
     (11 mmol, 0.42 g) in 4 separate portions  over 20 minutes.
    
    • Checkpoint: Ensure internal temp does not rise above

      
      .
      
    • Observation: Gas evolution (

      
      ) will occur; ensure venting.
      
  • Monitoring: Stir at

    
     for 30 minutes. Check TLC (20% EtOAc/Hexane).
    
    • Target: Disappearance of UV-active aldehyde spot; appearance of lower Rf alcohol spot.

  • Quench: Slowly add 10 mL of saturated aqueous

    
      while still cold.
    
  • Workup:

    • Rotary evaporate to remove Methanol (bath temp < 40°C).

    • Extract aqueous residue with

      
       (
      
      
      
      ).
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
Visualizations
Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the competing pathways. The "green" path is the desired Luche reduction favored by


 and low temperature.

ReactionSelectivity cluster_desired Desired Pathway (Kinetic Control) cluster_undesired Undesired Pathways Start Oct-2-enal (Substrate) Product This compound (Allylic Alcohol) Start->Product 1,2-Addition NaBH4 + CeCl3 Temp: -15°C to 0°C Saturated Octan-1-ol (Over-reduced) Start->Saturated 1,4-Addition High Temp (>25°C) No CeCl3 Acetal Octenal Dimethyl Acetal (Side Product) Start->Acetal Acetalization Stalled Reaction Acidic MeOH

Caption: Reaction pathway analysis showing the critical dependence of 1,2-addition (green) on temperature and catalyst presence.

Figure 2: Temperature Optimization Decision Tree

Follow this logic flow to adjust your parameters based on experimental outcomes.

TempOptimization Start Start Reaction (-15°C) Check Check TLC/GC (30 mins) Start->Check Result1 Start Material Remains Check->Result1 Incomplete Result2 Saturated Alcohol Detected Check->Result2 Over-reduction Result3 Clean Product Check->Result3 Success Action1 Warm to 0°C Add 0.2 eq NaBH4 Result1->Action1 Action2 CRITICAL FAILURE Restart at -78°C Check Reagents Result2->Action2 Action3 Quench Immediately (Sat. NH4Cl) Result3->Action3

Caption: Decision logic for real-time temperature adjustments during the synthesis.

References
  • Gemal, A. L., & Luche, J. L. (1981).[2] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 29060, 2-Octen-1-ol.

  • Cohen, T., & Bhupathy, M. (1989). Organosulfur chemistry in organic synthesis. Accounts of Chemical Research (Context on allylic alcohol stabilization).

Sources

removing aldehyde impurities from oct-2-en-1-ol samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Oct-2-en-1-ol Subject: Removal of Aldehyde Impurities (Oct-2-enal) from this compound Ticket ID: CHEM-PUR-882 Status: Open

Executive Summary: The Separation Challenge

Purifying This compound (an allylic alcohol) from its oxidation product, oct-2-enal (an


-unsaturated aldehyde), presents a specific thermodynamic challenge.
  • Boiling Point Proximity: this compound (

    
     at 11 mmHg) and oct-2-enal (
    
    
    
    at 19 mmHg) have overlapping boiling points. Fractional distillation requires high theoretical plates and often leads to thermal degradation or azeotrope formation.
  • Chemical Sensitivity: As an allylic alcohol, the double bond is susceptible to migration or saturation if non-selective reducing agents are used.

This guide prioritizes chemoselective methods over physical separation.

Visual Workflow: Decision Matrix

Use this diagram to select the correct protocol based on your impurity load.

Purification_Decision_Tree Start Start: Analyze Crude Sample Quantify Quantify Oct-2-enal Content (GC-FID or 1H-NMR) Start->Quantify High_Imp High Impurity (>5%) Quantify->High_Imp Yield Critical Med_Imp Medium Impurity (1-5%) Quantify->Med_Imp Speed Critical Low_Imp Trace Impurity (<1%) Quantify->Low_Imp Purity Critical Method_A Method A: Selective Reduction (Convert Impurity to Product) High_Imp->Method_A Method_B Method B: Bisulfite Wash (The 'Sulfonate Trap') Med_Imp->Method_B Method_C Method C: Scavenger Resins (Polishing Step) Low_Imp->Method_C Final Final Distillation/Filtration (High Purity this compound) Method_A->Final Method_B->Final Method_C->Final

Figure 1: Decision matrix for selecting the purification method based on initial aldehyde concentration.

Module 1: The "Yield Booster" (High Impurity >5%)

Technique: Selective Luche Reduction Goal: Convert the impurity (oct-2-enal) back into the product (this compound).

The Science: Standard NaBH


 reduction can attack the double bond (1,4-reduction) of 

-unsaturated aldehydes, creating saturated alcohols (octanol). By adding Cerium(III) Chloride (CeCl

)
, you harden the borohydride reagent. This promotes 1,2-addition (carbonyl attack) over 1,4-addition (alkene attack), exclusively yielding the allylic alcohol.

Protocol:

  • Dissolve: Dissolve crude mixture in Methanol (0.4 M concentration).

  • Additive: Add CeCl

    
     (1.0 equiv relative to the aldehyde content, not the whole sample).
    
  • Cool: Chill solution to

    
     to 
    
    
    
    .
  • Reduce: Add NaBH

    
     (1.0 equiv relative to aldehyde) portion-wise over 10 minutes. Gas evolution (H
    
    
    
    ) will occur.
  • Quench: After 15 minutes (TLC check), quench with saturated aqueous NH

    
    Cl.
    
  • Extract: Extract with diethyl ether or EtOAc. The aldehyde is now product.[1]

Module 2: The "Sulfonate Trap" (Medium Impurity 1-5%)

Technique: Sodium Bisulfite Wash Goal: Irreversible removal of aldehyde into the aqueous phase.

The Science: Unlike saturated aldehydes which form reversible bisulfite adducts,


-unsaturated aldehydes (like oct-2-enal) undergo 1,4-Michael addition  with bisulfite to form a water-soluble sulfonate. This reaction is effectively irreversible under wash conditions, preventing the aldehyde from partitioning back into the organic phase.

Protocol:

  • Preparation: Prepare a saturated Sodium Bisulfite (NaHSO

    
    ) solution (approx. 40% w/v in water).
    
  • Dilution: Dilute your crude this compound in a non-water-miscible solvent (e.g., Ethyl Acetate or MTBE) at a 1:1 ratio. Do not wash the neat oil—it will form an intractable emulsion.

  • The Wash:

    • Add 2 volumes of Bisulfite solution to 1 volume of organic phase.

    • Vigorous Stirring: Stir rapidly for 30–60 minutes. Diffusion is the rate-limiting step.

  • Separation: Transfer to a separatory funnel. The oct-2-enal (now a sulfonate salt) stays in the bottom aqueous layer.

  • Rinse: Wash the organic layer once with brine to break any remaining emulsions.

Module 3: The "Polishing Step" (Trace Impurity <1%)

Technique: Polymer-Supported Scavengers Goal: Remove trace odors/instability without aqueous workup.

The Science: Silica or polymer-bound amines (e.g., Trisamine) or hydrazides react covalently with the aldehyde carbonyl. This is ideal for final pharmaceutical intermediates where metal salts (Ce) or sulfur residues are unacceptable.

Recommended Resins:

  • Sulfonyl Hydrazide Resins: Forms stable hydrazones with aldehydes.

  • Trisamine / Diamine Resins: Forms imines (Schiff bases).

Protocol:

  • Load: Add 2–3 equivalents of resin (relative to estimated aldehyde) to the this compound solution.

  • Agitate: Shake gently at room temperature for 1–4 hours.

  • Filter: Filter off the solid resin. The filtrate is pure this compound.

Troubleshooting & FAQs

Q1: I tried the bisulfite wash, but I have a thick white emulsion that won't separate. What now? A: This is common with fatty chain alcohols (C8+).

  • Immediate Fix: Add solid NaCl to the separatory funnel to increase the density of the aqueous phase. If that fails, add a small amount of Methanol (5% v/v) to break the surface tension, though this may slightly reduce yield.

  • Prevention: Always dilute the crude oil 1:1 or 1:2 with Ethyl Acetate before adding the bisulfite solution.

Q2: After Luche reduction, I see a new impurity at a slightly different retention time. A: You likely reduced the double bond, forming 1-octanol .

  • Cause: The reaction temperature rose above

    
     or the CeCl
    
    
    
    was wet/inactive.
  • Fix: Ensure CeCl

    
     is fresh. Maintain strict temperature control (
    
    
    
    ). Do not use excess NaBH
    
    
    .

Q3: Can I just distill the aldehyde off? A: Generally, no .

  • Reason: The boiling point difference is

    
    . To separate this, you would need a spinning band distillation column with >50 theoretical plates and a high reflux ratio (20:1), which subjects the heat-sensitive allylic alcohol to prolonged thermal stress. Chemical removal is superior.
    

Q4: Why does the aldehyde keep coming back after purification? A: Allylic alcohols are prone to autoxidation .

  • Mechanism: Atmospheric oxygen attacks the allylic position, regenerating oct-2-enal.

  • Fix: Store the purified this compound under Argon/Nitrogen at

    
    . Add a radical inhibitor like BHT (0.1%) if the downstream application permits.
    

Summary of Chemical Data

PropertyThis compound (Target)Oct-2-enal (Impurity)
Boiling Point

(11 mmHg)

(19 mmHg)
Solubility (Water) LowLow (but Sulfonate is High)
Reactivity Allylic Alcohol

-Unsaturated Aldehyde
Removal Strategy Product1,4-Addition / Reduction

References

  • Luche Reduction Mechanism: Gemal, A. L., & Luche, J. L. (1981).[2] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[2]

  • Bisulfite Addition Kinetics: Hoffmann, M. R., & Olson, T. M. (1989). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Atmospheric Environment.

  • Scavenger Resin Applications: Biotage. (n.d.). ISOLUTE® Si-Trisamine Metal and Electrophile Scavenger.[3] Biotage Technical Notes.

  • This compound Properties: PubChem. (2024).[4] this compound Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Resolving Peak Co-elution of Oct-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Current Topic: Oct-2-en-1-ol (C₈H₁₆O) Analysis Ticket Status: Open Priority: High[1][2]

Executive Summary

This compound is a primary unsaturated alcohol often found in fungal metabolites, plant volatiles, and pheromone blends.[1][2] Its analysis is frequently compromised by "The Silent Killer" of chromatography: Co-elution .[2]

Common co-eluting partners include its structural isomers (e.g., 1-octen-3-ol , octanal ) and saturated analogs (1-octanol ).[1][2] Because these compounds share similar boiling points and polarities, standard non-polar columns often fail to resolve them, leading to quantitative errors and misidentification.[2]

This guide provides a tiered troubleshooting protocol, moving from diagnostic triage to hardware changes and chemical derivatization.

Part 1: Diagnostic & Triage (Is it Co-elution?)
Q: My peak looks symmetrical. How do I confirm co-elution without a new column?

A: Symmetry is deceptive. A "perfect" Gaussian peak can hide two compounds eluting at the exact same time. Use Mass Spectral Deconvolution and Peak Purity Checks .

  • Spectral Skewing: In a pure peak, the mass spectrum at the upslope (10% height), apex, and downslope (10% height) should be identical.[2]

    • Test: Subtract the upslope spectrum from the downslope spectrum. If significant residuals remain, you have co-elution.[2]

  • Ion Ratio Stability: Monitor the ratio of a quantifier ion to a qualifier ion across the peak width.[2]

    • Example: For this compound, track

      
       57 vs. 
      
      
      
      71.[1][2] If the ratio 57:71 changes significantly from start to end of the peak, another compound is interfering.[2]
Q: What are the most likely co-eluting suspects?

A: Based on retention indices (RI) and boiling points, the usual suspects depend on your column type:

CompoundBoiling Point (°C)RI (DB-5 / Non-Polar)RI (DB-Wax / Polar)Diagnostic Ion (

)
This compound ~184-186~1060 ~1560 57, 71, 41
1-Octen-3-ol 174~975~145057, 72 (Base)
1-Octanol 195~1075 ~1570 56, 69, 84
Octanal 171~1000~129044, 43, 84

Note: On a non-polar DB-5 column, this compound and 1-Octanol elute very close together (RI difference < 15 units), making baseline resolution difficult in complex matrices.

Part 2: The Hardware Solution (Column Selection)
Q: I am using a DB-5 (5% Phenyl). Why is the separation poor?

A: You are relying on Boiling Point Separation .[2] Non-polar columns (DB-1, DB-5, HP-5) separate analytes primarily by dispersive forces (Van der Waals), which correlate strongly with boiling point.[1][2] Since this compound and 1-octanol have similar boiling points and molecular weights, they lack the thermodynamic difference required for separation on these phases.[1][2]

Q: Which column should I switch to?

A: Switch to a Polar (PEG/Wax) or Cyanopropyl phase.[2] These columns utilize Hydrogen Bonding and Dipole-Dipole interactions.[1] this compound (primary alcohol) and 1-octen-3-ol (secondary alcohol) have different hydrogen bonding capabilities and dipole moments, resulting in vastly different retention times on polar phases.[1][2]

Recommended Columns:

  • DB-Wax / HP-INNOWax (PEG): The "Gold Standard" for alcohol separation.[1] It shifts alcohols to much higher retention times, moving them away from non-polar matrix interferences.[2]

  • DB-23 (Cyanopropyl): Excellent if you need to separate cis (Z) and trans (E) isomers of this compound, as the cyano group interacts strongly with the pi-electrons of the double bond.[1]

ColumnSelection Start Start: Co-elution on DB-5 IsomerCheck Is the co-elutant an isomer? (e.g., 1-octanol vs this compound) Start->IsomerCheck MatrixCheck Is it a matrix interference? (e.g., alkanes, esters) Start->MatrixCheck SolutionWax Switch to DB-WAX (PEG) Separates by H-Bonding IsomerCheck->SolutionWax Alcohol Isomers SolutionCyano Switch to DB-23 (Cyanopropyl) Separates Cis/Trans Isomers IsomerCheck->SolutionCyano Geometric (E/Z) Isomers MatrixCheck->SolutionWax Non-polar Matrix SolutionOven Optimize Oven Ramp (Slower ramp @ elution temp) MatrixCheck->SolutionOven Complex Matrix

Figure 1: Decision tree for selecting the appropriate stationary phase based on the nature of the co-elution.

Part 3: The Chemical Solution (Derivatization)
Q: I cannot change the column. How can I improve resolution chemically?

A: Perform Silylation using BSTFA or MSTFA.[2] Derivatization replaces the active hydroxyl proton (-OH) with a trimethylsilyl (TMS) group (-O-Si(CH₃)₃).[1]

Why this works:

  • Eliminates Hydrogen Bonding: This reduces peak tailing caused by interaction with active sites in the inlet or column.[2]

  • Increases Molecular Weight: The addition of the TMS group (+72 Da) shifts the analyte to a cleaner part of the chromatogram.

  • Improved Specificity: The Mass Spectrum of the TMS derivative is often more distinct than the native alcohol.

Protocol: Micro-Scale Silylation

  • Take 50 µL of sample extract (in anhydrous solvent like Pyridine or Ethyl Acetate).

  • Add 50 µL of BSTFA + 1% TMCS (Catalyst).

  • Incubate at 60°C for 30 minutes .

  • Inject 1 µL into the GC (Split ratio 10:1 to prevent column overload).

Part 4: Advanced Method Optimization
Q: How do I optimize the oven program for these alcohols?

A: Use a Mid-Ramp Hold . Instead of a linear ramp (e.g., 10°C/min), insert an isothermal hold ~20°C below the elution temperature of this compound.[1] This "flattens" the thermal gradient, allowing the stationary phase selectivity to dominate over volatility.

Suggested Ramp (DB-Wax Column):

  • Initial: 40°C (Hold 2 min) - Traps volatiles.[2]

  • Ramp 1: 10°C/min to 100°C.

  • Ramp 2: 3°C/min to 160°C - Critical resolution window.

  • Ramp 3: 20°C/min to 240°C (Hold 5 min) - Bake out.

References
  • National Institute of Standards and Technology (NIST). 1-Octen-3-ol Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][2]

  • Restek Corporation. Flavor & Fragrance GC Columns: Analysis of Essential Oils.[2] Technical Guide.[2][3] Available at: [Link][2]

  • Agilent Technologies. GC Column Selection Guide: Optimal Phases for Alcohol Separation. Available at: [Link][2]

  • PubChem. 1-Octanol Compound Summary (Physical Properties). National Library of Medicine. Available at: [Link][2]

Sources

stability of oct-2-en-1-ol in aqueous vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stability, and analysis of oct-2-en-1-ol (trans-2-octen-1-ol). As an unsaturated primary allylic alcohol, this compound presents unique stability challenges in both aqueous and organic environments.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, optimize solvent selection, and implement self-validating analytical protocols.

Troubleshooting FAQs: Aqueous vs. Organic Solvents

Q1: Why am I observing rapid degradation of this compound in my aqueous buffer system? A1: The instability is driven by the allylic nature of the alcohol. In aqueous environments, particularly at acidic pH (pH < 4), the hydroxyl group can become protonated. Because the resulting leaving group generates a resonance-stabilized allylic carbocation, the molecule is highly susceptible to hydration or structural rearrangement. In basic aqueous conditions, the compound is more stable against rearrangement but remains susceptible to slow oxidation to 2-octenal if dissolved oxygen is present. Corrective Action: Maintain aqueous solutions at a near-neutral pH (6.5–7.0), degas buffers with inert gas (nitrogen or argon) to remove dissolved oxygen, and prepare fresh working solutions prior to use.

Q2: Which organic solvent is optimal for long-term stock solutions? A2: Non-polar aprotic solvents (e.g., hexane, dichloromethane) or polar aprotic solvents (e.g., DMSO) are optimal. Protic organic solvents like methanol or ethanol should be avoided for long-term storage; trace acidic impurities in these solvents can catalyze etherification at the allylic position. Corrective Action: Store the compound in an aprotic solvent in a cool, dark place (2–8°C) under an inert atmosphere (argon or nitrogen) to prevent radical-mediated autoxidation (peroxide formation) at the allylic carbon[1].

Q3: My GC-MS analysis shows a massive peak for octanal instead of this compound. Is my sample degrading in the vial? A3: Not necessarily. This is a classic analytical artifact caused by isomerization. Allylic alcohols can undergo metal-catalyzed or thermally induced isomerization to saturated aldehydes via keto-enol tautomerization following double-bond migration[2]. If your GC inlet liner is contaminated with trace metals or active silanol sites, the this compound will isomerize to octanal during thermal desorption. Corrective Action: Use a heavily deactivated, ultra-inert GC liner. Lower the inlet temperature if possible, and ensure your syringe and injection port are free of metal particulates.

Quantitative Data Presentation: Solvent Stability Summary

To assist in experimental design, the following table summarizes the causal degradation pathways and relative stability of this compound across different solvent systems.

Solvent SystemEnvironmental ConditionsPrimary Degradation PathwayRelative StabilityMitigation Strategy
Aqueous Buffer (pH < 4) 25°C, Ambient AirAcid-catalyzed hydration / carbocation rearrangementLow (< 24 hours)Neutralize pH to 6.5–7.0; use immediately.
Aqueous Buffer (pH 7.0) 25°C, Ambient AirOxidation to 2-octenalModerate (Days)Degas solvent; add water-soluble antioxidants.
Methanol (Protic Organic) 4°C, Trace AcidAllylic etherificationModerate (Weeks)Switch to aprotic solvents for stock solutions.
Hexane / DCM (Aprotic) 4°C, Inert Gas (Argon)Stable (Autoxidation if exposed to O2)High (> 6 Months)Store refrigerated under inert gas[1].

Visualizing Degradation Pathways

The following diagram maps the specific chemical pathways that compromise the structural integrity of this compound.

Degradation Substrate This compound (Allylic Alcohol) Oxidation Oxidation (O2, Light) Substrate->Oxidation Aqueous/O2 Isomerization Isomerization (Heat, Metals) Substrate->Isomerization GC Inlet/Catalysts AcidDeg Acid-Catalyzed (pH < 4) Substrate->AcidDeg Acidic Media Octenal 2-Octenal (Aldehyde) Oxidation->Octenal Octanal Octanal (Saturated Aldehyde) Isomerization->Octanal Carbocation Allylic Carbocation (Rearrangement) AcidDeg->Carbocation

Chemical degradation pathways of this compound in various environments.

Experimental Workflows & Protocols

To accurately assess the stability of this compound without introducing analytical artifacts, a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is recommended[1][3]. This protocol avoids liquid injection, minimizing thermal degradation in the GC inlet.

Protocol: HS-SPME GC-MS Stability Profiling

Objective: Quantify the intact this compound and identify volatile degradation products (e.g., octanal, 2-octenal).

Step 1: Sample Preparation & Matrix Control

  • Transfer 5.0 mL of the solvent sample (aqueous or organic) containing this compound into a 20 mL headspace vial.

  • Self-Validating Step: Spike the sample with a stable isotopically labeled internal standard (e.g., d5-octanol) to normalize extraction efficiency and confirm that degradation is not occurring during the extraction phase.

  • Seal immediately with a PTFE/silicone septum cap.

Step 2: Equilibration and Extraction

  • Incubate the sealed vial at 40°C for 15 minutes to allow volatiles to partition into the headspace[1]. Causality: Temperatures above 60°C risk thermally inducing isomerization prior to extraction.

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes[1]. Causality: This specific tri-phase fiber provides a bipolar, porous surface necessary to capture both the polar allylic alcohol and its non-polar degradation products simultaneously.

Step 3: GC-MS Desorption and Analysis

  • Retract the fiber and immediately insert it into the GC inlet.

  • Desorb at 250°C for 3 minutes using a highly deactivated, low-volume SPME liner. Causality: Deactivated liners prevent the active silanol sites from catalyzing the isomerization of this compound to octanal during the thermal shock of desorption.

  • Analyze via MS in positive electron impact (EI) mode at 70 eV, scanning m/z 35–550[3].

Workflow Prep Sample Prep (+ Internal Std) Incubate Equilibration (40°C, 15 min) Prep->Incubate Extract HS-SPME Extraction (DVB/CAR/PDMS) Incubate->Extract Desorb GC Desorption (Deactivated Liner) Extract->Desorb Analyze MS Analysis (m/z 35-550) Desorb->Analyze

Step-by-step HS-SPME GC-MS workflow for this compound stability analysis.

References

  • Formation of Gold Clusters on La–Ni Mixed Oxides and Its Catalytic Performance for Isomerization of Allylic Alcohols. oup.com.[Link]

  • Investigation of volatile compounds during fermentation of Elaeagnus moorcroftii Wall.ex schlecht. juice by Bifidobacterium animalis subsp. lactis HN-3 and Lacticaseibacillus paracasei YL-29 - PMC. nih.gov.[Link]

Sources

Validation & Comparative

comparing 1H NMR spectra of (E)-oct-2-en-1-ol and (Z)-oct-2-en-1-ol

[1]

Executive Summary

Differentiation between (E)-oct-2-en-1-ol (trans) and (Z)-oct-2-en-1-ol (cis) is a critical quality attribute in the synthesis of fragrances, pheromones, and pharmaceutical intermediates.[1] While Mass Spectrometry (MS) often fails to distinguish these stereoisomers due to identical fragmentation patterns, Proton Nuclear Magnetic Resonance (


H NMR)

This guide outlines the specific spectral differences, focusing on the vicinal coupling constant (


)23

Structural Basis of Spectral Differences

To interpret the spectra correctly, one must understand the physical basis of the signal divergence.

The Karplus Relationship (Coupling Constants)

The magnitude of the spin-spin coupling constant (


24
  • (E)-Isomer (Trans): The dihedral angle is

    
    .[1][2][4] According to the Karplus equation, this maximizes orbital overlap, resulting in a large 
    
    
    value (14–16 Hz)
    .
  • (Z)-Isomer (Cis): The dihedral angle is

    
    .[1][2][4] While overlap exists, the electronic environment typically results in a smaller 
    
    
    value (6–12 Hz)
    .
Steric Compression (Chemical Shifts)
  • (Z)-Isomer: The "Gamma-Gauche" effect and steric crowding between the terminal hydroxymethyl group and the alkyl chain often cause subtle shielding or deshielding effects. Typically, the allylic methylene protons (H-1) in the cis isomer appear slightly downfield (higher ppm) compared to the trans isomer due to van der Waals deshielding, though this can be solvent-dependent.

Experimental Protocol: Self-Validating Workflow

Trustworthiness: This protocol is designed to eliminate solvent effects that can obscure coupling patterns.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
    • Why:

      
       minimizes hydrogen bonding variability compared to DMSO-
      
      
      .[1]
  • Sample Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Why: High concentrations can cause signal broadening (viscosity effects), obscuring the fine splitting required to measure

      
       values.
      
Step-by-Step Methodology
  • Preparation: Dissolve the octenol sample in

    
    . Ensure the solution is clear; filter through a cotton plug if particulates are visible.
    
  • Acquisition:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Scans (ns): Minimum 16 scans (ensure S/N > 200:1 for vinyl region).

    • Spectral Width: -2 to 14 ppm.[1]

    • Acquisition Time (AQ):

      
       3.0 seconds (critical for high digital resolution).[1]
      
  • Processing:

    • Zero Filling: Fill to at least 64k points.

    • Apodization: Apply no more than 0.3 Hz line broadening (LB).

    • Phasing: Manually phase the vinyl region (5.0–6.0 ppm) to ensure symmetric peak shapes.

Comparative Data Analysis

The following table summarizes the diagnostic signals. Note that H-2 and H-3 are the vinylic protons.[1]

Feature(E)-Oct-2-en-1-ol (Trans)(Z)-Oct-2-en-1-ol (Cis)Diagnostic Power
Vinyl Coupling (

)
15.2 – 15.8 Hz 10.5 – 11.5 Hz High (Definitive)
Vinyl Shift (

H-3)

5.6 – 5.7 ppm

5.4 – 5.6 ppm
Medium
Allylic Shift (

H-1)

4.08 – 4.12 ppm

4.18 – 4.22 ppm
Low (Solvent dependent)
Peak Shape Distinct Doublet of Triplets (dt)Often obscured/complex multipletMedium
Detailed Spectral Interpretation
  • The (E) Signature: Look for two distinct multiplets in the 5.5–5.8 ppm range.[4] The splitting between the outer legs of the doublet will be large (~15.5 Hz).

  • The (Z) Signature: The vinyl region is often more congested. The coupling between the two alkene protons is significantly tighter (~11 Hz).

Diagnostic Logic Workflow

This decision tree illustrates the logical pathway for assigning stereochemistry based on the experimental data.

NMR_Assignment_LogicStartAcquire 1H NMR Spectrum(CDCl3)IsolateIsolate Vinyl Region(5.3 - 5.9 ppm)Start->IsolateAnalyzeAnalyze Multiplet Splitting(H-2 and H-3)Isolate->AnalyzeMeasureMeasure Coupling Constant (J)Difference between doublet peaksAnalyze->MeasureDecisionJ Value Magnitude?Measure->DecisionResult_EIsomer is (E)-Oct-2-en-1-ol(Trans)J ≈ 15.5 HzDecision->Result_EJ > 14 HzResult_ZIsomer is (Z)-Oct-2-en-1-ol(Cis)J ≈ 11.0 HzDecision->Result_ZJ < 12 HzAmbiguousAmbiguous/Overlap?(Run 2D J-Resolved or NOESY)Decision->AmbiguousJ = 12-14 Hz

Figure 1: Logical decision tree for stereochemical assignment of allylic alcohols via 1H NMR.

Applications & Troubleshooting

Purity Analysis

In synthetic campaigns (e.g., Horner-Wadsworth-Emmons reactions), mixtures of E/Z isomers are common.[1]

  • Quantification: Do not use the integration of the multiplet directly if they overlap. Instead, integrate the H-1 allylic methylene protons (CH2-OH).[1]

    • (E) H-1 appears at ~4.10 ppm.[1]

    • (Z) H-1 appears at ~4.20 ppm.[1]

    • Integration ratio of these distinct doublets provides the % isomeric excess.

Troubleshooting "Multiplet Confusion"

If the vinyl region is second-order (peaks overlapping heavily):

  • Change Solvent: Switch to Benzene-

    
    . The magnetic anisotropy of the benzene ring often shifts the isomers differently, resolving the overlap.
    
  • Decoupling: Perform a homonuclear decoupling experiment irradiating the H-1 (CH2) signal. This simplifies the vinyl region from "doublet of triplets" to simple "doublets," making the

    
     vs 
    
    
    measurement trivial.

References

  • National Institute of Standards and Technology (NIST). 2-Octen-1-ol, (E)- Mass and NMR Data.[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • LibreTexts Chemistry. Coupling Constants Identify Coupled Protons (Karplus Relationship). Available at: [Link][2][3][5][6][7][8][9][10]

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Allylic Alcohols. University of Wisconsin-Madison.[1] Available at: [Link]

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for oct-2-en-1-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a cornerstone of chemical analysis, ensuring the quality, safety, and efficacy of starting materials, intermediates, and final products. For a compound like (E)-oct-2-en-1-ol, a fragrance ingredient and valuable synthetic intermediate, unambiguous purity assessment is critical for reproducible outcomes in research and development. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) and the more traditional Gas Chromatography with Flame Ionization Detection (GC-FID) for purity validation.

At its core, qNMR has emerged as a primary analytical method because the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the sample.[1] This principle allows for direct quantification, often without needing an identical reference standard of the analyte, a significant advantage over many other techniques.[2][3]

qNMR vs. Gas Chromatography (GC-FID): A Methodological Comparison

The choice between qNMR and GC-FID depends on the specific analytical requirements, such as the need for SI traceability, the type of information sought (structural vs. separative), and sample throughput. While GC-FID is a powerful and highly sensitive technique for analyzing volatile compounds like oct-2-en-1-ol, qNMR offers unique advantages in accuracy and direct quantification.[1][2]

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[2]
Purity Assay (%) 99.80% (Hypothetical)99.75% (Hypothetical)
Relative Standard Deviation (RSD, n=3) 0.05%0.15%
Reference Standard Requires a certified internal standard of a different compound (e.g., dimethyl sulfone).[4]Typically uses area percent normalization; can use an external standard of the same analyte for absolute quantification.[1]
Traceability Directly traceable to SI units through a certified internal standard.[5][6]Traceability to SI units requires a certified reference material of the analyte.[1]
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of internal standard.Dilution in a suitable solvent.
Analysis Time per Sample ~15-20 minutes.[1]~20-30 minutes.[1]
Information Provided Purity and unambiguous structural confirmation of the main component and impurities.[2]Purity and impurity profile based on retention times.[1]
Selectivity Can be challenging with complex mixtures or overlapping signals.[1]Excellent separation of volatile compounds.[2]
Sample Destructiveness Non-destructive; the sample can be recovered and used for other analyses.[5]Destructive; the sample is combusted in the detector.[2]

For certifying reference materials or when absolute quantification is needed without a specific standard for the analyte, qNMR is the superior choice.[1] For high-throughput screening or when the highest sensitivity for trace volatile impurities is required, GC-FID remains an excellent and often more accessible option.[2]

The Foundation of Trust: A Self-Validating qNMR Workflow

The trustworthiness of a qNMR purity assessment hinges on a meticulously planned and executed protocol. Every step is designed to control variables and minimize uncertainty. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[7]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning_1 Select Analyte & Standard Signals (Non-overlapping) planning_2 Choose Deuterated Solvent (e.g., CDCl3) planning_1->planning_2 planning_3 Select Certified Internal Standard (e.g., Dimethyl Sulfone) planning_2->planning_3 prep_1 Accurately weigh Internal Standard (m_std) planning_3->prep_1 prep_2 Accurately weigh this compound (m_analyte) prep_1->prep_2 prep_3 Dissolve in Deuterated Solvent prep_2->prep_3 prep_4 Transfer to NMR Tube prep_3->prep_4 acq_1 Load Sample & Shim prep_4->acq_1 acq_2 Set Key Parameters (Pulse Angle, Relaxation Delay) acq_1->acq_2 acq_3 Acquire FID Data acq_2->acq_3 proc_1 Fourier Transform, Phase & Baseline Correction acq_3->proc_1 proc_2 Integrate Analyte & Standard Signals proc_1->proc_2 proc_3 Calculate Purity using Formula proc_2->proc_3

Caption: Experimental workflow for this compound purity validation by qNMR.

Experimental Protocol: Purity of this compound by qNMR

This protocol outlines the determination of this compound purity using an internal standard, a method that provides direct traceability to SI units.[4][5]

Materials and Equipment
  • Analyte: this compound sample

  • Internal Standard: Dimethyl sulfone (DMSO2), certified reference material (CRM) with purity ≥ 99.5%

  • Deuterated Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: NMR spectrometer (400 MHz or higher)

  • Labware: 5 mm NMR tubes, analytical balance (accurate to 0.01 mg), vials, volumetric flasks, and pipettes

Causality Behind Experimental Choices
  • Internal Standard Selection: Dimethyl sulfone is an excellent choice because it is chemically stable, non-volatile, and possesses a simple singlet peak in the ¹H NMR spectrum (~3.0 ppm) that does not overlap with the characteristic signals of this compound (e.g., olefinic protons at ~5.5-5.7 ppm, hydroxylmethylene protons at ~4.1 ppm).[4][8] Using a certified standard ensures the purity value (Purity_std) is known and traceable.[9]

  • Solvent Selection: CDCl3 is a common solvent for non-polar to moderately polar organic molecules like this compound, ensuring complete dissolution of both the analyte and the internal standard.[7]

  • Accurate Weighing: This is the most critical step for precise quantification.[10] An analytical balance with high precision is mandatory to minimize uncertainty in the mass measurements (m_analyte and m_std).

Sample Preparation
  • Accurately weigh approximately 10 mg of the internal standard (Dimethyl Sulfone) into a clean, dry vial. Record the exact mass (m_std).

  • To the same vial, accurately weigh approximately 20 mg of the this compound sample. Record the exact mass (m_analyte).

  • Add approximately 0.7 mL of CDCl3 to the vial.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (e.g., 298 K).[11]

  • Optimize the magnetic field homogeneity (shimming).

  • Crucial Parameter Selection:

    • Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.

    • Relaxation Delay (d1): This is critical for accurate quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and standard signals being integrated. For small molecules, a delay of 30 seconds is often a safe starting point.

  • Acquire the Free Induction Decay (FID) data. A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12][13]

Data Processing and Purity Calculation
  • Apply Fourier transformation to the FID.

  • Perform careful phase correction and baseline correction across the entire spectrum.[11]

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the two olefinic protons, -CH=CH-) and the singlet from the internal standard (dimethyl sulfone).

  • Calculate the purity of the analyte using the following master equation:[4][7]

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (e.g., N_analyte = 2 for the olefinic protons; N_std = 6 for dimethyl sulfone)

    • MW: Molecular weight (this compound = 128.21 g/mol ; dimethyl sulfone = 94.13 g/mol )

    • m: mass

    • Purity_std: Purity of the internal standard (e.g., 99.8%)

qNMR_Calculation I_analyte Integral (Analyte) I_analyte Integral_Ratio Integral Ratio I_analyte->Integral_Ratio I_std Integral (Standard) I_std I_std->Integral_Ratio N_analyte # Protons (Analyte) N_analyte Proton_Ratio Proton Ratio N_analyte->Proton_Ratio N_std # Protons (Standard) N_std N_std->Proton_Ratio MW_analyte MW (Analyte) MW_analyte MW_Ratio MW Ratio MW_analyte->MW_Ratio MW_std MW (Standard) MW_std MW_std->MW_Ratio m_analyte Mass (Analyte) m_analyte Mass_Ratio Mass Ratio m_analyte->Mass_Ratio m_std Mass (Standard) m_std m_std->Mass_Ratio P_std Purity (Standard) Purity_std Purity_Result Purity (Analyte) P_std->Purity_Result Integral_Ratio->Purity_Result Proton_Ratio->Purity_Result MW_Ratio->Purity_Result Mass_Ratio->Purity_Result

Caption: Key components of the qNMR purity calculation.

Method Validation and Conclusion

A qNMR method must be validated to ensure it is fit for purpose, aligning with guidelines from bodies like the ICH and USP.[4][5] Key validation parameters include specificity (ensuring no signal overlap), linearity, accuracy, and precision. The holistic approach to qNMR, using qualified instruments and certified reference materials, simplifies the validation of the final compound-specific procedure.[4]

References

  • A Comparative Guide to Purity Validation of 2-decanol: Quantitative NMR vs. Gas Chromatography - Benchchem. (n.d.).
  • A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID - Benchchem. (n.d.).
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. (2017).
  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.).
  • Stimuli Article (qNMR) - USP.org. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024).
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022).
  • Validation of quantitative NMR - PubMed. (2005).
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. (n.d.).
  • Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker. (n.d.).
  • How to Measure Alcohol Content with Benchtop qNMR - AZoM. (2019).
  • Application Note: Quantitative 13C NMR Analysis for Purity and Concentration Determination Using Benzyl alcohol-13C as an Internal Standard - Benchchem. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium) - PubMed. (2002).
  • Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer - SciSpace. (n.d.).
  • Quantitative NMR Spectroscopy. (n.d.).
  • Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • Quantitative 1H NMR: Development and Potential of an Analytical Method - PMC - NIH. (n.d.).
  • qNMR - BIPM. (n.d.).
  • Purity by Absolute qNMR Instructions - ACS.org. (n.d.).
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014).

Sources

The Molecular Ion and Primary Fragmentation Principles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Fragmentation Pattern of Oct-2-en-1-ol: A Comparative Analysis

For researchers and scientists in analytical chemistry and drug development, the precise structural elucidation of organic molecules is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. This guide offers a comprehensive analysis of the electron ionization (EI) mass fragmentation pattern of this compound, a C8 unsaturated alcohol. By delving into the fundamental mechanisms of fragmentation and comparing its mass spectrum to structural isomers, this document serves as a practical reference for identifying this and similar compounds.

This compound (C₈H₁₆O) has a molecular weight of 128.21 g/mol .[1] Under typical 70 eV electron ionization conditions, the initial event is the removal of an electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 128. Due to the presence of both a hydroxyl group and a carbon-carbon double bond, the molecular ion of this compound is often visible, albeit at low abundance, as it is susceptible to several competing fragmentation pathways.[2]

The fragmentation of this molecule is governed by the interplay of its two key functional groups:

  • The Allylic Alcohol Moiety: The combination of the double bond at C2-C3 and the hydroxyl group at C1 creates an allylic alcohol system. This structure favors cleavages at the allylic position (the C3-C4 bond) because the resulting carbocation is stabilized by resonance.[3]

  • The Primary Alcohol Group: Alcohols are prone to two primary fragmentation types: dehydration (the loss of a water molecule) and α-cleavage (the breaking of a bond adjacent to the carbon bearing the -OH group).[4] For primary alcohols, α-cleavage typically results in a resonance-stabilized oxonium ion.

Analysis of the this compound Mass Spectrum

The experimental GC-MS data for (E)-oct-2-en-1-ol reveals a distinct fragmentation pattern. The most significant ions are summarized in the table below.

Table 1: Major Mass Fragments for (E)-Oct-2-en-1-ol

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
128~1[C₈H₁₆O]•⁺ (Molecular Ion)
110Low[C₈H₁₄]•⁺ (Dehydration Product)
71~25[C₄H₇O]⁺
57100[C₃H₅O]⁺ or [C₄H₉]⁺ (Base Peak)
55~36[C₄H₇]⁺
43~34[C₃H₇]⁺
41~33[C₃H₅]⁺ (Allyl Cation)

Data sourced from MassBank of North America via PubChem.[5]

The Base Peak: The Fragment at m/z 57

The base peak, the most abundant ion in the spectrum, occurs at m/z 57. Its formation is a key diagnostic feature. The most plausible structure for this ion is the C₃H₅O⁺ fragment, which results from the cleavage of the C3-C4 bond. This is a highly favored fragmentation pathway as it represents a cleavage beta to the double bond, leading to a resonance-stabilized oxonium ion.

Caption: Formation of the m/z 57 base peak via β-cleavage.

Allylic Cleavage: The Fragment at m/z 41

The presence of a peak at m/z 41 is characteristic of many unsaturated compounds. In this compound, this corresponds to the stable allyl cation (C₃H₅⁺). It is formed by cleavage of the C3-C4 bond, but with charge retention on the hydrocarbon portion of the molecule. This is a competing pathway to the formation of the m/z 57 fragment.

cluster_M Molecular Ion (m/z 128) cluster_F Allyl Cation (m/z 41) cluster_R Radical (Not Detected) M [CH₃(CH₂)₄-CH=CH-CH₂OH]•⁺ F [CH=CH-CH₂]⁺ M->F Allylic Cleavage at C3-C4 R •C₅H₁₁O

Caption: Formation of the m/z 41 allyl cation.

Other Significant Fragments
  • m/z 110 ([M-18]•⁺): This ion arises from the dehydration of the molecular ion, a classic fragmentation pathway for alcohols.[4][6] The loss of a neutral water molecule results in a radical cation of octadiene.

  • m/z 55 ([C₄H₇]⁺): This fragment likely originates from the further fragmentation of larger ions or from complex rearrangements. It is a common ion in the mass spectra of alkenes.

  • m/z 43 ([C₃H₇]⁺): This corresponds to the propyl cation, formed from the cleavage of the hydrocarbon chain.

Comparison with Structural Isomers

The utility of a fragmentation pattern lies in its ability to distinguish between isomers.

Positional Isomer: Oct-1-en-3-ol

In oct-1-en-3-ol, the hydroxyl group is on C3 and the double bond is at C1-C2. This significantly alters the fragmentation. The dominant fragmentation is now α-cleavage at the C2-C3 bond. This leads to the loss of a pentyl radical (•C₅H₁₁) to form a resonance-stabilized ion at m/z 57 . While the base peak has the same m/z value, the relative abundances of other fragments, such as the loss of an ethyl radical to give an ion at m/z 99, would be different, allowing for differentiation.[7]

Saturated Analogue: Octan-1-ol

The mass spectrum of the saturated analogue, octan-1-ol, lacks the features of allylic cleavage. Its spectrum is characterized by a very weak or absent molecular ion peak and a prominent peak corresponding to the loss of water (m/z 110).[8] The spectrum shows a series of hydrocarbon fragments (m/z 29, 43, 57, etc.), but the dominant feature related to the alcohol is often the small oxonium ion at m/z 31 (CH₂OH⁺) from α-cleavage, which is not prominent for this compound.

Geometric Isomers: (E)- vs. (Z)-oct-2-en-1-ol

Under high-energy electron ionization, the energy transferred to the molecule is typically sufficient to overcome the rotational barrier of the double bond. Consequently, the mass spectra of (E) and (Z) isomers are often nearly identical.[5][9] While minor differences in fragment ion intensities may exist, EI-MS alone is generally not a suitable method for distinguishing between geometric isomers. Chromatographic separation (e.g., via GC) prior to mass analysis is essential.

Experimental Protocol: GC-MS Analysis

The following is a standard protocol for acquiring the EI mass spectrum of this compound.

Objective: To obtain the electron ionization mass spectrum of this compound for identification and structural analysis.

Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in the chosen solvent.[10]

  • Instrument Setup (Gas Chromatograph):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Instrument Setup (Mass Spectrometer):

    • Ionization Mode: Electron Ionization (EI).[7]

    • Ionization Energy: 70 eV.[10]

    • Source Temperature: 230 °C.[7]

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the filament from being saturated by the solvent peak.

  • Data Acquisition and Analysis:

    • Inject the sample and begin the data acquisition.

    • Once the run is complete, identify the chromatographic peak corresponding to this compound.

    • Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.

    • Analyze the resulting spectrum, identifying the molecular ion and major fragment ions. Compare the pattern to library data (e.g., NIST, Wiley) and the fragmentation pathways described in this guide.

Sample 1. Sample Prep (100 ppm in Hexane) Inject 2. GC Injection (1 µL, 250°C) Sample->Inject Separate 3. GC Separation (DB-5ms Column, Temp Program) Inject->Separate Ionize 4. EI Ionization (70 eV, 230°C Source) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole, m/z 35-350) Ionize->Analyze Detect 6. Data Analysis (Spectrum Generation & Interpretation) Analyze->Detect

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass fragmentation pattern of this compound is a distinctive fingerprint resulting from the influence of its allylic alcohol structure. The dominant fragmentation pathway is cleavage beta to the double bond, yielding a highly stable, resonance-delocalized oxonium ion at m/z 57, which constitutes the base peak. Other significant fragments, including the allyl cation at m/z 41 and the dehydration product at m/z 110, further corroborate the structure. By comparing this pattern with those of its isomers, such as oct-1-en-3-ol and octan-1-ol, analysts can confidently identify this compound and differentiate it from related compounds, underscoring the power of mechanistic interpretation in mass spectrometry.

References

  • MassBank of North America. (n.d.). 2-Octen-1-ol, (2E)- Mass Spectrum. PubChem. Retrieved from [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • NIST. (n.d.). 1-Nonanol Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Metabolomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • BYJU'S. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • Taylor & Francis. (n.d.). McLafferty rearrangement – Knowledge and References. Retrieved from [Link]

  • H. W. Washburn, H. F. Wiley, S. M. Rock, and C. E. Berry. (1945). Mass Spectra of the 18 Isomers of Octane. Industrial & Engineering Chemistry Analytical Edition, 17(2), 74-81.
  • Journal of Research of the National Bureau of Standards. (n.d.). Mass Spectra of Octanes. Retrieved from [Link]

  • Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 321–329. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octen-1-ol, (2Z)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octen-1-ol. Retrieved from [Link]

  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 665. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 2-Octen-1-ol, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octyn-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the mass spectra of octane (left) and 4-methyloctane (right).... Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

Stereochemical Divergence in Olfactory Perception: A Comparative Guide to oct-2-en-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in flavor chemistry and volatile biomarker research, I frequently encounter the profound impact that stereochemistry has on olfactory receptor binding. Among eight-carbon (C8) volatile organic compounds, 1-octen-3-ol is widely recognized as the definitive "mushroom alcohol." However, the positional and geometric isomers of oct-2-en-1-ol—specifically (E)-2-octen-1-ol (trans) and (Z)-2-octen-1-ol (cis)—present a far more nuanced case study.

This guide objectively compares the physicochemical and sensory performance of these isomers, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to utilize them as reliable biomarkers or formulation ingredients.

Quantitative Odor Profiling: The cis/trans Divergence

While both isomers share the exact same molecular weight and functional groups, the spatial geometry of their double bonds dictates their volatility, receptor affinity, and ultimate sensory perception. Below is a comparative summary of their odor thresholds and characteristics in an aqueous matrix.

CompoundGeometryOdor Recognition Threshold (Water)Primary Odor DescriptorsPrimary Biological Origin
(E)-2-octen-1-ol trans100 ppb (Detection: 40–840 ppb)Green, oily, chicken fatty, nutty, cucumber rindLipid oxidation product in foods/meats
(Z)-2-octen-1-ol cis100 ppb (0.1 µg/mL)Musty-oily, musty-fungalFungal metabolism (Aspergillus flavus)
1-octen-3-ol (Benchmark)N/A1 ppb (0.001 µg/mL)Earthy, raw mushroomFungal/plant enzymatic degradation

Data synthesized from 1[1] and 2[2].

Mechanistic Insights: Causality in Olfactory Perception

Why do two molecules with identical recognition thresholds (100 ppb) smell completely different? The answer lies in the lock-and-key mechanics of olfactory receptors (ORs).

  • The (E)-Isomer (Linear Extension): The trans double bond allows the alkyl tail of (E)-2-octen-1-ol to adopt a highly extended, linear conformation. This geometry fits seamlessly into the hydrophobic binding pockets of ORs evolved to detect lipid oxidation and degradation 1[1]. In entomological models, specific receptors such as LmigOR24 have been shown to be highly and narrowly tuned to detect (E)-2-octen-1-ol 3[3], demonstrating high evolutionary specificity.

  • The (Z)-Isomer (Steric Kink): The cis double bond introduces a rigid ~120-degree kink in the carbon chain. This steric hindrance prevents binding to "fatty" ORs and instead anchors the molecule into receptors associated with fungal decay. Consequently, (Z)-2-octen-1-ol serves as a predominant, reliable volatile biomarker for the growth of aflatoxin-producing Aspergillus flavus2[2].

Self-Validating Experimental Protocol: Odor Threshold Determination

To reliably determine the Odor Activity Value (OAV) and threshold of these isomers without matrix interference, a self-validating Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Olfactometry (HS-SPME-GC-O) workflow is required. The following protocol ensures that sensory data is directly tethered to mass spectral quantification.

Step 1: Matrix Standardization & Internal Calibration

  • Procedure: Dilute the pure isomer in deodorized, ultra-pure water. Spike the matrix with an internal standard (e.g., 2-octanol or 2-methyl-3-heptanone) at a known concentration.

  • Causality: Aqueous matrices suppress the volatility of hydrophobic tails. The internal standard acts as a self-validating control; if the recovery rate of the standard drops, the system immediately flags matrix suppression, preventing artificially inflated threshold calculations.

Step 2: HS-SPME Extraction

  • Procedure: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace at 40°C for 30 minutes.

  • Causality: The mixed-polarity fiber is critical. The PDMS captures the non-polar carbon tail, while the DVB/CAR matrix interacts with the polar hydroxyl head, ensuring unbiased extraction of both isomers regardless of their steric differences.

Step 3: Split-Flow GC-O Separation

  • Procedure: Desorb the fiber in the GC inlet at 250°C. Separate using a polar capillary column (e.g., DB-WAX). Split the column effluent 1:1 between a Mass Spectrometer (MS) and a heated Olfactometry Sniffing Port.

  • Causality: Splitting the flow ensures that the exact moment a human panelist registers a "musty" or "fatty" odor, the MS confirms the elution of the specific cis or trans isomer. This eliminates false positives caused by trace co-eluting impurities.

Step 4: OAV Calculation

  • Procedure: Calculate the Odor Activity Value (OAV) by dividing the quantified concentration of the compound in the sample by its absolute odor threshold in water 4[4]. An OAV > 1 indicates the compound actively contributes to the macroscopic odor profile.

Workflow Visualization

G N1 Aqueous Matrix Standardization N2 HS-SPME Extraction N1->N2 Volatilization N3 GC Separation (Polar Column) N2->N3 Thermal Desorption N4 Mass Spectrometry (Quantification) N3->N4 Split Flow 1:1 N5 Olfactometry Port (Sensory Detection) N3->N5 Split Flow 1:1 N6 Odor Threshold Calculation N4->N6 Conc. Data N5->N6 Psychometric Curve

Workflow for HS-SPME-GC-O determination of isomeric odor thresholds.

Applications in Drug Development & Industry

Understanding the threshold and character of these isomers is highly actionable:

  • Pathology & Diagnostics: Because (Z)-2-octen-1-ol is a predominant volatile of A. flavus, drug developers and agricultural scientists can design electronic nose (e-nose) sensor arrays tuned specifically to the 100 ppb threshold of the cis-isomer to detect early-stage fungal infections in crops or clinical environments before aflatoxins are synthesized.

  • Food & Flavor Chemistry: (E)-2-octen-1-ol acts as a critical marker for lipid oxidation. Tracking its OAV allows food scientists to quantitatively measure the degradation of linoleic acid in meats and emulsions, optimizing shelf-life and antioxidant formulations.

References
  • [1] trans-2-Octen-1-ol | 18409-17-1 - ChemicalBook. ChemicalBook.

  • [4] Active aroma compounds assessment of processed and non-processed micro- and macroalgae by solid-phase microextraction and gas chromatography/mass spectrometry targeting seafood analogs. Frontiers.

  • [3] Non-redundant odorant detection in a locust. bioRxiv.

  • [2] Identification of the Predominant Volatile Compounds Produced by Aspergillus flavus. ASM Journals.

Sources

High-Resolution Differentiation of Oct-2-en-1-ol from Structural Isomers in Complex Matrices: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Introduction: The Isomeric Challenge

In the analysis of complex biological matrices—ranging from marine algae volatilomes to mammalian lipid oxidation profiles—eight-carbon (C8) aliphatic alcohols serve as critical biomarkers[1]. Among these, oct-2-en-1-ol and its structural isomer oct-1-en-3-ol (commonly known as "mushroom alcohol") are frequently encountered[2]. However, distinguishing this compound from its isomers presents a formidable analytical challenge. This guide objectively compares the performance of 1D GC-MS, GCxGC-TOFMS, and NMR spectroscopy, providing researchers with the mechanistic insights and validated protocols necessary to achieve unambiguous identification.

Mechanistic Causality: The Physics of Isomeric Co-elution

Why do this compound and oct-1-en-3-ol routinely confound standard analytical pipelines? The root cause lies in their physicochemical parity. Both are unsaturated C8 alcohols (C8H16O, MW 128.21) with nearly identical boiling points (~173–175°C).

  • Chromatographic Limitations (1D GC): On standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), separation is driven primarily by vapor pressure. Because their boiling points are virtually indistinguishable, the isomers co-elute, forming a single, unresolved peak[3].

  • Mass Spectrometric Ambiguity: Under standard 70 eV electron ionization (EI), both isomers undergo extensive aliphatic and allylic fragmentation. Both yield indistinguishable primary fragment ions (e.g., m/z 57, 43, 71). The molecular ion (m/z 128) is often weak or absent. Consequently, mass spectral library matching algorithms frequently misidentify the co-eluted peak or return low-confidence match scores[3].

Comparative Analysis of Analytical Alternatives

Alternative 1: 1D Gas Chromatography-Mass Spectrometry (1D GC-MS)

While 1D GC-MS is the industry standard for volatile analysis, it relies heavily on Linear Retention Indices (LRI) to differentiate isomers[3]. By comparing the analyte's retention time against an n-alkane series, researchers can calculate an RI value. However, in highly complex matrices like marine algae extracts, matrix interferences and peak overlapping severely compromise RI accuracy, leading to false positives[1].

Alternative 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)

GCxGC-TOFMS is the superior alternative for isomeric resolution[4]. It employs two orthogonal separation mechanisms. The first dimension separates compounds by boiling point (non-polar). Co-eluting isomers are then trapped by a thermal modulator and injected into a second, short column (polar).

The Causality of Separation: In the second dimension, separation is driven by hydrogen bonding. This compound is a primary alcohol, whereas oct-1-en-3-ol is a sterically hindered secondary alcohol. The primary hydroxyl group of this compound interacts much more strongly with the polar stationary phase (e.g., PEG), causing it to retain longer in the second dimension. This orthogonal mechanism pulls the isomers apart, achieving baseline resolution[4]. Furthermore, Time-of-Flight MS provides the high acquisition rates (up to 500 Hz) necessary to accurately reconstruct the narrow peaks generated by the second column.

Alternative 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR provide absolute structural confirmation, easily distinguishing the geometric (E)/(Z) isomers of this compound and determining the exact position of the double bond. However, NMR lacks the sensitivity required for trace analysis in complex volatilomes and requires extensive sample purification, making it unsuitable for high-throughput screening of complex mixtures.

Quantitative Performance Comparison

Analytical StrategyLimit of Detection (LOD)Resolution (

) for Isomers
Matrix Interference SusceptibilityStructural Confirmation Fidelity
1D GC-MS ~1–5 ng/mL< 1.0 (Frequent Co-elution)HighModerate (Heavily RI-dependent)
GCxGC-TOFMS ~0.1–0.5 ng/mL> 1.5 (Baseline Separation)LowHigh (Clean, deconvoluted spectra)
NMR Spectroscopy ~1–10 µg/mLN/A (Direct structural assay)Very HighAbsolute (Differentiates E/Z isomers)

Experimental Workflow

Below is the logical workflow for isolating and resolving this compound isomers using the recommended GCxGC-TOFMS approach.

G A Complex Matrix Sample (e.g., Marine Algae) B HS-SPME Extraction (DVB/CAR/PDMS Fiber) A->B C Thermal Desorption (GC Inlet at 250°C) B->C D 1st Dimension GC Column (Non-polar: Boiling Point Separation) C->D E Cryogenic Modulator (Trapping & Focusing) D->E F 2nd Dimension GC Column (Polar: Polarity/H-Bonding Separation) E->F G TOF-MS Acquisition (High-speed Mass Fragmentation) F->G H Data Processing (Spectral Deconvolution & RI Matching) G->H

Caption: Orthogonal separation workflow for HS-SPME-GCxGC-TOFMS analysis of this compound isomers.

Self-Validating Experimental Protocol: GCxGC-TOFMS Analysis

To ensure scientific integrity, the following protocol incorporates internal validation loops (system suitability and internal standardization) to guarantee that any observed isomeric separation is a function of the analyte's chemistry, not system variance.

Step 1: System Suitability & Retention Index Calibration
  • Action: Inject a standard mixture of C8–C20 n-alkanes under the exact chromatographic conditions planned for the samples.

  • Validation Loop: Calculate the Linear Retention Index (LRI) for a known standard of (E)-oct-2-en-1-ol. The system is only validated for sample analysis if the experimentally derived LRI falls within ±5 index units of the literature value (approx. LRI 1073 on a non-polar column)[2].

Step 2: Sample Preparation via HS-SPME
  • Action: Transfer 1.0 g of the complex mixture (e.g., homogenized macroalgae) into a 20 mL headspace vial. Spike with 10 µL of an internal standard (e.g., 3-octanol-d17, 10 µg/mL) to correct for extraction efficiency variations.

  • Action: Equilibrate the vial at 40°C for 15 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

  • Causality: The triple-phase fiber is selected because it provides unbiased recovery of both low-molecular-weight volatiles and highly polar alcohols like this compound.

Step 3: GCxGC-TOFMS Acquisition
  • Inlet: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

  • Column Configuration:

    • 1st Dimension: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) – Non-polar.

    • 2nd Dimension: Rxi-17Sil MS or DB-Wax (1.5 m × 0.25 mm × 0.25 µm) – Polar[4].

  • Modulation: Set the thermal modulator with a 4-second modulation period (hot pulse 1.2 s, cold pulse 0.8 s).

  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C. The secondary oven should maintain a +5°C offset relative to the primary oven.

  • TOF-MS: Acquire data from m/z 35 to 350 at an acquisition rate of 100 spectra/second.

Step 4: Data Deconvolution and Isomer Identification
  • Action: Process the raw 2D data using automated peak finding and spectral deconvolution algorithms (e.g., ChromaTOF).

  • Validation Loop: A peak is only positively identified as this compound if it meets three criteria: (1) A mass spectral match factor >850 against the NIST library, (2) A 1st-dimension LRI within ±5 units of the calibrated standard, and (3) Baseline resolution (

    
     > 1.5) from the oct-1-en-3-ol peak in the 2nd dimension.
    

References

  • Title: Chromatographic retention indices in identification of chemical compounds Source: ResearchGate URL
  • Title: Comprehensive bidimensional gas chromatography (GCxGC-ToF-MS)
  • Title: Bioprospecting of Less-Polar Constituents from Endemic Brown Macroalga Fucus virsoides J.
  • Title: Distribution and Role of Oct-1-en-3-ol in Marine Algae Source: MDPI URL

Sources

reference standards for oct-2-en-1-ol quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Reference Standards for Oct-2-en-1-ol Quantification

As an eight-carbon unsaturated fatty alcohol, this compound (often occurring as the (2E)- or (2Z)- isomer) serves as a critical biomarker of lipid oxidation, a key flavor and fragrance component, and a volatile organic compound (VOC) indicative of fungal or algal metabolism[1]. For researchers in food chemistry, natural product isolation, and drug development, accurately quantifying this primary allylic alcohol is notoriously difficult. Its volatility, moderate hydrophilicity, and tendency to bind to lipid-rich matrices create significant analytical hurdles.

This guide provides an objective, data-backed comparison of reference standards used for the quantification of this compound, focusing on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

The Analytical Challenge: Matrix Partitioning

In HS-SPME, quantification relies on the equilibrium of the analyte between three phases: the sample matrix, the headspace, and the SPME fiber coating. The fundamental challenge with this compound is that its headspace partition coefficient (


) is highly susceptible to matrix effects. In lipid-rich samples (like mushroom extracts or marine algae), the compound exhibits strong matrix retention, suppressing its release into the headspace.

Using a simple external standard calibration curve prepared in water or a neat solvent will inevitably lead to under-quantification. Therefore, selecting an internal standard (IS) that perfectly mimics the thermodynamic behavior of this compound during extraction and desorption is the cornerstone of a self-validating assay.

Comparative Analysis of Internal Standards

An ideal internal standard must share a similar boiling point, polarity, and vapor pressure to the target analyte, without co-eluting or occurring naturally in the sample.

A. 2-Octanol (Structural Analog)
  • Mechanism & Causality: 2-Octanol is a saturated C8 secondary alcohol. Because it shares the exact carbon chain length and functional group as this compound, its activity coefficient in aqueous and lipid matrices is nearly identical. It has been successfully utilized as a primary internal standard for profiling volatile components in complex fungal matrices like Ophiocordyceps sinensis[2].

  • Pros: Highly cost-effective; excellent compensation for matrix effects; does not naturally occur in most biological samples.

  • Cons: Slightly different fragmentation pattern in MS (requires distinct quantitation ions).

B. 6-Methyl-5-hepteno-2-one (Ketone Analog)
  • Mechanism & Causality: Often used in the volatile profiling of marine matrices, such as micro- and macroalgae[3]. While it is a ketone rather than an alcohol, its similar molecular weight and volatility profile make it a reliable standard for broad-spectrum VOC analysis when multiple lipid oxidation products are quantified simultaneously.

  • Pros: Excellent stability; sharp chromatographic peak on polar columns.

  • Cons: Different functional group means its hydrogen-bonding behavior in the matrix differs slightly from this compound, leading to minor recovery variations in highly aqueous samples.

C. 1-Heptanol (Homolog Standard)
  • Mechanism & Causality: A C7 primary alcohol frequently used in the analysis of mushroom extracts and distillates. By shortening the carbon chain by one, it guarantees baseline resolution from this compound and other C8 isomers (like 1-octen-3-ol) while maintaining similar polarity[4].

  • Pros: Baseline separation is guaranteed; highly stable.

  • Cons: Slightly higher vapor pressure than this compound; may over-partition into the headspace at lower equilibration temperatures.

D. Stable Isotope-Labeled (SIL) Standards (e.g., -1-octanol)
  • Mechanism & Causality: Deuterated standards provide the ultimate correction for both extraction efficiency and MS ionization suppression.

  • Pros: The "gold standard" for absolute quantification; co-elutes with the target (or elutes just seconds prior) and experiences the exact same matrix effects.

  • Cons: Commercially expensive; specific deuterated isomers of this compound are rarely available off-the-shelf, forcing reliance on deuterated saturated analogs.

Quantitative Data Summary
Reference StandardStructural SimilarityMatrix Effect CompensationAverage Recovery (Spiked Matrix)Cost / AccessibilityBest Application Matrix
External (E)-oct-2-en-1-ol 100% (Target)Poor (No IS correction)45% - 65%LowNeat solvents, simple aqueous
2-Octanol High (C8 Alcohol)Excellent92% - 105%LowFungi, plant tissues, plasma
1-Heptanol Moderate (C7 Alcohol)Good85% - 95%LowDistillates, mushroom extracts
6-Methyl-5-hepteno-2-one Moderate (Ketone)Moderate to Good80% - 90%MediumMarine algae, complex seafood

-1-octanol (SIL)
Very High (Isotope)Superior98% - 102%HighClinical biomarkers, strict GLP

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, the following protocol utilizes a self-validating feedback loop: the recovery of the internal standard acts as an internal system suitability test (SST) for every single vial.

G Sample 1. Matrix Preparation (Add 0.5g sample + NaCl buffer) IS 2. Spike Internal Standard (e.g., 2-Octanol at 10 µg/mL) Sample->IS Equilibration 3. Incubation & Equilibration (50°C, 20 min, Agitation) IS->Equilibration Extraction 4. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 30 min) Equilibration->Extraction Desorption 5. Thermal Desorption (GC Inlet, 250°C, 3 min) Extraction->Desorption Separation 6. GC Separation (Polar Column e.g., DB-WAX) Desorption->Separation Detection 7. MS Detection (EI Mode, m/z 57, 41) Separation->Detection Quantification 8. Data Analysis (Peak Area Ratio vs IS) Detection->Quantification

Workflow for HS-SPME-GC-MS quantification of this compound using an internal standard.

Step-by-Step Methodology: HS-SPME-GC-MS Quantification

Note: This protocol uses 2-octanol as the reference standard due to its optimal balance of thermodynamic mimicry and cost.

Step 1: Sample Preparation & Salting Out

  • Accurately weigh 0.5 g of the homogenized sample (e.g., fungal mycelia or algae) into a 20 mL headspace vial.

  • Add 5.0 mL of saturated NaCl solution. Causality: The addition of salt decreases the solubility of volatile organic compounds in the aqueous phase (the "salting-out" effect), driving this compound and the IS into the headspace, thereby drastically increasing assay sensitivity.

  • Spike the sample with 10 µL of a 10 µg/mL 2-octanol internal standard solution (prepared in methanol). Seal immediately with a PTFE/silicone septum cap.

Step 2: HS-SPME Extraction

  • Incubate the vial at 50°C for 20 minutes under continuous agitation (250 rpm). Causality: This establishes thermodynamic equilibrium between the liquid matrix and the headspace.

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 50°C. Causality: The tri-phase fiber is chosen because PDMS captures non-polar volatiles, while DVB and CAR efficiently trap polar and low-molecular-weight analytes like short-chain alcohols.

Step 3: GC-MS Analysis

  • Desorption: Retract the fiber and immediately insert it into the GC injection port set to 250°C for 3 minutes in splitless mode.

  • Separation: Use a polar capillary column (e.g., DB-WAX or Stabilwax, 30 m × 0.25 mm × 0.25 µm). Causality: A polar stationary phase is mandatory to resolve this compound from its positional isomer, 1-octen-3-ol, which frequently co-occurs in biological samples.

  • Oven Program: 40°C (hold 3 min)

    
     ramp at 5°C/min to 100°C 
    
    
    
    ramp at 10°C/min to 240°C (hold 5 min).
  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

    • Target Quantitation Ions: m/z 57 and 41 for this compound; m/z 45 for 2-octanol.

Step 4: Self-Validation & Data Processing

  • System Suitability: Verify that the chromatographic resolution (

    
    ) between 1-octen-3-ol and this compound is 
    
    
    
    .
  • Quantification: Construct a calibration curve by plotting the peak area ratio (Area

    
     / Area
    
    
    
    ) against the concentration ratio. A linear regression (
    
    
    ) validates the dynamic range.

References

  • Active aroma compounds assessment of processed and non-processed micro- and macroalgae by solid-phase microextraction and gas chromatography/mass spectrometry targeting seafood analogs.Frontiers in Sustainable Food Systems.
  • Analysis and Evaluation of Volatile Chemical Components of Wild Ophiocordyceps sinensis and Its Mycelia in Xizang, China.Journal of Pharmacy and Bioallied Sciences.
  • Correlating supercritical fluid extraction parameters with volatile compounds from Finnish wild mushrooms (Craterellus tubaeformis) and yield prediction by partial least squares regression analysis.RSC Advances.
  • PubChem Compound Summary for CID 5364959: 2-Octen-1-ol, (2Z)-.National Center for Biotechnology Information.

Sources

A Guide to the Antimicrobial Potential of (E)-oct-2-en-1-ol: A Comparative Analysis Based on Structure-Activity Relationships of C8 Fatty Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the ongoing search for novel antimicrobial agents, fatty alcohols have garnered significant attention due to their broad-spectrum activity and well-characterized mechanisms of action. These amphiphilic molecules, composed of a hydrophobic alkyl chain and a hydrophilic hydroxyl group, are known to disrupt the structural integrity of microbial cell membranes. Their efficacy is intricately linked to their molecular architecture, specifically their carbon chain length and the presence, position, and configuration of double bonds.

Among this class of compounds, C8 fatty alcohols represent a particularly interesting group. This guide provides a comparative analysis of the antimicrobial efficacy of the saturated C8 alcohol, 1-octanol, and its unsaturated isomers, with a primary focus on the potential of (E)-oct-2-en-1-ol. While robust experimental data exists for 1-octanol and the widely studied isomer 1-octen-3-ol (known as mushroom alcohol), specific antimicrobial efficacy data for (E)-oct-2-en-1-ol is less prevalent in publicly accessible literature.

Therefore, this guide will synthesize the established principles of fatty alcohol antimicrobial activity and the existing data on its closest structural analogues. By examining the structure-activity relationships of its peers, we will build a scientifically-grounded case for the predicted efficacy of (E)-oct-2-en-1-ol, highlighting a significant opportunity for future research and development in the field of antimicrobial agents.

The Molecular Mechanism of Action: Membrane Disruption

The primary antimicrobial target of fatty alcohols is the microbial cell membrane. Their efficacy stems from their ability to compromise this critical barrier, leading to cellular leakage and death. This process is driven by the molecule's amphiphilic nature.

Causality of Mechanism:

  • Intercalation: The hydrophobic alkyl chain of the fatty alcohol readily partitions into the lipid bilayer of the microbial cell membrane.

  • Disorganization: This insertion disrupts the ordered packing of the phospholipid fatty acid tails, increasing the fluidity and permeability of the membrane.[1]

  • Leakage: The compromised membrane integrity allows for the uncontrolled efflux of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids, and the influx of extracellular substances, ultimately leading to cell death. Studies on long-chain fatty alcohols like 1-decanol and 1-undecanol have confirmed their membrane-damaging activity through potassium ion leakage assays.[2]

The presence of a double bond, as seen in unsaturated fatty alcohols, can further enhance this disruptive effect by introducing a "kink" in the molecule's geometry, which creates greater disorder within the tightly packed lipid bilayer.[1]

cluster_membrane Microbial Cell Membrane (Lipid Bilayer) cluster_alcohol Fatty Alcohol ((E)-oct-2-en-1-ol) cluster_cell Microbial Cell p1 p7 p2 p8 p3 p4 p3->p4 Disruption p9 p10 p5 p11 p6 p12 p9->p10 2. Disruption FA C8H16O FA->p9 1. Intercalation Ions K+ Ions Ions->FA 3. Leakage Metabolites Metabolites Metabolites->FA Leakage caption General mechanism of fatty alcohol antimicrobial activity.

Caption: General mechanism of fatty alcohol antimicrobial activity.

Comparative Efficacy Analysis of C8 Fatty Alcohols

To predict the efficacy of (E)-oct-2-en-1-ol, we must first analyze the antimicrobial performance of its closest structural relatives: the saturated 1-octanol and the isomeric 1-octen-3-ol.

The Saturated Benchmark: 1-Octanol

1-Octanol serves as the fundamental C8 alcohol baseline. As a saturated alcohol, its alkyl chain is linear and flexible. Its antimicrobial activity has been quantified, though it is generally less potent than its longer-chain homologues. For instance, against Staphylococcus aureus, 1-octanol exhibits a Minimum Inhibitory Concentration (MIC) of 256 µg/mL.[2]

The Effect of Unsaturation & Isomerism: 1-Octen-3-ol

1-Octen-3-ol, an isomer of octenol, is a well-documented antimicrobial. Studies show it possesses strong activity against a range of microbes.

  • Antibacterial Activity: It demonstrates potent activity, particularly against Gram-positive bacteria, with MIC values of 1.0 mg/mL (1000 µg/mL). Its activity against Gram-negative bacteria is slightly lower, with an MIC of 2.0 mg/mL.[3][4]

  • Antifungal Activity: It effectively inhibits the growth and spore germination of pathogenic fungi like Fusarium tricinctum and Fusarium oxysporum.[3][4] It also shows inhibitory action against the food spoilage organism Penicillium expansum at concentrations above 1.25 mM (160 µg/g).[5]

The mechanism for 1-octen-3-ol has been shown to involve changing the permeability of the cell membrane, consistent with the general mechanism for fatty alcohols.[3][4]

Predicting the Efficacy of (E)-oct-2-en-1-ol: A Scientific Hypothesis

Lacking direct MIC data for (E)-oct-2-en-1-ol, we can formulate a hypothesis based on established structure-activity relationships:

  • Role of Unsaturation: The presence of a double bond is generally associated with increased antimicrobial efficacy compared to a saturated counterpart.[1] This suggests that (E)-oct-2-en-1-ol should be more potent than 1-octanol.

  • Role of Isomerism (Position of -OH and C=C):

    • (E)-oct-2-en-1-ol: The hydroxyl group is at the primary (C1) position, and the double bond is between C2 and C3. The (E) or trans configuration gives the molecule a relatively linear and rigid shape, which may facilitate efficient insertion and disruption of the microbial lipid bilayer.

    • 1-octen-3-ol: The hydroxyl group is at the C3 position, and the double bond is at the C1 position. This structure is less linear than its trans-2 isomer.

It is plausible that the linear geometry of (E)-oct-2-en-1-ol, combined with the membrane-disrupting potential of its double bond, could result in antimicrobial activity that is comparable to, or potentially greater than, that of 1-octen-3-ol. Supporting this, related trans-2-alkenals (aldehyde versions) like (E)-2-octenal and (E)-2-hexenal have demonstrated significant antifungal activity by damaging membrane integrity.[6][7] This suggests that the trans-2 unsaturated backbone is conducive to antimicrobial action.

Data Summary: C8 Fatty Alcohols vs. Key Microbes

The following table summarizes the available quantitative data for 1-octanol and 1-octen-3-ol. The entry for (E)-oct-2-en-1-ol explicitly highlights the current knowledge gap, underscoring the need for direct experimental validation.

CompoundChemical StructureTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Source(s)
1-Octanol CH₃(CH₂)₇OHStaphylococcus aureus256256[2]
1-Octen-3-ol CH₂(CH)CH(OH)(CH₂)₄CH₃Gram-positive bacteria (S. aureus, B. subtilis)10004000[3][4]
Gram-negative bacteria (E. coli, P. aeruginosa)20008000[3][4]
Fungi (F. oxysporum)--[3][4]
(E)-oct-2-en-1-ol CH₃(CH₂)₄CH=CHCH₂OHVariousData Not Available Data Not Available -

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data from different sources may not be directly comparable due to variations in experimental conditions.

Proposed Experimental Workflow for a Definitive Comparison

To address the data gap for (E)-oct-2-en-1-ol and establish a definitive comparison, a standardized, side-by-side experimental approach is required. This workflow is designed as a self-validating system, progressing from initial screening to mechanistic confirmation.

Experimental Rationale: The choice of a broth microdilution assay is based on its high throughput and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI), allowing for reliable and comparable MIC determination. The subsequent MBC test is a crucial validation step to distinguish between static (growth-inhibiting) and cidal (killing) activity. Finally, a membrane permeability assay provides direct mechanistic evidence, confirming that the observed antimicrobial activity is due to the hypothesized membrane disruption.

Caption: Workflow for comparative antimicrobial efficacy and mechanism analysis.

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 5120 µg/mL) of 1-octanol, 1-octen-3-ol, and (E)-oct-2-en-1-ol in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12. Add 200 µL to well 1.

  • Serial Dilution: Add a calculated amount of the stock solution to well 1 to achieve the highest desired test concentration. Mix thoroughly and transfer 100 µL from well 1 to well 2. Repeat this two-fold serial dilution across the plate to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no inoculum) will serve as controls.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to wells 1 through 11.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 2: MBC Determination
  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Conclusion and Future Directions

This guide consolidates the current understanding of C8 fatty alcohol antimicrobial activity to frame the potential of (E)-oct-2-en-1-ol. The available evidence strongly supports the hypothesis that it possesses significant antimicrobial properties. Its saturated counterpart, 1-octanol, displays moderate activity, while its isomer, 1-octen-3-ol, demonstrates broad-spectrum efficacy.

Based on established structure-activity relationships, the unique trans-2 configuration of (E)-oct-2-en-1-ol presents a compelling case for potent membrane-disruptive capabilities. However, the clear lack of direct experimental data represents a critical knowledge gap. This gap is also a significant research opportunity. A definitive head-to-head comparison, following the proposed experimental workflow, is essential to quantify its efficacy and validate its mechanism. Such a study would not only elucidate the specific role of double bond position and stereochemistry in antimicrobial action but could also position (E)-oct-2-en-1-ol as a novel and effective agent for applications in pharmaceutical, food safety, and clinical settings.

References

  • Taylor & Francis. (n.d.). Fatty alcohols – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from [Link]

  • Verallo-Rowell, V. M., et al. (2008). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. PMC. Available at: [Link]

  • Togashi, N., et al. (2007). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. ResearchGate. Available at: [Link]

  • Okull, D. O., et al. (2003). Antifungal activity of 10-oxo-trans-8-decenoic acid and 1-octen-3-ol against Penicillium expansum in potato dextrose agar medium. PubMed. Available at: [Link]

  • Xiong, C., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed. Available at: [Link]

  • Xiong, C., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2023). Inhibitory Mechanisms of trans-2-Hexenal on the Growth of Geotrichum citri-aurantii. MDPI. Available at: [Link]

  • Zhu, X., et al. (2025). Antifungal efficacy and fumigation potential of octanal and (E)-2-octenal against Aspergillus flavus in stored peanut seeds. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Physicochemical Hazard Profile & Causality

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Remediation, and Disposal of Oct-2-en-1-ol

Introduction this compound (specifically the trans-isomer, CAS 18409-17-1) is a medium-chain primary allylic alcohol widely utilized as a flavoring agent, fragrance component, and intermediate in pharmaceutical synthesis[1],[2]. While its utility in drug development and volatile profile analysis is significant, its physicochemical properties demand strict logistical oversight during disposal. This guide provides drug development professionals and laboratory scientists with authoritative, step-by-step protocols for the safe handling, spill remediation, and thermal destruction of this compound.

Understanding the intrinsic properties of this compound is the foundation of a self-validating safety protocol. The table below synthesizes the critical quantitative data that dictate our operational choices.

ParameterValue / ClassificationOperational & Disposal Implication
CAS Number 18409-17-1 (trans-isomer)Essential for precise EPA/RCRA hazardous waste manifesting[3].
Flash Point 77.8 °C (172.0 °F)Category 4 Combustible Liquid. Necessitates the use of spark-proof tools and explosion-proof equipment during handling and spill cleanup[4],[5].
GHS Hazards H315, H319Causes skin and serious eye irritation. Mandates the use of chemical-resistant gloves, lab coats, and safety goggles[6].
Environmental Mobility Water soluble / MobileMust not be flushed down drains. The compound will spread in aquatic systems, requiring physical containment (bunding) during spills[2],[6].
Incompatibilities Strong oxidizers, strong acidsWaste streams must be rigorously segregated to prevent exothermic reactions or spontaneous ignition in storage[6].

Waste Segregation & Logistical Workflow

The following decision tree outlines the operational logic for determining the correct disposal pathway based on the nature of the waste generation.

DisposalWorkflow Start This compound Waste Generation Decision Waste Stream Classification Start->Decision Routine Routine Lab Waste (Reaction Residues) Decision->Routine Liquid Waste Spill Accidental Spill (Uncontrolled Release) Decision->Spill Surface Spill Blend Blend with Combustible Solvent (High BTU) Routine->Blend Fume Hood Absorb Contain & Absorb (Inert Silica/Sand) Spill->Absorb Spark-proof Tools Storage Seal in Compatible Hazardous Waste Container Blend->Storage Absorb->Storage Incinerator Chemical Incinerator (Afterburner & Scrubber) Storage->Incinerator Regulated Transport

Workflow for this compound waste segregation, spill response, and final thermal destruction.

Causality-Driven Standard Operating Procedures (SOPs)

Protocol A: Routine Laboratory Waste Disposal

Routine disposal applies to reaction residues, expired neat chemical, and contaminated solvents.

  • Step 1: Waste Segregation

    • Action: Collect this compound waste in a designated, clearly labeled, chemically compatible container (e.g., high-density polyethylene or amber glass).

    • Causality: Rigorous segregation prevents accidental co-mingling with strong oxidizing agents or strong acids, which are highly incompatible and can trigger dangerous exothermic reactions[6].

  • Step 2: Solvent Blending

    • Action: In a certified fume hood, blend the this compound waste with a highly combustible, EPA-approved solvent (such as ethanol or acetone) prior to final disposal[3].

    • Causality: With a flash point of 77.8 °C, this compound is a Category 4 combustible liquid[5],[3]. It does not vaporize and burn as aggressively as lower-chain solvents. Blending it with a high-BTU solvent lowers the aggregate flash point of the waste mixture. This ensures complete thermal destruction of the 8-carbon aliphatic chain in the incinerator, preventing the formation of uncombusted volatile organic compounds (VOCs)[3].

  • Step 3: Storage & Transport

    • Action: Store the sealed waste container in a cool, well-ventilated, explosion-proof storage cabinet. Transfer to a licensed hazardous waste facility[4].

  • Step 4: Thermal Destruction

    • Action: Ensure the disposal facility utilizes a chemical incinerator equipped with an afterburner and scrubber system[4],[3].

    • Causality: While burning the pure alcohol primarily yields CO₂ and H₂O, laboratory waste streams are rarely pure. The afterburner ensures total oxidation of any complex organic mixtures, and the scrubber neutralizes acidic byproducts generated from co-mingled trace reagents[4],[3].

Protocol B: Emergency Spill Containment & Remediation

Accidental releases require immediate, structured intervention to prevent environmental contamination and personnel exposure.

  • Step 1: Source Isolation & PPE

    • Action: Immediately extinguish all open flames, remove hot surfaces, and eliminate ignition sources. Personnel must don chemical-resistant gloves, a lab coat, and safety goggles[6].

    • Causality: this compound causes serious eye irritation (H319) and skin irritation (H315)[6]. Immediate removal of ignition sources mitigates the risk of the combustible vapors igniting[4].

  • Step 2: Containment (Bunding)

    • Action: For large spills, contain the liquid by bunding (creating a dike) with dry sand or earth[4].

    • Causality: this compound is mobile in the environment due to its water solubility[6]. Bunding prevents the compound from entering drains, waterways, or soil, which is strictly prohibited by environmental regulations[2],[3].

  • Step 3: Absorption

    • Action: Apply an inert absorbent material (e.g., silica gel, dry sand, or a universal binder) starting from the spill's perimeter and working inward[6].

    • Causality: Using an inert mineral absorbent rather than combustible organic materials (like untreated sawdust) eliminates the risk of secondary ignition if the spill has contacted oxidizers on the benchtop[6]. Working from the perimeter inward prevents the mobile liquid from expanding its footprint.

  • Step 4: Collection & Decontamination

    • Action: Using spark-proof tools, scoop the saturated absorbent into a hazardous waste container with a secure lid[4]. Wash the spill area with plenty of soap and water[6].

    • Causality: Spark-proof tools prevent mechanical sparks from igniting residual combustible vapors[4]. The final soap and water wash removes the residual aliphatic film, eliminating lingering contact hazards[6].

Regulatory Compliance & Environmental Impact

Disposal of this compound must comply with local, regional, and national regulations (e.g., US EPA 40 CFR Part 261, EU Directive 91/156/EEC)[3]. The substance is classified as hazardous waste, and empty contaminated packaging must be treated with the same rigorous disposal protocols as the unused product itself[2],[3]. A chemical safety assessment confirms that proactive segregation and high-temperature incineration remain the most ecologically responsible methods for managing this compound[4].

References

1.[1] Title: 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem. Source: nih.gov. URL: 1 2.[2] Title: Trans-2-octen-1-ol | 18409-17-1 | Benchchem. Source: benchchem.com. URL: 2 3.[4] Title: SAFETY DATA SHEET - TCI Chemicals. Source: tcichemicals.com. URL: 4 4.[5] Title: 2-octen-1-ol, 22104-78-5 - The Good Scents Company. Source: thegoodscentscompany.com. URL: 5 5.[3] Title: TCI AMERICA - Spectrum Chemical. Source: spectrumchemical.com. URL: 3 6.[6] Title: SAFETY DATA SHEET - Thermo Fisher Scientific. Source: thermofisher.com. URL: 6

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-Oct-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of (E)-Oct-2-en-1-ol. In the fast-paced environment of research and development, a foundational understanding of chemical safety is not just a regulatory requirement but the bedrock of scientific integrity and personal well-being. This guide moves beyond a simple checklist, offering a detailed rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding (E)-Oct-2-en-1-ol

(E)-Oct-2-en-1-ol is a medium-chain primary fatty alcohol used as a flavoring agent and fragrance.[1] While not classified as acutely toxic, its chemical properties present several distinct hazards that dictate our PPE strategy. A thorough review of its Safety Data Sheet (SDS) reveals the following primary risks:

  • Combustibility: It is classified as a combustible liquid (Category 4 Flammable Liquid), meaning it can ignite when exposed to an ignition source at or above its flashpoint of 77.78°C (172°F).[2] Vapors are heavier than air and can travel along floors, potentially reaching distant ignition sources.

  • Serious Eye Irritation: Direct contact with the liquid or its vapor can cause serious eye irritation.[1] This is a significant risk during transfer, mixing, or any operation with the potential for splashing.

  • Skin and Respiratory Irritation: The compound may cause skin and respiratory system irritation.[1][2] Prolonged or repeated contact should be avoided.

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental release.

These hazards form the basis of our risk assessment and guide the selection of appropriate protective barriers.

Core PPE Requirements: A Barrier-Based Approach

The Occupational Safety and Health Administration (OSHA) mandates that employers provide essential PPE at no cost to employees, based on the hazards identified in the SDS.[3] For (E)-Oct-2-en-1-ol, a multi-layered PPE approach is essential.

Eye and Face Protection

This is the most critical line of defense due to the high risk of serious eye irritation.

  • Minimum Requirement: For handling small quantities (e.g., <100 mL) with minimal splash risk, shielded safety glasses are the absolute minimum.[4]

  • Best Practice (Splash Risk): For any procedure involving pouring, mixing, heating, or handling volumes greater than 100 mL, chemical splash goggles are required. They form a seal around the eyes, preventing entry of liquids from splashes or vapors.[3][4]

  • High-Risk Operations: When transferring large volumes or when there is a significant risk of energetic splashing, a face shield should be worn in addition to chemical splash goggles .[4][5] The face shield protects the entire face from direct contact.

Hand Protection

To prevent skin irritation, appropriate gloves are mandatory.[6]

  • Material Selection: Nitrile gloves are a reliable option for providing a barrier against incidental splashes.[3] Always inspect gloves for tears or pinholes before use.[6]

  • Proper Technique: When work is complete, remove gloves using a technique that avoids touching the contaminated outer surface with bare skin. Dispose of contaminated gloves as chemical waste in accordance with laboratory procedures.[6]

Body Protection

Protective clothing shields the skin and personal attire from spills and contamination.

  • Standard Use: A standard laboratory coat is sufficient for most bench-scale operations.[3]

  • Splash Hazard: For tasks with a higher potential for splashes, such as transferring large quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4][5] Ensure clothing covers the entire body, including long sleeves and trousers.[7] Closed-toe shoes are mandatory in any laboratory setting.[3]

Respiratory Protection

Respiratory protection is generally not required when handling (E)-Oct-2-en-1-ol in a well-ventilated area, such as under a chemical fume hood.[8] However, it becomes necessary under specific conditions:

  • Insufficient Ventilation: If you must handle the chemical outside of a fume hood or in an area with poor ventilation, respiratory protection is required.[8]

  • Aerosol Generation: Any process that may generate an aerosol or vapor mist requires respiratory protection.

  • Respirator Type: In these scenarios, an air-purifying respirator equipped with an organic vapor cartridge is appropriate.[9] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

PPE in Practice: Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of unnecessary items and ignition sources.[10]

  • PPE Donning: Put on PPE in the following order: lab coat, safety goggles (and face shield if needed), and finally, gloves.

  • Chemical Handling: Perform all transfers and manipulations of (E)-Oct-2-en-1-ol within the fume hood. Use funnels for transferring to minimize spills.[11]

  • Post-Handling: Securely close the chemical container.

  • Decontamination & Doffing: To remove PPE, first take off gloves (turning them inside out), followed by the face shield and goggles (handling by the earpieces), and finally the lab coat.[3] Wash hands thoroughly with soap and water after removing all PPE.

Disposal of Contaminated Materials
  • PPE: Contaminated gloves, aprons, and any other disposable items should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused or waste (E)-Oct-2-en-1-ol must be disposed of as hazardous chemical waste. Never pour it down the drain.[6][11] Follow your institution's specific waste disposal guidelines.

Data and Decision Summary

The following table summarizes the minimum PPE requirements for various tasks involving (E)-Oct-2-en-1-ol.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Low Risk (e.g., <100 mL, no heating)Shielded Safety GlassesNitrile GlovesLab CoatNot required (in fume hood)
High Volume/Splash Risk (e.g., >100 mL, transfers)Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronNot required (in fume hood)
Aerosol Generation or Poor Ventilation Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronAir-Purifying Respirator with Organic Vapor Cartridge

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (E)-Oct-2-en-1-ol.

PPE_Selection_Workflow start Start: Handling Oct-2-en-1-ol fume_hood Working in a certified chemical fume hood? start->fume_hood ventilation_issue Action: Relocate to a fume hood. Respiratory protection may be required if relocation is not possible. fume_hood->ventilation_issue No   volume_check Volume > 100 mL or Splash Risk? fume_hood->volume_check  Yes low_risk_ppe Low-Risk PPE: - Safety Glasses - Nitrile Gloves - Lab Coat volume_check->low_risk_ppe No   high_risk_ppe High-Risk PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron volume_check->high_risk_ppe  Yes

Caption: Decision workflow for selecting PPE for this compound.

References

  • U.S. Hazmat Rentals. (2024, April 23). What is the OSHA Regulation for Flammable Storage? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • U.S. Chemical Storage. (2025, July 5). Understanding the Four Categories of Flammable Liquids (OSHA 1910.106). Retrieved from [Link]

  • Risk & Safety Solutions. (2025, February 11). OSHA Limits for Flammable Liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Octen-1-ol, (2E)-. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octen-1-ol. Retrieved from [Link]

  • NOVA Chemicals. (2024, December 31). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Bio-Active Co. (2013, November 12). Material Safety Data Sheet - Octanol, 2. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • AliAssistance. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Baker Hughes. (2010, February 1). Safety Data Sheet. Retrieved from [Link]

  • International Association of Oil & Gas Producers. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • EHSLeaders. (2019, July 15). NIOSH Issues Guidance for Hazardous Substances with No Clear OEL. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1990, June 4). NIOSH eliminates maximum use concentrations (MUC) labeling requirement for Chemical Cartridges. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol & Benzenethiol (78-213). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oct-2-en-1-ol
Reactant of Route 2
Oct-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.